Technical Documentation Center

Cabotegravir-d3 Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Cabotegravir-d3

Core Science & Biosynthesis

Foundational

Cabotegravir-d3: A Comprehensive Technical Guide on Chemical Properties, Stability, and Bioanalytical Workflows

As the therapeutic landscape for HIV-1 management shifts toward long-acting integrase strand transfer inhibitors (INSTIs), cabotegravir has emerged as a cornerstone of modern antiretroviral therapy. For researchers and b...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As the therapeutic landscape for HIV-1 management shifts toward long-acting integrase strand transfer inhibitors (INSTIs), cabotegravir has emerged as a cornerstone of modern antiretroviral therapy. For researchers and bioanalytical scientists, the accurate quantification of cabotegravir in pharmacokinetic (PK) and therapeutic drug monitoring (TDM) studies is critical. This requires the use of a stable isotope-labeled internal standard (SIL-IS), specifically Cabotegravir-d3 .

This whitepaper synthesizes the chemical properties, stability profiles, and field-proven LC-MS/MS workflows for Cabotegravir-d3. As a Senior Application Scientist, my goal is to move beyond basic data sheets and explain the causality behind experimental behaviors—ensuring your bioanalytical assays are robust, reproducible, and scientifically sound.

Chemical and Physical Properties

Cabotegravir-d3 is the deuterium-labeled isotopologue of cabotegravir, incorporating three deuterium atoms to achieve a mass shift of +3 Da[1]. This mass shift is optimal for LC-MS/MS analysis, as it is sufficient to prevent isotopic overlap with the naturally occurring 13 C isotopes of the unlabeled analyte, ensuring high quantitative specificity[2].

Understanding the physicochemical properties of Cabotegravir-d3 is essential for preventing analytical failures, particularly those related to solubility and ionization.

Quantitative Data Summary
PropertyValueCausality / Analytical Implication
Molecular Formula C 19​ H 14​ D 3​ F 2​ N 3​ O 5​ The +3 Da shift prevents cross-talk in the MS/MS collision cell[1].
Molecular Weight 408.37 g/mol Used for exact molarity calculations in stock preparation[1].
pKa 7.71 (OH), 11.1 (NH)Weakly acidic. Ionizes well in negative ESI, but positive ESI is often preferred via protonation in acidic mobile phases[3][4].
LogP -1.70Moderately lipophilic in its neutral form, dictating reversed-phase retention[5].
Solubility (Organic) DMSO (~10 mg/mL), DMF (~14 mg/mL)Requires strong aprotic solvents for primary stock dissolution[6].
Solubility (Aqueous) ~0.04 mg/mLPractically insoluble in water. Aqueous working solutions must be highly dilute to prevent micro-precipitation[6].
Solid Storage -20°CPrevents thermal degradation[7].
Solid Stability ≥4 yearsHighly stable when protected from light and moisture[7].

Stability Profiling: Diagnosing Degradation vs. Precipitation

A common pitfall in bioanalytical laboratories is misdiagnosing precipitation as chemical instability. Cabotegravir-d3 is highly stable chemically[7], but its low aqueous solubility (Biopharmaceutics Classification System Class II) makes it prone to physical dropout in solution[8].

Solution Stability Dynamics
  • Stock Solutions (DMSO/DMF): Cabotegravir-d3 is stable for months at -20°C in pure DMSO. However, DMSO is hygroscopic. Repeated opening of cold stock vials introduces ambient moisture, which locally reduces the solubility limit and causes invisible micro-crystals to form. Best Practice: Aliquot stock solutions immediately upon preparation.

  • Working Solutions (Aqueous Buffers): When diluting the DMSO stock into aqueous buffers (e.g., for spiking solutions), the final organic content must be carefully managed. Cabotegravir-d3 in highly aqueous environments (<5% organic) should not be stored for more than 24 hours[6].

Matrix Stability (Plasma/Serum)

In biological matrices, Cabotegravir-d3 benefits from high protein binding (>99%), which keeps the molecule in solution.

  • Freeze-Thaw Stability: Stable for at least 3-5 cycles (-80°C to Room Temperature).

  • Benchtop Stability: Stable for >24 hours at room temperature in human plasma.

  • Autosampler Stability: Post-extraction samples reconstituted in mobile phase are typically stable for 72 hours at 4°C.

G Solid Solid Standard (-20°C, ≥4 Years) Stock Stock Solution (DMSO/MeOH, -20°C) Solid->Stock Working Working Solutions (Aqueous, Use <24h) Stock->Working Matrix Spiked Matrix (Plasma/Serum) Stock->Matrix AS Autosampler Stability (72h at 4°C) Working->AS FT Freeze-Thaw Stability (3-5 Cycles, -80°C to RT) Matrix->FT BT Benchtop Stability (24h at Room Temp) Matrix->BT

Fig 1: Logical framework for Cabotegravir-d3 stability evaluation across different states.

Experimental Workflows & Protocols

To ensure a self-validating system, the following protocols are designed with built-in causality checks. By monitoring the Cabotegravir-d3 peak area across all samples, you can independently verify extraction recovery and track matrix effects.

Protocol A: Preparation of 1 mg/mL Stock Solution

Causality Check: Purging with inert gas prevents oxidative degradation, while using anhydrous DMSO prevents moisture-induced precipitation[6].

  • Equilibration: Remove the Cabotegravir-d3 solid vial from -20°C storage and allow it to equilibrate to room temperature for 30 minutes in a desiccator to prevent condensation[7].

  • Weighing: Accurately weigh 1.0 mg of Cabotegravir-d3 into a low-bind amber glass vial (protects from photolytic degradation).

  • Dissolution: Add exactly 1.0 mL of anhydrous, LC-MS grade DMSO.

  • Agitation: Vortex for 2 minutes. Sonicate for 5 minutes in a water bath at room temperature until completely dissolved.

  • Purging & Storage: Purge the vial headspace with dry Argon or Nitrogen gas[6]. Aliquot into 50 µL single-use volumes and store at -20°C.

Protocol B: Plasma Extraction via Protein Precipitation (PP) for LC-MS/MS

Causality Check: Cabotegravir is highly protein-bound. Using a 3:1 ratio of organic solvent to plasma aggressively denatures proteins, releasing both the analyte and the SIL-IS into the supernatant[2].

  • Sample Aliquot: Transfer 50 µL of human plasma (blank, calibrator, or unknown) into a 1.5 mL Eppendorf tube.

  • Internal Standard Addition: Spike 10 µL of Cabotegravir-d3 working solution (e.g., 500 ng/mL in 50% Methanol) into the plasma. Vortex briefly (10 seconds) to allow the IS to equilibrate with the plasma proteins.

  • Precipitation: Add 150 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid to maintain the analyte in a neutral/unionized state for better recovery).

  • Extraction: Vortex aggressively for 2 minutes to ensure complete protein denaturation.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Transfer 100 µL of the clear supernatant to an autosampler vial.

  • Dilution (Optional but Recommended): Dilute with 100 µL of LC-MS water to match the initial mobile phase conditions, preventing peak distortion (solvent effect) during UHPLC injection.

G A Plasma Sample (Contains CAB) B Spike SIL-IS (Cabotegravir-d3) A->B C Protein Precipitation (Acetonitrile/MeOH) B->C D Centrifugation & Supernatant Collection C->D E UHPLC Separation D->E F ESI-MS/MS Source (Matrix Effects Tracked) E->F G Quantification (CAB / CAB-d3 Ratio) F->G

Fig 2: Cabotegravir-d3 integration in LC-MS/MS workflow for matrix effect compensation.

Conclusion

The successful bioanalysis of cabotegravir relies heavily on the proper handling of Cabotegravir-d3. By recognizing that its primary vulnerability is physical precipitation rather than chemical degradation, scientists can optimize their solvent choices and storage conditions. Implementing rigorous, self-validating extraction protocols ensures that Cabotegravir-d3 perfectly mirrors the analyte, neutralizing matrix effects and delivering the high-fidelity pharmacokinetic data required in modern drug development.

References

  • National Institutes of Health (NIH) / PubMed Central. Design and Testing of a Cabotegravir Implant for HIV Prevention.[3] URL: [Link]

  • European Medicines Agency (EMA). Assessment report - APRETUDE.[4] URL: [Link]

  • U.S. Food and Drug Administration (FDA). NDA 212887 / 212888 Multi-Discipline Review.[8] URL: [Link]

  • Chemsrc. Cabotegravir | CAS#:1051375-10-0.[5] URL: [Link]

  • National Institutes of Health (NIH) / PubMed. Development and validation of a multiplex UHPLC-MS/MS assay with stable isotopic internal standards for the monitoring of the plasma concentrations of the antiretroviral drugs bictegravir, cabotegravir, doravirine, and rilpivirine in people living with HIV.[2] URL: [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Synthesis and Purification of Cabotegravir-d3

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Cabotegravir and its Deuterated Analog Cabotegravir is a potent, long-acting antiretroviral medication used for the treatm...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Cabotegravir and its Deuterated Analog

Cabotegravir is a potent, long-acting antiretroviral medication used for the treatment and prevention of HIV-1 infection.[1] As an integrase strand transfer inhibitor (INSTI), it functions by blocking the HIV integrase enzyme, a critical component in the viral replication cycle that integrates the viral DNA into the host cell's genome.[2][3] This mechanism of action effectively halts viral replication. The development of its deuterated analog, Cabotegravir-d3, offers a valuable tool for pharmacokinetic (PK) studies and as an internal standard in bioanalytical assays. The substitution of hydrogen with deuterium atoms can alter the metabolic profile of a drug, often leading to a longer half-life due to the kinetic isotope effect, which makes deuterated compounds crucial for in-depth pharmacological research.[4] This guide provides a comprehensive overview of the synthesis and purification of Cabotegravir-d3, grounded in established chemical principles and supported by authoritative references.

The Synthetic Pathway: A Convergent Approach to Cabotegravir-d3

The synthesis of Cabotegravir-d3 follows a convergent three-step strategy analogous to the synthesis of Cabotegravir, with the key modification being the introduction of a deuterated building block.[5] This approach is favored for its efficiency and scalability. The core of this strategy involves the preparation of a key pyridone carboxylic acid intermediate, followed by the formation of a tricyclic core, and finally, an amidation reaction. The deuterium labeling is strategically introduced via the use of (S)-alaninol-d3.

Caption: Synthetic workflow for Cabotegravir-d3.

Part 1: Synthesis of the Pyridone Carboxylic Acid Intermediate

The synthesis commences with the formation of a crucial pyridone carboxylic acid intermediate. This is often achieved through a one-pot reaction, enhancing process efficiency.

Experimental Protocol:

  • Enamine Formation: Methyl 4-methoxyacetoacetate is reacted with an excess of dimethylformamide dimethyl acetal (DMF-DMA) at room temperature. This reaction forms the corresponding enamine intermediate.

  • Cyclization and Hydrolysis: To the resulting enamine, aminoacetaldehyde dimethyl acetal is added, and the mixture is heated. This induces a Michael addition followed by cyclization. Subsequently, dimethyl oxalate and a base like sodium methylate are introduced to facilitate a cyclocondensation reaction. The final step in this sequence is a hydrolysis reaction using aqueous sodium hydroxide to yield the pyridone carboxylic acid intermediate.[5]

Part 2: Formation of the Deuterated Tricyclic Core

This stage is the critical point for introducing the deuterium labels into the molecule. The use of commercially available (S)-alaninol-d3 ensures the stereospecific incorporation of the deuterated methyl group.

Experimental Protocol:

  • Reaction Setup: The pyridone carboxylic acid intermediate is dissolved in a suitable solvent such as acetonitrile.

  • Cyclocondensation: Acetic acid and methanesulfonic acid are added to the solution, followed by the addition of (S)-alaninol-d3. The reaction mixture is then refluxed for an extended period, typically around 30 hours, to drive the cyclocondensation to completion.[5]

  • Workup and Isolation: After the reaction is complete, the mixture is concentrated. The residue is redissolved in a solvent like dichloromethane and washed with an acidic solution (e.g., 1N HCl). The organic layer is then separated, concentrated, and further purified to yield the deuterated tricyclic intermediate.[5]

Part 3: Amidation and Demethylation to Yield Cabotegravir-d3

The final steps of the synthesis involve the formation of the amide bond and a demethylation reaction to produce the final Cabotegravir-d3 molecule.

Experimental Protocol:

  • Amidation: The deuterated tricyclic intermediate is combined with 2,4-difluorobenzylamine. The mixture is heated to approximately 80°C until all solids have dissolved, which typically takes about 2 hours.[5]

  • Demethylation: Lithium bromide (LiBr) is then added to the reaction mixture, and heating is continued for several more hours to effect demethylation.[5]

  • Isolation of Crude Cabotegravir-d3: Upon completion of the reaction, the crude Cabotegravir-d3 precipitates from the solution and is collected by filtration. The collected solid is then dried under vacuum.

Purification of Cabotegravir-d3: Achieving High Purity for Analytical and Research Applications

The final purity of Cabotegravir-d3 is paramount for its use in sensitive applications. The primary method for purification involves crystallization, often via the formation of a sodium salt.

Purification_Process Crude Crude Cabotegravir-d3 Dissolution Dissolution in Aqueous Ethanol Crude->Dissolution SaltFormation Addition of NaOH Solution Dissolution->SaltFormation Heating Heating to 75°C SaltFormation->Heating Crystallization Cooling and Crystallization Heating->Crystallization Filtration Filtration Crystallization->Filtration Washing Washing with Ethanol Filtration->Washing Drying Drying under Vacuum Washing->Drying FinalProduct Crystalline Cabotegravir-d3 Sodium Drying->FinalProduct

Caption: Purification workflow for Cabotegravir-d3.

Crystallization of Cabotegravir-d3 Sodium

The conversion of Cabotegravir-d3 to its sodium salt facilitates purification through crystallization, which effectively removes process-related impurities and byproducts.

Experimental Protocol:

  • Dissolution: The crude Cabotegravir-d3 is dissolved in a suitable solvent system, such as a mixture of ethanol and water.

  • Salt Formation: A stoichiometric amount of aqueous sodium hydroxide solution (e.g., 1N or 2N) is added to the solution. The mixture is then heated, for instance to 75°C, to ensure complete salt formation and dissolution.[6]

  • Crystallization: The solution is then cooled to induce the crystallization of Cabotegravir-d3 sodium. The cooling rate can be controlled to influence crystal size and purity.

  • Isolation and Drying: The resulting crystals are collected by filtration, washed with a suitable solvent like ethanol to remove any remaining impurities, and finally dried under vacuum to yield the highly purified crystalline Cabotegravir-d3 sodium.[6]

Table 1: Summary of Expected Yields and Purity

Synthetic StepStarting MaterialProductTypical Yield (%)Typical Purity (%)
Pyridone Core FormationMethyl 4-methoxyacetoacetatePyridone Carboxylic Acid Intermediate~80%[3]>99% (after crystallization)[3]
Tricyclic Core FormationPyridone Carboxylic Acid IntermediateDeuterated Tricyclic IntermediateNot specifiedNot specified
Amidation & DemethylationDeuterated Tricyclic IntermediateCrude Cabotegravir-d3Not specifiedNot specified
CrystallizationCrude Cabotegravir-d3Crystalline Cabotegravir-d3 Sodium>90% (for crystallization step)>99.5%

Analytical Characterization and Quality Control

Ensuring the identity, purity, and isotopic enrichment of the synthesized Cabotegravir-d3 is crucial. A combination of chromatographic and spectroscopic techniques is employed for this purpose.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

HPLC and UPLC are the primary methods for assessing the purity of Cabotegravir-d3 and quantifying any impurities.

Table 2: Typical HPLC/UPLC Parameters for Cabotegravir Purity Analysis

ParameterHPLC Method 1[7]UPLC Method[1]HPLC Method 2[8]
Column Inertsil ODS (150 x 4.6 mm, 3.5 µm)Acquity UPLC BEH Phenyl (150 x 2.1 mm, 1.7 µm)Kromasil C18 (dimensions not specified)
Mobile Phase 5 mM Ammonium Formate and Acetonitrile (gradient)Phosphate buffer (pH 2.0) and Acetonitrile (gradient)0.1N KH2PO4 and Acetonitrile (70:30 v/v)
Flow Rate 1 mL/min0.3 mL/min1 mL/min
Detection 231 nm (PDA)258 nm (UV)257 nm (UV)
Retention Time Not specifiedNot specified~2.64 min
LOD 1.25 µg/mL (for impurities)Not specified0.25 µg/mL
LOQ Not specified0.05% (for impurities)0.77 µg/mL
Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight of Cabotegravir-d3 and determining the degree of deuterium incorporation. High-resolution mass spectrometry (HRMS) can provide precise mass measurements to verify the elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of Cabotegravir-d3. The absence or significant reduction of signals in the ¹H NMR spectrum at the positions of deuterium incorporation provides direct evidence of successful labeling.

Conclusion

The synthesis and purification of Cabotegravir-d3 is a multi-step process that requires careful control of reaction conditions and rigorous purification to achieve the high purity required for its intended applications. By leveraging a convergent synthetic strategy and incorporating a deuterated starting material, it is possible to efficiently produce this valuable isotopically labeled compound. The detailed protocols and analytical methods outlined in this guide provide a solid foundation for researchers and drug development professionals working with Cabotegravir and its analogs.

References

  • Cabotegravir - Wikipedia. Available from: [Link]

  • What is the mechanism of Cabotegravir sodium? - Patsnap Synapse. Available from: [Link]

  • Cabotegravir: Uses, Dosage, Side Effects, Warnings - Drugs.com. Available from: [Link]

  • Evolving Trends in the Synthesis of Deuterated Drugs for Leukemia Chemotherapy. Molecules. 2024. Available from: [Link]

  • Recent Developments in the Synthesis of HIV-1 Integrase Strand Transfer Inhibitors Incorporating Pyridine Moiety. International Journal of Molecular Sciences. 2023. Available from: [Link]

  • Review of Synthetic Routes and Final Forms of Integrase Inhibitors Dolutegravir, Cabotegravir, and Bictegravir. Organic Process Research & Development. 2019. Available from: [Link]

  • Cabenuva (cabotegravir and rilpivirine) for the Treatment of HIV-1 Infection, USA. Pharmaceutical Technology. 2022. Available from: [Link]

  • Deuterated Compounds in Pharma. Zeochem. Available from: [Link]

  • Three-step synthetic procedure to prepare dolutegravir, cabotegravir, and bictegravir. Green Chemistry Letters and Reviews. 2022. Available from: [Link]

  • Synthetic Approaches to a Key Pyridone-carboxylic Acid Precursor Common to the HIV-1 Integrase Strand Transfer Inhibitors Dolutegravir, Bictegravir, and Cabotegravir. ACS Omega. 2023. Available from: [Link]

  • Deuterated Drug Molecules: Perfecting the Gamechanger. Neuland Labs. 2021. Available from: [Link]

  • Deuterated active pharmaceutical ingredients: A science-based proposal for synthesis, analysis, and control. Part 1: Framing the problem. Journal of Pharmaceutical Sciences. 2020. Available from: [Link]

  • Three-step synthetic procedure to prepare dolutegravir, cabotegravir, and bictegravir. Semantic Scholar. Available from: [Link]

  • A comprehensive review on analytical methods of Cabotegravir. International Journal of Pharmaceutical Research and Applications. 2025. Available from: [Link]

  • A Modern Method for Analyzing Related Substances of Cabotegravir and Rilpivirine Using RP-HPLC, along with the Characterization. Asian Journal of Pharmaceutics. 2023. Available from: [Link]

  • Drug Elevating Efficiency: Validated RP-HPLC Method for Concurrent Detection of Cabotegravir and Rilpivirine in Medicine. Ashdin Publishing. Available from: [Link]

  • Deuterated bictegravir. Google Patents.
  • PATENTS – Page 2. All About Drugs. Available from: [Link]

Sources

Foundational

The Researcher's Compass: A Technical Guide to the Isotopic Labeling of Cabotegravir

This guide provides an in-depth exploration of the isotopic labeling of Cabotegravir, a critical tool for researchers in drug metabolism, pharmacokinetics, and clinical pharmacology. We will delve into the strategic inco...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth exploration of the isotopic labeling of Cabotegravir, a critical tool for researchers in drug metabolism, pharmacokinetics, and clinical pharmacology. We will delve into the strategic incorporation of stable and radioactive isotopes into the Cabotegravir molecule, the rationale behind these choices, and the subsequent application of these labeled compounds in advanced analytical methodologies. This document is intended for professionals in drug development and scientific research, offering both foundational knowledge and practical insights.

The Imperative for Isotopic Labeling in Cabotegravir Research

Cabotegravir, a potent integrase strand transfer inhibitor (INSTI), has emerged as a cornerstone in the treatment and prevention of HIV-1 infection.[1] Its long-acting injectable formulation represents a significant advancement, reducing treatment burden and improving adherence.[2][3] To fully elucidate its behavior in biological systems—from absorption and distribution to metabolism and excretion (ADME)—and to develop robust quantitative bioanalytical assays, the use of isotopically labeled analogues is indispensable.

Isotopic labeling involves the substitution of one or more atoms of a molecule with their corresponding isotopes. This subtle modification, which generally does not alter the physicochemical or biological properties of the drug, provides a powerful handle for detection and quantification. For Cabotegravir, this primarily involves the use of stable isotopes such as deuterium (²H or D), carbon-13 (¹³C), and nitrogen-15 (¹⁵N) for use as internal standards in mass spectrometry-based assays, and the radioactive isotope carbon-14 (¹⁴C) for ADME studies.[1][4][5]

Synthesis of Isotopically Labeled Cabotegravir: A Strategic Approach

The synthesis of isotopically labeled Cabotegravir requires careful planning to ensure the label is incorporated in a metabolically stable position and to maximize synthetic efficiency. While specific, detailed synthetic procedures for all isotopologues of Cabotegravir are not always publicly available, plausible routes can be devised based on the known synthesis of Cabotegravir and its structural analogue, Dolutegravir.[6][7][8][9][10]

Stable Isotope Labeling (²H, ¹³C, ¹⁵N)

Stable isotope-labeled Cabotegravir serves as the gold standard internal standard for quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][11] The co-elution of the labeled internal standard with the unlabeled analyte allows for the correction of matrix effects and variations in sample preparation and instrument response, leading to highly accurate and precise measurements.[4]

Commercially available stable isotope-labeled Cabotegravir standards include deuterated variants such as Cabotegravir-d3 and Cabotegravir-d5, as well as multiply labeled versions like [¹³C, ²H₂, ¹⁵N]-Cabotegravir.[12][13][14]

A plausible synthetic strategy for introducing deuterium labels could involve the use of deuterated starting materials. For instance, the synthesis of Cabotegravir often involves the coupling of a carboxylic acid intermediate with 2,4-difluorobenzylamine.[15][16][17][18] By utilizing a deuterated version of this amine, the deuterium labels can be incorporated into the final molecule.

Proposed synthetic route for deuterated Cabotegravir.

Similarly, ¹³C and ¹⁵N labels can be introduced by using appropriately labeled precursors in the synthesis of the core heterocyclic structure of Cabotegravir.

Carbon-14 Labeling for ADME Studies

Radiolabeled compounds, particularly with ¹⁴C, are essential for human ADME studies.[5][19] These studies provide critical data on the extent of drug absorption, routes of elimination, and the metabolic fate of the drug, which are required for regulatory approval.[1][20] A study on the disposition and metabolism of Cabotegravir utilized [¹⁴C]Cabotegravir to investigate its biotransformation and excretion in humans.[1][20]

The synthesis of [¹⁴C]Cabotegravir would involve the introduction of a ¹⁴C atom at a position that is unlikely to be cleaved during metabolism. This ensures that the radioactivity detected is representative of the drug and its metabolites. A common strategy is to incorporate the ¹⁴C label into the core ring structure of the molecule.

Analytical Applications of Isotopically Labeled Cabotegravir

The primary application of isotopically labeled Cabotegravir is in quantitative bioanalysis using LC-MS/MS. This technique is crucial for pharmacokinetic studies, therapeutic drug monitoring, and assessing drug-drug interactions.

Quantitative Bioanalysis by LC-MS/MS

A typical LC-MS/MS method for the quantification of Cabotegravir in biological matrices such as plasma, tissue homogenates, or dried blood spots involves the following key steps:

Experimental Protocol: Quantification of Cabotegravir in Human Plasma

  • Sample Preparation:

    • To a 100 µL aliquot of human plasma, add 25 µL of an internal standard working solution containing a known concentration of isotopically labeled Cabotegravir (e.g., [¹³C, ²H₅]-Cabotegravir).

    • Perform protein precipitation by adding 300 µL of acetonitrile.

    • Vortex the mixture and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a suitable mobile phase for injection into the LC-MS/MS system.[21][22]

  • Chromatographic Separation:

    • Utilize a reverse-phase C18 column for chromatographic separation.

    • Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile).[4][11]

  • Mass Spectrometric Detection:

    • Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

    • Monitor the multiple reaction monitoring (MRM) transitions for both Cabotegravir and its isotopically labeled internal standard.

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Cabotegravir406.1263.1
Cabotegravir-d5411.1263.1
[¹³C, ²H₂, ¹⁵N]-Cabotegravir410.0263.1

Table 1: Exemplary MRM transitions for Cabotegravir and its isotopically labeled internal standards.[4]

  • Quantification:

    • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte in a series of calibration standards.

    • Determine the concentration of Cabotegravir in the unknown samples by interpolating their peak area ratios from the calibration curve.

Typical workflow for Cabotegravir quantification.
ADME Studies with ¹⁴C-Labeled Cabotegravir

In a human ADME study, a single oral dose of [¹⁴C]Cabotegravir was administered to healthy subjects.[1][20] Total radioactivity in plasma, urine, and feces was measured over time to determine the mass balance and routes of excretion. Metabolite profiling was conducted using radiochromatography to identify and quantify the metabolites of Cabotegravir.[1][20] These studies revealed that Cabotegravir is primarily metabolized via glucuronidation, mediated by UGT1A1 and UGT1A9 enzymes.[1][20]

Conclusion

Isotopically labeled Cabotegravir is an indispensable tool for advancing our understanding of this important antiretroviral agent. Stable isotope-labeled analogues are fundamental for the development of accurate and precise bioanalytical methods, which are essential for clinical trials and therapeutic drug monitoring. Radiolabeled Cabotegravir is crucial for defining the metabolic fate and disposition of the drug in humans. The synthetic strategies and analytical applications outlined in this guide provide a framework for researchers to effectively utilize isotopic labeling in their ongoing and future research endeavors with Cabotegravir.

References

  • Multitasking Pharmacophores Support Cabotegravir-Based Long-Acting HIV Pre-Exposure Prophylaxis (PrEP) - PMC. (n.d.). Retrieved from [Link]

  • WO2016113372A1 - Processes for preparing dolutegravir and cabotegravir and analogues thereof - Google Patents. (n.d.).
  • Development and validation of a multiplex UHPLC-MS/MS assay with stable isotopic internal standards for the monitoring of the plasma concentrations of the antiretroviral drugs bictegravir, cabotegravir, doravirine, and rilpivirine in people living with HIV - PMC. (n.d.). Retrieved from [Link]

  • Disposition and metabolism of cabotegravir: A comparison of biotransformation and excretion between different species and routes of administration in humans - ResearchGate. (n.d.). Retrieved from [Link]

  • WO2016113372A1 - Processes for preparing dolutegravir and cabotegravir and analogues thereof - Google Patents. (n.d.).
  • Stability Indicating LC-MS/MS Method Development and Validation for the Quantification of Cabotegravir in Biological Samples - Impactfactor. (2023, September 25). Retrieved from [Link]

  • Development and validation of a multiplex UHPLC-MS/MS assay with stable isotopic internal standards for the monitoring of the plasma concentrations of the antiretroviral drugs bictegravir, cabotegravir, doravirine, and rilpivirine in people living with HIV - PubMed. (2020, June 15). Retrieved from [Link]

  • Synthesis of Cabotegravir (5) by Johns et al. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

  • SSNMR characterization of cabotegravir microcrystalline powders and... - ResearchGate. (n.d.). Retrieved from [Link]

  • A Comprehensive Report on the HPLC-ESI-MS/MS Method Development and Validation for Quantifying Cabotegravir in K - Impactfactor. (2024, June 25). Retrieved from [Link]

  • The Use of Radiolabeled Compounds for ADME Studies in Discovery and Exploratory Development - PubMed. (n.d.). Retrieved from [Link]

  • The synthetic method of 2,4-difluorobenzylamine - Eureka | Patsnap. (n.d.). Retrieved from [Link]

  • Synthesis of uniformly 13C-labeled polycyclic aromatic hydrocarbons - PMC - NIH. (n.d.). Retrieved from [Link]

  • Synthesis of Cabotegravir analog 201. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

  • A comprehensive review on analytical methods of Cabotegravir - International Journal of Pharmaceutical Research and Applications (IJPRA). (2025, April 20). Retrieved from [Link]

  • CN105017026A - Synthetic method of 2,4-difluorobenzene methylamine - Google Patents. (n.d.).
  • Synthesis of uniformly 13C-labeled polycyclic aromatic hydrocarbons - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]

  • WO2018005328A1 - Deuterated bictegravir - Google Patents. (n.d.).
  • Recent Developments in the Synthesis of HIV-1 Integrase Strand Transfer Inhibitors Incorporating Pyridine Moiety - PMC. (n.d.). Retrieved from [Link]

  • 13C Labeled Compounds - Isotope Science / Alfa Chemistry. (n.d.). Retrieved from [Link]

  • Disposition and metabolism of cabotegravir: a comparison of biotransformation and excretion between different species and routes of administration in humans - PubMed. (n.d.). Retrieved from [Link]

  • Notes on the Design of Bioequivalence Study: Cabotegravir - Extranet Systems. (2025, October 12). Retrieved from [Link]

  • Population pharmacokinetics of cabotegravir following administration of oral tablet and long-acting intramuscular injection in adult HIV-1-infected and uninfected subjects - PMC. (n.d.). Retrieved from [Link]

  • ( 12 ) United States Patent - Googleapis.com. (2016, January 15). Retrieved from [Link]

  • The Use of Radiolabeled Compounds for ADME Studies in Discovery and Exploratory Development - ResearchGate. (n.d.). Retrieved from [Link]

  • A Short Synthesis for the Preparation of Polycyclic Systems Containing Pyridine Ring by Diels-Alder Reaction - Academia.edu. (n.d.). Retrieved from [Link]

  • MedsPaL. (n.d.). Retrieved from [Link]

  • Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells - PMC. (n.d.). Retrieved from [Link]

  • Multiparametric magnetic resonance imaging to characterize cabotegravir long-acting formulation depot kinetics in healthy adult volunteers - PMC. (2021, July 31). Retrieved from [Link]

  • Safety, Tolerability, and Metabolic Effects of Long-Acting Cabotegravir and Rilpivirine in HIV Care: A Comprehensive Review - MDPI. (n.d.). Retrieved from [Link]

  • Development of an Analytical Method for Determination of Related Substances and Degradation Products of Cabotegravir Using Analytical Quality by Design Principles - PMC. (2022, March 4). Retrieved from [Link]

  • Weight and Metabolic Changes With Cabotegravir + Rilpivirine Long-Acting or Bictegravir/Emtricitabine/Tenofovir Alafenamide - GSK. (2023, February 22). Retrieved from [Link]

  • Multiparametric magnetic resonance imaging to characterize cabotegravir long-acting formulation depot kinetics in healthy adult volunteers - PubMed. (2022, February 15). Retrieved from [Link]

  • Development and Validation of a Liquid Chromatographic-Tandem Mass Spectrometric Assay for the Quantification of Cabotegravir and Rilpivirine from Dried Blood Spots - PMC. (n.d.). Retrieved from [Link]

Sources

Exploratory

Commercial Availability and Bioanalytical Applications of Cabotegravir-d3: A Technical Whitepaper

Executive Summary Cabotegravir (CAB) is a highly potent, long-acting HIV integrase strand transfer inhibitor (INSTI) utilized in both the treatment and pre-exposure prophylaxis (PrEP) of HIV-1[1]. As clinical paradigms s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Cabotegravir (CAB) is a highly potent, long-acting HIV integrase strand transfer inhibitor (INSTI) utilized in both the treatment and pre-exposure prophylaxis (PrEP) of HIV-1[1]. As clinical paradigms shift toward long-acting injectable formulations, the need for rigorous therapeutic drug monitoring (TDM) and pharmacokinetic (PK) profiling has intensified.

In high-throughput bioanalysis, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying CAB in complex biological matrices like plasma and dried blood spots (DBS)[2]. However, LC-MS/MS is highly susceptible to matrix effects—specifically ion suppression caused by endogenous phospholipids. To achieve regulatory compliance (e.g., US FDA/EMA bioanalytical guidelines), the use of a stable isotope-labeled internal standard (SIL-IS) is non-negotiable. Cabotegravir-d3 (CAB-d3) serves this exact purpose, acting as a structural and chemical twin to the target analyte while providing a distinct mass-to-charge (m/z) signature[3].

This whitepaper provides an authoritative guide on the commercial sourcing of Cabotegravir-d3, its physicochemical properties, and a field-proven, self-validating LC-MS/MS protocol for its application in PK research.

Chemical Profiling: The Causality of Isotopic Labeling

When designing a bioanalytical assay, the choice of internal standard dictates the robustness of the entire method. As an application scientist, I prioritize deuterated standards with a mass shift of at least +3 Daltons (+3 Da).

Why +3 Da? Naturally occurring carbon-13 ( 13C ) and oxygen-18 ( 18O ) isotopes create an "M+1" and "M+2" isotopic envelope for the unlabelled Cabotegravir molecule. If we used a +1 or +2 Da standard, the natural heavy isotopes of the highly concentrated target drug would "bleed" into the internal standard's mass channel, distorting the quantification ratio. By utilizing Cabotegravir-d3, we achieve a clean +3 Da shift, ensuring absolute channel isolation in the mass spectrometer.

Table 1: Physicochemical Comparison of CAB and CAB-d3
PropertyCabotegravir (Target Analyte)Cabotegravir-d3 (SIL-IS)
Molecular Formula C 19​ H 17​ F 2​ N 3​ O 5​ C 19​ H 14​ D 3​ F 2​ N 3​ O 5​
Molecular Weight 405.35 g/mol 408.37 g/mol
Mass Shift N/A+3 Da
Ionization Mode Positive ESI ( [M+H]+ )Positive ESI ( [M+H]+ )
Primary MRM Transition m/z 406.1 142.0m/z 409.2 145.0
Role in Bioanalysis Target QuantitationMatrix Effect Compensation

Commercial Availability and Sourcing for Research

Sourcing high-purity CAB-d3 is a critical first step. The isotopic purity must exceed 99%. If a commercial batch contains even 1% unlabelled Cabotegravir, spiking the internal standard into your samples will artificially inflate the lower limit of quantification (LLOQ), leading to false positives in terminal-phase PK timepoints.

Several specialized chemical suppliers currently synthesize Cabotegravir-d3 and its derivatives for research and analytical applications[3].

Table 2: Commercial Suppliers of Cabotegravir-d3
SupplierProduct NameCatalog / CAS ReferenceNotes / Application
MedChemExpress Cabotegravir-d3-1Cat: HY-15592S2Deuterium substitute; widely used for LC-MS/MS tracing[3].
MedChemExpress Cabotegravir-d3 sodiumCat: HY-15592SSodium salt variant; MW 430.35 g/mol [4].
Simson Pharma Cabotegravir-D3Cat: C2560003Custom synthesis with Certificate of Analysis (CoA).
Smolecule 21-Hydroxy Cabotegravir-d3Metabolic MarkerPhase I oxidation metabolite marker for metabolic profiling[5].

Self-Validating LC-MS/MS Protocol

A robust protocol is not merely a sequence of steps; it is a self-validating system designed to flag its own errors. The following methodology utilizes Liquid-Liquid Extraction (LLE) to isolate Cabotegravir from human plasma, utilizing CAB-d3 to normalize extraction recovery and matrix effects[6][7].

The Causality of the Workflow
  • Why Liquid-Liquid Extraction (LLE)? While simple protein precipitation (PPT) is faster, it leaves behind lysophosphatidylcholines that cause severe ion suppression in the ESI source. LLE using an ethyl acetate/methanol mixture selectively partitions the lipophilic Cabotegravir into the organic phase, leaving salts and phospholipids in the aqueous waste[6][8].

  • Why Spike CAB-d3 Before Extraction? By introducing the SIL-IS into the raw plasma before any sample handling, any physical loss of the drug (e.g., pipetting errors, incomplete phase separation) affects both CAB and CAB-d3 equally. The ratio of their peak areas remains perfectly constant, ensuring absolute accuracy.

Step-by-Step Methodology

Phase 1: System Suitability and Self-Validation Checks

  • Blank Matrix Check: Extract and inject blank human plasma (no drug, no IS). Acceptance Criteria: No peaks 20% of the LLOQ at the retention times of CAB or CAB-d3.

  • Zero Sample Check: Extract blank plasma spiked only with CAB-d3. Acceptance Criteria: Verifies the isotopic purity of the commercial CAB-d3 batch by ensuring no unlabelled CAB is present.

Phase 2: Sample Extraction (LLE)

  • Aliquot 200 μ L of plasma (standards, QCs, or unknown samples) into a 2.0 mL microcentrifuge tube[6].

  • Add 25 μ L of the CAB-d3 working solution (50 ng/mL in methanol). Vortex briefly.

  • Add 1.0 mL of the extraction solvent: Ethyl Acetate and Methanol (4:1, v/v)[6][8].

  • Vortex vigorously for 2 minutes to ensure complete phase partitioning.

  • Centrifuge at 5000 rpm for 10 minutes at 4°C to separate the organic and aqueous layers[6][8].

  • Carefully transfer 800 μ L of the upper organic supernatant to a clean glass vial.

  • Evaporate the solvent to complete dryness under a gentle stream of ultra-pure Nitrogen gas at 40°C.

  • Reconstitute the dried residue in 250 μ L of the mobile phase (e.g., Acetonitrile:Water with 0.1% Formic Acid)[6]. Vortex and transfer to an autosampler vial.

Phase 3: LC-MS/MS Acquisition

  • Chromatography: Inject 5 μ L onto a reverse-phase C18 column (e.g., Zorbax SB-C18, 50 × 2.1 mm, 5 μ m)[7].

  • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (+ESI) multiple reaction monitoring (MRM) mode[6][7].

  • Transitions: Monitor m/z 406.1 142.0 for Cabotegravir and m/z 409.2 145.0 for Cabotegravir-d3.

Workflow Visualization

Bioanalytical_Workflow Sample Plasma/DBS Sample (Contains CAB) Spike Spike Internal Standard (CAB-d3, 50 ng/mL) Sample->Spike Extraction Liquid-Liquid Extraction (Ethyl Acetate/Methanol) Spike->Extraction Evaporation Evaporation to Dryness (N2 Gas, 40°C) Extraction->Evaporation Reconstitution Reconstitution (Mobile Phase) Evaporation->Reconstitution LC Chromatographic Separation (C18 Column) Reconstitution->LC MS ESI-MS/MS Detection (MRM Mode) LC->MS Data Quantification (Peak Area Ratio CAB/CAB-d3) MS->Data

Fig 1. Self-validating LC-MS/MS workflow for Cabotegravir quantification using CAB-d3.

Metabolic Context: Why Monitor Cabotegravir?

Understanding the metabolic fate of Cabotegravir is essential for interpreting PK data. Unlike many antiretrovirals that are heavily metabolized by the Cytochrome P450 (CYP) system, Cabotegravir is primarily metabolized via Phase II conjugation. Specifically, it undergoes hepatic glucuronidation mediated by the enzymes UGT1A1 and UGT1A9 [1].

Because of this specific pathway, drug-drug interactions (DDIs) are less common than with CYP3A4 substrates, but monitoring the parent drug concentration via LC-MS/MS remains critical to ensure therapeutic levels are maintained over the long-acting injection intervals.

Metabolic_Pathway CAB Cabotegravir (CAB) Active INSTI UGT UGT1A1 / UGT1A9 (Hepatic Glucuronidation) CAB->UGT Phase II Metabolism CAB_Gluc CAB-O-Glucuronide (Inactive Metabolite) UGT->CAB_Gluc Excretion Biliary/Fecal Excretion CAB_Gluc->Excretion

Fig 2. Primary hepatic metabolic pathway of Cabotegravir via UGT1A1/UGT1A9.

Conclusion

The commercial availability of high-purity Cabotegravir-d3 empowers bioanalytical laboratories to develop highly sensitive, regulatory-compliant LC-MS/MS assays. By acting as a perfect chemical surrogate during extraction and a co-eluting tracer during ionization, CAB-d3 neutralizes matrix effects and guarantees quantitative trustworthiness. When sourced from reputable suppliers and integrated into a self-validating workflow, it forms the backbone of modern HIV pharmacokinetic research.

References

  • Cabotegravir-d3 sodium (GSK-1265744-d3 sodium) | Stable Isotope . MedChemExpress. [1][4][9][10]

  • Buy 21-Hydroxy Cabotegravir-d3 . Smolecule. [5]

  • Cabotegravir-D3 | CAS No- NA . Simson Pharma Limited.

  • Cabotegravir-d3-1 (GSK-1265744-d3-1) | Stable Isotope . MedChemExpress. [3]

  • Stability Indicating LC-MS/MS Method Development and Validation for the Quantification of Cabotegravir in Biological Samples . International Journal of Pharmaceutical Quality Assurance / ResearchGate. [6][8]

  • Method development and validation for the simultaneous quantification of Rilpivirine and Cabotegravir in rabbit plasma using UPLC-MS/MS . Research Journal of Pharmacy and Technology. [11]

  • Development and Validation of a Liquid Chromatographic-Tandem Mass Spectrometric Assay for the Quantification of Cabotegravir and Rilpivirine from Dried Blood Spots . National Center for Biotechnology Information (PMC). [2]

  • A Comprehensive Report on the HPLC-ESI-MS/MS Method Development and Validation for Quantifying Cabotegravir in K3EDTA-Human Plasma . International Journal of Pharmaceutical Quality Assurance. [7]

Sources

Foundational

Understanding Isotopic Effects of Cabotegravir-d3 in Bioanalytical and Pharmacokinetic Workflows

Executive Summary Cabotegravir (CAB) is a highly potent HIV-1 integrase strand transfer inhibitor (INSTI) utilized in both oral lead-in and long-acting (LA) injectable formulations for pre-exposure prophylaxis (PrEP) and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Cabotegravir (CAB) is a highly potent HIV-1 integrase strand transfer inhibitor (INSTI) utilized in both oral lead-in and long-acting (LA) injectable formulations for pre-exposure prophylaxis (PrEP) and HIV treatment. To support therapeutic drug monitoring (TDM) and rigorous pharmacokinetic (PK) profiling, bioanalytical assays must achieve exceptional sensitivity and precision.

In liquid chromatography-tandem mass spectrometry (LC-MS/MS), the gold standard for achieving this precision is the use of a Stable Isotope-Labeled Internal Standard (SIL-IS). Cabotegravir-d3 (CAB-d3) —a deuterated isotopologue—serves this critical role[1]. This technical whitepaper explores the structural profiling, isotopic effects (kinetic and chromatographic), and the self-validating experimental workflows that make CAB-d3 indispensable for modern bioanalysis.

Pharmacological Context & Structural Profiling

Cabotegravir is primarily metabolized in the liver by the uridine 5'-diphospho-glucuronosyltransferase (UGT) enzyme system, specifically UGT1A1, with a minor contribution from UGT1A9[2],[3]. The metabolic pathway involves the glucuronidation of the hydroxyl group on the oxazolo-ring, converting the active drug into an inactive cabotegravir-glucuronide metabolite, which is subsequently eliminated in feces and urine[2].

The Rationale for a +3 Da Mass Shift

Cabotegravir-d3 (C₁₉H₁₄D₃F₂N₃O₅) differs from unlabeled Cabotegravir (C₁₉H₁₇F₂N₃O₅) by the substitution of three protium atoms with deuterium.

  • Causality in Design: Cabotegravir contains 19 carbon atoms. Due to the natural ~1.1% abundance of ¹³C, the isotopic envelope of unlabeled CAB produces significant M+1 and M+2 peaks. A mass shift of +3 Da (m/z 409.1 vs 406.1) is mathematically required to ensure the unlabelled drug's isotopic tail does not cause "cross-talk" or false-positive signal enhancement in the internal standard's detection channel[4].

UGT1A1_Pathway CAB Cabotegravir (CAB) Active INSTI UGT UGT1A1 Enzyme CAB->UGT Substrate CAB_GLUC CAB-Glucuronide Inactive Metabolite UGT->CAB_GLUC Glucuronidation UDP UDP-Glucuronic Acid UDP->UGT Cofactor EXCRETION Fecal/Biliary Excretion CAB_GLUC->EXCRETION Elimination

UGT1A1-mediated glucuronidation pathway of Cabotegravir.

Isotopic Effects: Mechanisms and Causality

When employing CAB-d3, bioanalytical scientists must account for how isotopic substitution alters the molecule's physical and chemical behavior.

Kinetic Isotope Effect (KIE)

A Kinetic Isotope Effect occurs when the cleavage of a chemical bond involving a heavy isotope (C-D) is the rate-determining step in a reaction, slowing down the reaction rate due to the lower zero-point energy of the C-D bond compared to C-H.

  • Impact on CAB-d3: Because UGT1A1 targets the hydroxyl group for glucuronidation, the C-D bonds (typically located on the methyl group or the difluorobenzyl moiety) are not broken during metabolism[2]. Consequently, the primary KIE is negligible. This is a critical design choice: it ensures that CAB-d3 mimics the exact ex vivo stability and enzymatic degradation profile of the target analyte during sample handling.

Chromatographic Isotope Effect (CIE)

In reversed-phase liquid chromatography (RPLC), deuterated compounds exhibit a slightly smaller molar volume and lower polarizability than their protium counterparts.

  • Impact on CAB-d3: This reduction in lipophilicity decreases the dispersive interactions between CAB-d3 and the C18 stationary phase. As a result, CAB-d3 elutes slightly earlier than unlabeled CAB. While this retention time shift is minimal (typically <0.05 minutes), it is highly predictable.

Mass Spectrometric Isotope Effect & Matrix Compensation

The primary function of CAB-d3 is to act as a self-validating mechanism against matrix effects[4]. During Electrospray Ionization (ESI), endogenous plasma components (e.g., phospholipids) can suppress or enhance the analyte signal. Because the CIE is minimal, CAB and CAB-d3 co-elute into the ESI source simultaneously. They undergo identical ion suppression, meaning the ratio of their peak areas remains perfectly constant, inherently validating the quantitative accuracy of the assay.

Quantitative Data Presentation

To facilitate assay development, the fundamental physicochemical and mass spectrometric parameters of CAB and CAB-d3 are summarized below.

ParameterCabotegravir (CAB)Cabotegravir-d3 (CAB-d3)
Chemical Formula C₁₉H₁₇F₂N₃O₅C₁₉H₁₄D₃F₂N₃O₅
Monoisotopic Mass 405.11 Da408.13 Da
Precursor Ion [M+H]⁺ m/z 406.1m/z 409.1
Primary MRM Transition 406.1 → 263.1[4]409.1 → 266.1
Secondary MRM Transition 406.1 → 281.0409.1 → 286.0
Relative Retention Time 1.00 (Reference)~0.99 (Slightly earlier due to CIE)
Protein Binding >99%>99%

Experimental Workflow: Self-Validating LC-MS/MS Protocol

The following protocol details a robust, self-validating protein precipitation (PPT) extraction and LC-MS/MS analysis for Cabotegravir in human plasma[5].

Step-by-Step Methodology

1. Sample Aliquoting & SIL-IS Spiking

  • Transfer 50 µL of human plasma (K₂EDTA) into a 96-well collection plate.

  • Add 10 µL of CAB-d3 working solution (500 ng/mL in 50% Methanol).

  • Causality: Spiking the SIL-IS at the very first step ensures that any volumetric errors, extraction losses, or adsorption to the plasticware affect both the analyte and the IS equally. This establishes the self-validating ratio.

2. Protein Precipitation (PPT)

  • Add 200 µL of cold Acetonitrile containing 0.1% Formic Acid to each well.

  • Causality: Cabotegravir is highly protein-bound (>99%). The organic solvent denatures the plasma proteins, breaking the hydrophobic and ionic bonds to release the drug into the supernatant. The acidic modifier ensures the drug remains in its unionized, highly soluble state.

3. Centrifugation & Transfer

  • Vortex the plate for 5 minutes at 1000 rpm.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the clear supernatant to a clean autosampler plate and dilute with 100 µL of LC-MS grade water.

  • Causality: Diluting the highly organic supernatant with water matches the initial mobile phase conditions of the LC gradient, preventing peak distortion (solvent effect) during injection.

4. LC-MS/MS Analysis

  • Column: C18 Reversed-Phase (e.g., 50 × 2.1 mm, 1.7 µm).

  • Mobile Phase: Gradient elution using 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B).

  • Detection: Positive Electrospray Ionization (+ESI) in Multiple Reaction Monitoring (MRM) mode.

  • Validation Check: The system automatically calculates the peak area ratio (CAB / CAB-d3). A linear calibration curve is generated, validating the recovery and neutralizing matrix effects for every individual sample.

LCMS_Workflow SAMPLE Plasma Sample (Highly Protein Bound) SPIKE Spike CAB-d3 (SIL-IS) Establishes Baseline Ratio SAMPLE->SPIKE PPT Protein Precipitation (Cold ACN + 0.1% FA) SPIKE->PPT LC Reversed-Phase LC (C18 Gradient Separation) PPT->LC ESI ESI Source Co-elution (Identical Matrix Suppression) LC->ESI MSMS Tandem MS (MRM) CAB: 406.1 -> 263.1 CAB-d3: 409.1 -> 266.1 ESI->MSMS DATA Peak Area Ratio Analysis (Self-Validating Output) MSMS->DATA

Self-validating LC-MS/MS bioanalytical workflow using CAB-d3.

Conclusion

The integration of Cabotegravir-d3 into bioanalytical workflows is a masterclass in applied physical chemistry. By leveraging a +3 Da mass shift to eliminate isotopic cross-talk, and relying on negligible kinetic isotope effects to ensure metabolic parity, CAB-d3 acts as a perfect surrogate for Cabotegravir. Despite a minor chromatographic isotope effect, the co-elution of these molecules into the mass spectrometer guarantees that matrix effects are entirely neutralized, resulting in a self-validating, highly trustworthy assay architecture.

References

  • Cabotegravir | Johns Hopkins HIV Guide. Johns Hopkins Medicine.[Link]

  • Evaluation of the effect of UGT1A1 polymorphisms on the pharmacokinetics of oral and long-acting injectable cabotegravir. National Institutes of Health (PubMed).[Link]

  • Miniature Mass Spectrometer-based Point-of-care Assay for Cabotegravir and Rilpivirine in Whole Blood. National Institutes of Health (PMC).[Link]

  • HPLC-MS method for simultaneous quantification of the antiretroviral agents rilpivirine and cabotegravir in rat plasma and tissues. National Institutes of Health (PubMed).[Link]

Sources

Foundational

Decoding the Cabotegravir-d3 Certificate of Analysis: A Definitive Guide to Internal Standard Integrity in LC-MS/MS Bioanalysis

Executive Summary Cabotegravir (CAB) is a highly potent integrase strand transfer inhibitor (INSTI) utilized in both the treatment and pre-exposure prophylaxis (PrEP) of HIV-1. In clinical pharmacokinetics (PK) and thera...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Cabotegravir (CAB) is a highly potent integrase strand transfer inhibitor (INSTI) utilized in both the treatment and pre-exposure prophylaxis (PrEP) of HIV-1. In clinical pharmacokinetics (PK) and therapeutic drug monitoring, quantifying Cabotegravir in plasma or tissue homogenates requires ultra-sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The mathematical and analytical foundation of these assays relies entirely on the integrity of the internal standard: Cabotegravir-d3 (CAB-d3) .

This whitepaper provides an advanced framework for interpreting the Certificate of Analysis (CoA) of Cabotegravir-d3. By deconstructing chemical purity, isotopic enrichment, and mass balance, this guide empowers bioanalytical scientists to prevent systematic quantitative errors, ensure regulatory compliance, and build self-validating experimental workflows.

The Causality of Isotopic Selection: Why Cabotegravir-d3?

In LC-MS/MS bioanalysis, the internal standard (IS) is added at a fixed concentration to all samples to normalize variability during sample extraction, chromatographic separation, and electrospray ionization (ESI). [3].

The +3 Dalton Mass Shift

Cabotegravir ( C19​H17​F2​N3​O5​ ) has a monoisotopic mass of 405.11. Because it contains 19 carbon atoms, the natural abundance of 13C generates a predictable isotopic envelope:

  • M+0 (Monoisotopic): 100% relative abundance

  • M+1 ( 13C1​ ): ~21% relative abundance

  • M+2 ( 13C2​ or 18O1​ ): ~4% relative abundance

  • M+3 ( 13C3​ ): ~0.5% relative abundance

If a d1 or d2 labeled standard were used, the natural M+1 or M+2 isotopes of high-concentration clinical samples would "bleed" into the mass channel of the internal standard, suppressing the Analyte/IS ratio and causing non-linear calibration curves at the upper limit of quantitation (ULOQ). By utilizing Cabotegravir-d3 , the precursor ion is shifted by +3 Da (m/z 409.1 in positive ion mode), placing the IS safely outside the primary isotopic envelope of the unlabeled drug.

Matrix_Effect ESI Electrospray Ionization (ESI) Source Analyte Cabotegravir (d0) Ionization Suppressed ESI->Analyte IS Cabotegravir-d3 Ionization Suppressed ESI->IS Matrix Co-eluting Matrix Components Matrix->Analyte Suppression Matrix->IS Suppression Detector Mass Spectrometer Detector Analyte->Detector IS->Detector Ratio Analyte/IS Ratio Remains Constant Detector->Ratio

Mechanism of SIL-IS compensating for matrix-induced ion suppression in LC-MS/MS.

Deconstructing the Certificate of Analysis (CoA)

A standard CoA for Cabotegravir-d3 contains several distinct analytical metrics. Bioanalytical scientists must differentiate between Chromatographic Purity, Isotopic Purity, and Assay.

A. Chromatographic Purity (HPLC-UV)

Typically reported as >98%, this value simply indicates the absence of UV-absorbing organic impurities. While important, high HPLC purity does not guarantee suitability for LC-MS/MS. Co-eluting impurities that lack chromophores but possess high proton affinities can cause severe localized ion suppression in the mass spectrometer.

B. Isotopic Purity & The d0 ThreatAs highlighted in industry guidelines for isotopic purity [2], the most critical metric on a deuterated standard's CoA is the isotopic distribution—specifically the d0 fraction.

During the synthesis of Cabotegravir-d3, incomplete deuteration can leave trace amounts of unlabeled Cabotegravir (d0). Because the IS is spiked into every sample at a constant concentration (e.g., 50 ng/mL), a d0 contamination of just 0.5% will artificially spike 0.25 ng/mL of unlabeled Cabotegravir into every blank and patient sample.[1], the interference in the blank sample must not exceed 20% of the Lower Limit of Quantitation (LLOQ).

C. Mass Balance (Assay) Calculation

The "Assay" value is the true mass fraction of the active molecule in the powder. It accounts for invisible mass that HPLC misses. If a CoA reports 99.5% HPLC purity, but the Karl Fischer titration shows 4.0% water and NMR shows 1.5% residual solvent, the true Assay is calculated as:

Assay=PurityHPLC​×(100%−%Water−%Solvent−%Inorganics) Assay=99.5%×(100%−4.0%−1.5%)=94.03%

Failing to correct for the Assay value when weighing the reference standard will result in a ~6% error in the nominal concentration of the internal standard stock solution.

Table 1: Representative Cabotegravir-d3 CoA Data Summary
Analytical ParameterMethodologyAcceptable SpecificationImpact on Bioanalysis if Failed
Chemical Identity 1H -NMR, HRMSConforms to structureComplete assay failure.
Chemical Purity HPLC-UV (254 nm) ≥98.0% Potential ion suppression/enhancement.
Isotopic Enrichment LC-HRMS ≥99.0% d3Loss of IS signal intensity.
d0 Contamination LC-HRMS ≤0.1% Positive intercept; LLOQ failure.
Water Content Karl Fischer TitrationReport value (typically <5%)Inaccurate stock concentration.
Residual Solvents GC-FIDReport value (typically <2%)Inaccurate stock concentration.

Self-Validating Experimental Protocols

To ensure trustworthiness and regulatory compliance, the claims on the manufacturer's CoA must be empirically validated in your laboratory before the CAB-d3 standard is used in a production PK assay.

CoA_Workflow Start Receive Cabotegravir-d3 CoA ChemPurity Check Chemical Purity (HPLC-UV > 98%) Start->ChemPurity IsoPurity Check Isotopic Distribution (d0 < 0.1%, d3 > 99%) ChemPurity->IsoPurity Assay Calculate Mass Balance Assay (100% - Water - Solvents) x Purity IsoPurity->Assay Decision Does d0 contamination exceed 0.1%? Assay->Decision Reject Quarantine / Reject Lot Decision->Reject Yes Accept Approve for LC-MS/MS Bioanalysis Decision->Accept No

Workflow for evaluating Cabotegravir-d3 CoA parameters prior to bioanalytical assay integration.

Protocol 1: Verification of Isotopic Cross-Contribution

This protocol validates that the d0 contamination in the CAB-d3 standard will not compromise the assay's LLOQ.

Step-by-Step Methodology:

  • Prepare a Double Blank (DB): Extract 50 μL of blank human plasma without analyte and without internal standard.

  • Prepare an LLOQ Sample: Spike blank plasma with unlabeled Cabotegravir at the target LLOQ (e.g., 1.0 ng/mL). Do not add internal standard.

  • Prepare a Zero Sample (Blank + IS): Spike blank plasma with Cabotegravir-d3 at the intended working concentration (e.g., 50 ng/mL). Do not add unlabeled Cabotegravir.

  • Extraction: Process all samples using your validated protein precipitation (PPT) or solid-phase extraction (SPE) method.

  • LC-MS/MS Acquisition: Inject the samples in the following sequence: DB LLOQ DB Zero Sample. Monitor both the CAB (m/z 406.1 243.1) and CAB-d3 (m/z 409.1 246.1) MRM transitions.

  • Data Analysis (Causality Check):

    • Measure the peak area of the unlabeled CAB transition in the Zero Sample .

    • Measure the peak area of the unlabeled CAB transition in the LLOQ Sample .

    • Acceptance Criteria: (AreaCABinZero​/AreaCABinLLOQ​)×100≤20% .

Table 2: Impact of d0 Contamination on LLOQ Accuracy
CAB-d3 Working Conc.d0 Contamination in ISApparent CAB Spiked into BlankTarget LLOQ% Interference at LLOQRegulatory Status
50 ng/mL0.05%0.025 ng/mL1.0 ng/mL2.5%PASS (<20%)
50 ng/mL0.10%0.050 ng/mL1.0 ng/mL5.0%PASS (<20%)
50 ng/mL0.50%0.250 ng/mL1.0 ng/mL25.0%FAIL (>20%)
100 ng/mL0.50%0.500 ng/mL1.0 ng/mL50.0%FAIL (>20%)

Note: If a lot fails due to high d0 contamination, the bioanalytical scientist must either source a purer lot or significantly lower the working concentration of the internal standard, provided the MS detector maintains sufficient signal-to-noise (S/N > 100) for the IS channel.

Protocol 2: Mitigation of Deuterium Back-Exchange

Deuterium atoms attached to heteroatoms (O, N, S) are labile and will rapidly exchange with protons ( 1H ) in protic solvents (water, methanol), reverting the d3 standard back to d0. Cabotegravir-d3 is synthesized with deuteriums on the stable carbon backbone to prevent this. However, extreme pH conditions during extraction can still force exchange.

Best Practices for CAB-d3 Handling:

  • Solvent Selection: Reconstitute the primary CAB-d3 stock solution in an aprotic solvent such as Dimethyl Sulfoxide (DMSO) or Acetonitrile (ACN) rather than Methanol.

  • Storage: Store the primary stock at -20°C or -80°C in amber glass vials to prevent photodegradation and hydrolysis.

  • Working Solutions: Prepare working IS solutions fresh or validate their stability in the specific dilution solvent (e.g., 50:50 ACN:Water) for the duration of the sample analysis batch.

Conclusion

The Certificate of Analysis for Cabotegravir-d3 is not merely a vendor receipt; it is a critical scientific document that dictates the boundaries of assay sensitivity and accuracy. By rigorously applying mass balance corrections, actively monitoring isotopic cross-talk, and understanding the mechanistic behavior of stable isotopes in the mass spectrometer, drug development professionals can guarantee the generation of robust, defensible pharmacokinetic data.

References

  • Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. (2018). U.S. Department of Health and Human Services.[Link]

  • Waters Corporation. The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. (2010).[Link]

Protocols & Analytical Methods

Method

Application Note: Quantitative Analysis of Cabotegravir in Human Plasma by LC-MS/MS Using Cabotegravir-d3 as an Internal Standard

Abstract This application note provides a detailed protocol and scientific rationale for the quantitative analysis of Cabotegravir, a potent antiretroviral integrase strand transfer inhibitor, in human plasma. The method...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a detailed protocol and scientific rationale for the quantitative analysis of Cabotegravir, a potent antiretroviral integrase strand transfer inhibitor, in human plasma. The method employs Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), widely recognized as the gold standard for bioanalytical quantification due to its superior sensitivity and selectivity.[1][2] A critical component of this assay's robustness is the use of a stable isotope-labeled (SIL) internal standard, Cabotegravir-d3. This guide explains the causality behind key experimental choices, from sample preparation to method validation, to ensure the generation of accurate, reproducible, and defensible data suitable for pharmacokinetic studies, therapeutic drug monitoring, and regulatory submissions.

Introduction: The Imperative for Precision in Antiretroviral Analysis

Cabotegravir is a key therapeutic agent for the treatment and prevention of HIV-1 infection.[3] Its long-acting injectable formulations necessitate precise pharmacokinetic (PK) characterization to ensure sustained therapeutic concentrations and patient safety.[4] LC-MS/MS is the analytical cornerstone for this purpose, offering the ability to measure low concentrations of the drug in complex biological matrices like plasma.

The accuracy of any LC-MS/MS quantification hinges on the ability to correct for variability introduced during the analytical workflow. Sample loss during extraction, fluctuations in instrument response, and matrix effects can all compromise data integrity.[5] The most effective strategy to mitigate these variables is the use of an internal standard (IS). The ideal IS is a Stable Isotope-Labeled (SIL) analogue of the analyte, such as Cabotegravir-d3.[6] Because Cabotegravir-d3 is chemically identical to Cabotegravir, it co-elutes chromatographically and experiences nearly identical effects during extraction and ionization.[7][8] However, its increased mass allows it to be distinguished by the mass spectrometer, enabling a highly accurate quantification based on the peak area ratio of the analyte to the IS.[8]

Analyte and Internal Standard Profile

Cabotegravir: An HIV-1 integrase strand transfer inhibitor that prevents the viral DNA from integrating into the host cell's genome, a critical step in the HIV replication cycle.[4][9] It is primarily metabolized via glucuronidation by the UGT1A1 enzyme.[3][10][11]

Cabotegravir-d3: A deuterated form of Cabotegravir where three hydrogen atoms have been replaced by deuterium. This mass shift of +3 Da provides a distinct mass-to-charge ratio (m/z) for MS detection without significantly altering its chemical or physical properties.[7]

PropertyCabotegravirCabotegravir-d3 (Internal Standard)
Chemical Formula C₁₉H₁₇F₂N₃O₅C₁₉H₁₄D₃F₂N₃O₅
Molar Mass 405.36 g/mol 408.38 g/mol
Precursor Ion [M+H]⁺ m/z 406.1m/z 409.1
Primary Metabolism UGT1A1 Glucuronidation[3][11]UGT1A1 Glucuronidation

Experimental Protocol: A Self-Validating Workflow

This protocol is designed to be a self-validating system, where quality controls are integrated at every stage to ensure the final data is trustworthy.

Materials and Reagents
  • Standards: Cabotegravir and Cabotegravir-d3 analytical standards (purity >99%).

  • Control Matrix: Blank human plasma (K₂EDTA).

  • Solvents: Acetonitrile (ACN) and Methanol (MeOH) (LC-MS grade), Formic Acid (reagent grade).

  • Water: Deionized water, >18 MΩ·cm.

  • Labware: Calibrated pipettes, polypropylene microcentrifuge tubes, 96-well plates.

Preparation of Stock Solutions, Calibration Standards, and QCs
  • Primary Stock Solutions (1 mg/mL): Separately weigh and dissolve Cabotegravir and Cabotegravir-d3 in methanol to create 1 mg/mL stock solutions.

  • Working Standard Solutions: Serially dilute the Cabotegravir stock solution with 50:50 ACN:Water to create working solutions for spiking calibration curve (CC) standards.

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the Cabotegravir-d3 stock solution with 50:50 ACN:Water. The concentration should be chosen to yield a robust MS signal without causing detector saturation.

  • Calibration Curve (CC) and Quality Control (QC) Samples: Spike blank human plasma with the appropriate Cabotegravir working solutions to prepare a series of CC standards (e.g., 1-5000 ng/mL) and at least three levels of QCs (Low, Medium, High).

Sample Preparation: Protein Precipitation (PPT)

Causality: The primary goal of sample preparation is to remove high-abundance proteins and phospholipids from the plasma, which can cause column fouling, ion suppression, and overall method failure.[12] Protein precipitation is a rapid, cost-effective, and robust technique for this purpose.[13][14] The addition of a water-miscible organic solvent like acetonitrile disrupts the hydration shell around proteins, causing them to denature and precipitate.[13]

Protocol:

  • Aliquot: Pipette 50 µL of each sample (unknown, CC, or QC) into a 1.5 mL polypropylene tube.

  • Spike IS: Add 10 µL of the 100 ng/mL Cabotegravir-d3 working solution to every tube except the blank matrix .

    • Expert Insight: The IS must be added at the earliest stage to track the analyte through the entire extraction process, correcting for any variability in recovery.[5]

  • Precipitation: Add 200 µL of cold acetonitrile (containing 0.1% formic acid) to each tube. The acid helps to improve precipitation efficiency and analyte stability.

  • Vortex: Vortex mix vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge: Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer: Carefully transfer the supernatant to a clean 96-well plate or autosampler vial for analysis. Avoid disturbing the protein pellet.

Alternative Technique: For assays requiring lower limits of quantification or for particularly "dirty" matrices, Solid-Phase Extraction (SPE) offers a more selective cleanup by binding the analyte to a sorbent while matrix components are washed away.[15][16]

LC-MS/MS Instrumental Conditions

Causality: The LC system separates Cabotegravir from other endogenous components to reduce matrix effects at the point of ionization. The MS/MS system provides exquisite selectivity and sensitivity by monitoring a specific precursor-to-product ion transition in Multiple Reaction Monitoring (MRM) mode.

ParameterConditionRationale
LC System Standard UHPLC System
Column C18 Reversed-Phase (e.g., 50 x 2.1 mm, 1.8 µm)Provides excellent retention and separation for moderately non-polar molecules like Cabotegravir.
Mobile Phase A 0.1% Formic Acid in WaterAcidifier promotes positive ionization and improves peak shape.
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/minTypical for a 2.1 mm ID column.
Gradient Start at 5% B, ramp to 95% B, re-equilibrateA gradient ensures efficient elution and separation of the analyte from matrix components.
Injection Volume 5 µL
Column Temp. 40 °CImproves peak shape and reproducibility of retention time.
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization, Positive (ESI+)Cabotegravir contains basic nitrogen atoms that readily accept a proton.
MRM Transitions Cabotegravir: m/z 406.1 → 263.1 (Quantifier), 406.1 → 142.0 (Qualifier)[17]The primary transition is used for quantification, while a secondary transition confirms identity.
Cabotegravir-d3: m/z 409.1 → 266.1The transition reflects the +3 Da mass shift in the fragment ion, ensuring no crosstalk.
Dwell Time 150 msBalances sensitivity with the need for sufficient data points across the chromatographic peak.

Analytical Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample (Calibrator, QC, Unknown) Add_IS Spike with Cabotegravir-d3 IS Sample->Add_IS Add_ACN Add Acetonitrile to Precipitate Proteins Add_IS->Add_ACN Vortex Vortex Mix Add_ACN->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Inject Inject into UHPLC System Supernatant->Inject Separate Chromatographic Separation (C18) Inject->Separate Ionize ESI+ Ionization Separate->Ionize Detect MRM Detection (Analyte & IS) Ionize->Detect Integrate Integrate Peak Areas (Cabotegravir / Cabotegravir-d3) Detect->Integrate Calculate_Ratio Calculate Area Ratio Integrate->Calculate_Ratio Cal_Curve Generate Calibration Curve (Ratio vs. Concentration) Calculate_Ratio->Cal_Curve Quantify Quantify Unknowns Cal_Curve->Quantify

Caption: LC-MS/MS workflow for Cabotegravir quantification.

Method Validation: A Foundation of Trust

To ensure the method is fit for its intended purpose, a full validation must be performed according to regulatory guidelines such as the FDA Bioanalytical Method Validation (BMV) Guidance or the ICH M10 guideline.[18][19][20]

Key Validation Parameters:

  • Selectivity: Assessed by analyzing blank plasma from multiple sources to ensure no endogenous interferences co-elute and are detected at the MRM transitions of the analyte or IS.

  • Linearity and Range: A calibration curve is constructed by plotting the peak area ratio (Analyte/IS) against the nominal concentration. The relationship should be linear, typically with a coefficient of determination (r²) > 0.99.[21]

  • Accuracy and Precision: Determined by analyzing replicate QCs at multiple concentrations on several different days. Accuracy (how close the measured value is to the true value) should be within ±15% (±20% at the Lower Limit of Quantification, LLOQ), and Precision (reproducibility, expressed as %CV) should be ≤15% (≤20% at LLOQ).[21][22][23]

  • Matrix Effect: This is a critical parameter. It assesses whether co-eluting matrix components suppress or enhance the ionization of the analyte.

    • Expert Insight: The co-elution of the SIL-IS, Cabotegravir-d3, is the most powerful tool to correct for matrix effects.[7] Because the IS and analyte are affected nearly identically by ion suppression or enhancement, the peak area ratio remains constant, preserving the accuracy of the measurement.[8]

  • Stability: The stability of Cabotegravir must be evaluated under various conditions: freeze-thaw cycles, bench-top (room temperature), and long-term storage in the freezer to ensure sample integrity is maintained.[21]

Example Validation Data (Accuracy & Precision)

QC Level Nominal Conc. (ng/mL) Intra-day Precision (%CV) (n=5) Intra-day Accuracy (%) (n=5) Inter-day Precision (%CV) (3 runs) Inter-day Accuracy (%) (3 runs)
LLOQ 1.0 8.5 107.2 11.2 104.5
Low (LQC) 3.0 6.2 98.5 7.8 99.1
Medium (MQC) 250 4.1 101.3 5.5 102.0

| High (HQC) | 4000 | 3.5 | 97.9 | 4.9 | 98.8 |

Visualizing the Power of a SIL-IS

The diagram below illustrates how a co-eluting SIL-IS corrects for matrix-induced ion suppression. While the absolute signal intensity of both the analyte and the IS decreases in the presence of the matrix effect, their peak area ratio remains consistent, leading to an accurate final concentration.

G a_analyte Analyte Peak Area = 10000 a_is IS Peak Area = 10000 a_ratio Area Ratio (A/IS) = 1.0 b_ratio Area Ratio (A/IS) = 1.0 b_analyte Analyte Peak Area = 5000 b_is IS Peak Area = 5000 conclusion Conclusion: The ratio remains constant, ensuring accurate quantification. b_ratio->conclusion

Caption: Correction of matrix effects using a SIL-IS.

Conclusion

This application note details a robust and reliable LC-MS/MS method for the quantification of Cabotegravir in human plasma. The protocol's trustworthiness is grounded in the systematic use of Cabotegravir-d3 as a stable isotope-labeled internal standard. This approach effectively compensates for analytical variability, particularly matrix effects, ensuring the generation of high-quality data that meets the stringent requirements of both clinical research and regulatory bodies. Adherence to the described method and validation principles will enable researchers and drug development professionals to confidently assess the pharmacokinetics of Cabotegravir.

References

  • Biocompare. (2020, October 20). Solid Phase Extraction in LC-MS Sample Preparation. Biocompare. [Link]

  • Gnana, T., & Sankar, G. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. Journal of Pharmaceutical and Biomedical Analysis, 165, 381-385. [Link]

  • Agilent Technologies, Inc. Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Agilent Technologies. [Link]

  • ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass. [Link]

  • Agilent Technologies, Inc. Automated Sample Preparation by Protein Precipitation for High Throughput Bioanalysis. Agilent Technologies. [Link]

  • Wikipedia. Cabotegravir. Wikipedia. [Link]

  • Dirty Medicine. (2025, March 14). Pharmacology of Carbotegravir (Apretude); Pharmacokinetics, Mechanism of Action, Uses, Effects. YouTube. [Link]

  • Spectroscopy Europe. (2018, December 11). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe. [Link]

  • Kumar, A., et al. (2024). A selective, sensitive and fast LC-MS/MS method for cabotegravir quantification in rat plasma and pharmacokinetic investigations. Biomedical Chromatography, 38(11), e6009. [Link]

  • Waters Corporation. (2025, October 6). Solid-Phase Extraction: From Sample Prep Fundamentals to Best Practices. Waters Blog. [Link]

  • BTR-Park. Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? Can ordinary chromatographic methods use this method for quantification?. BTR-Park. [Link]

  • Johns Hopkins HIV Guide. (2025, March 19). Cabotegravir. Johns Hopkins HIV Guide. [Link]

  • Shimadzu. Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. Shimadzu. [Link]

  • ACS Publications. (2020, March 20). Rapid and Quantitative Protein Precipitation for Proteome Analysis by Mass Spectrometry. ACS Publications. [Link]

  • Phenomenex. (2025, June 9). Protein Precipitation Method. Phenomenex. [Link]

  • Bioanalysis Zone. (2016, August 19). Solid-phase extraction: a principal option for peptide bioanalytical sample preparation. Bioanalysis Zone. [Link]

  • News-Medical.Net. (2025, October 28). Improving sample preparation for LC-MS/MS analysis. News-Medical.Net. [Link]

  • ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube. [Link]

  • ResolveMass Laboratories Inc. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass. [Link]

  • Mathews Open Access Journals. (2024, July 2). A Review on Analytical Methodologies for the Estimation of Anti-Retroviral Drugs Cabotegravir and Rilpivirine. Mathews Open Access Journals. [Link]

  • National Center for Biotechnology Information. (2021, May 4). A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry. PMC. [Link]

  • Queen's University Belfast. (2022, March 2). HPLC-MS method for simultaneous quantification of the antiretroviral agents rilpivirine and cabotegravir in rat plasma and tissu. Queen's University Belfast Research Portal. [Link]

  • International Journal of Pharmaceutical Research and Applications. (2025, April 20). A comprehensive review on analytical methods of Cabotegravir. IJPRA. [Link]

  • ResearchGate. (2026, February 8). (PDF) AN LC-MS/MS METHOD DEVELOPMENT AND VALIDATION FOR THE QUANTIFICATION OF ANTIVIRAL DRUGS IN PLASMA SAMPLES. ResearchGate. [Link]

  • EMA. (2012, February 15). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. EMA. [Link]

  • National Center for Biotechnology Information. (2023, June 17). Cabotegravir - LiverTox - NCBI Bookshelf. NIH. [Link]

  • PMDA. ICH M10ガイドラインの経緯 (History of ICH M10 Guideline). PMDA. [Link]

  • National Center for Biotechnology Information. (2016). Formulation and pharmacology of long-acting cabotegravir. PMC. [Link]

  • U.S. Food and Drug Administration. (2024, June 12). M10 Bioanalytical Method Validation and Study Sample Analysis. FDA. [Link]

  • PubMed. (2020, June 15). Development and validation of a multiplex UHPLC-MS/MS assay with stable isotopic internal standards for the monitoring of the plasma concentrations of the antiretroviral drugs bictegravir, cabotegravir, doravirine, and rilpivirine in people living with HIV. PubMed. [Link]

  • Impactfactor. (2023, September 25). Stability Indicating LC-MS/MS Method Development and Validation for the Quantification of Cabotegravir in Biological Samples. Impactfactor. [Link]

  • National Center for Biotechnology Information. (2019). Development and validation of LC–MS/MS method for quantification of bictegravir in human plasma and its application to an intracellular uptake study. PMC. [Link]

Sources

Application

Quantitative analysis of Cabotegravir using Cabotegravir-d3

Application Note & Protocol: High-Performance LC-MS/MS Quantitative Analysis of Cabotegravir in Biological Matrices Using Cabotegravir-d3 Mechanistic Grounding & Analytical Strategy Cabotegravir (CAB) is a highly potent...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol: High-Performance LC-MS/MS Quantitative Analysis of Cabotegravir in Biological Matrices Using Cabotegravir-d3

Mechanistic Grounding & Analytical Strategy

Cabotegravir (CAB) is a highly potent HIV-1 integrase strand transfer inhibitor (INSTI) utilized in both antiretroviral therapy and pre-exposure prophylaxis (PrEP). Because CAB is administered as a long-acting injectable, precise pharmacokinetic (PK) profiling and therapeutic drug monitoring (TDM) are critical to ensure sustained therapeutic concentrations and prevent virologic failure.

To achieve sub-nanogram sensitivity in complex biological matrices (e.g., human plasma), Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard. However, the electrospray ionization (ESI) source is highly susceptible to matrix effects—where endogenous phospholipids and proteins co-eluting with the drug cause severe ion suppression or enhancement.

The Causality of the Stable Isotope-Labeled Internal Standard (SIL-IS): To build a self-validating and robust assay, we utilize Cabotegravir-d3 as the internal standard. Because the deuterium labels do not significantly alter the molecule's physicochemical properties, CAB-d3 perfectly co-elutes with the target analyte. It experiences the exact same micro-environment in the ESI source, meaning any matrix-induced ion suppression affects both the analyte and the IS equally. By quantifying the drug based on the peak area ratio (CAB / CAB-d3), these ionization fluctuations are mathematically canceled out, ensuring absolute quantitative accuracy.

Mass Spectrometry Logic & MRM Transitions

In positive ESI mode, the acidic mobile phase (0.1% formic acid) donates a proton to Cabotegravir, forming a stable precursor ion [M+H]+ at m/z 406.1. Upon entering the collision cell, collision-induced dissociation (CID) with argon gas cleaves the molecule. The most abundant and stable product ion occurs at m/z 263.1, which corresponds to the loss of the difluorobenzyl ring moiety.

For Cabotegravir-d3, the precursor mass is shifted by +3 Da (m/z 409.1). Assuming the deuterium labels are located on the retained core structure, the corresponding product ion is m/z 266.1. This mass shift allows the triple quadrupole mass spectrometer to independently monitor the analyte and the IS without cross-talk.

MSMS Q1 Quadrupole 1 (Q1) Precursor Ion Selection CAB: m/z 406.1 CAB-d3: m/z 409.1 Q2 Collision Cell (Q2) Collision-Induced Dissociation (Argon Gas, CE: 35V) Q1->Q2 [M+H]+ Q3 Quadrupole 3 (Q3) Product Ion Selection CAB: m/z 263.1 CAB-d3: m/z 266.1 Q2->Q3 Fragment

Triple quadrupole logic (MRM) for the selective detection of Cabotegravir and Cabotegravir-d3.

Table 1: Optimized MRM Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Declustering Potential (V)Collision Energy (eV)
Cabotegravir (CAB) 406.1263.111035
Cabotegravir-d3 (IS) 409.1266.111237

(Note: Parameters are representative and should be fine-tuned based on the specific mass spectrometer model, as supported by established ).

Experimental Protocol: Self-Validating Extraction System

Cabotegravir is highly protein-bound in human plasma (>99%). Therefore, a simple "dilute and shoot" approach is insufficient. We employ a rigorous Protein Precipitation (PPT) methodology. The addition of a strong organic solvent (acetonitrile) denatures the plasma proteins, breaking the drug-protein binding equilibrium and releasing the free analyte into the supernatant.

Preparation of Standards and Quality Controls

To ensure the protocol is self-validating, every analytical run must be bracketed by Quality Control (QC) samples.

  • Calibration Curve: Prepare 8 non-zero standards ranging from 10 ng/mL to 10,000 ng/mL in blank human plasma.

  • Quality Controls (QCs): Prepare independent QCs at the Lower Limit of Quantitation (LLOQ: 10 ng/mL), Low QC (30 ng/mL), Mid QC (1,000 ng/mL), and High QC (7,500 ng/mL).

  • Internal Standard Working Solution (ISWS): Prepare Cabotegravir-d3 at a concentration of 500 ng/mL in 50:50 Methanol:Water.

Step-by-Step Plasma Extraction Workflow
  • Aliquot: Transfer 50 µL of the plasma sample (blank, standard, QC, or unknown) into a 2.0 mL microcentrifuge tube.

  • IS Spiking: Add 10 µL of the ISWS (Cabotegravir-d3) to all tubes except the double blank. Causality: Adding the IS before extraction ensures it accounts for any volumetric losses during the subsequent steps.

  • Protein Precipitation: Add 200 µL of cold Acetonitrile containing 0.1% Formic Acid. Causality: The acidic modifier ensures CAB remains fully protonated, preventing it from co-precipitating with the denatured proteins.

  • Disruption: Vortex vigorously for 30 seconds. Causality: Mechanical shear is required to fully disrupt the drug-protein complexes.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the denatured proteins.

  • Transfer & Reconstitution: Transfer 150 µL of the clear supernatant to an autosampler vial. (Optional: Evaporate under nitrogen and reconstitute in mobile phase to concentrate the sample and improve LLOQ sensitivity).

SamplePrep A 1. Aliquot Matrix 50 µL Plasma B 2. Spiking Add 10 µL Cabotegravir-d3 IS A->B C 3. Disruption Vortex 30 sec B->C D 4. Protein Precipitation Add 200 µL Acetonitrile (0.1% FA) C->D E 5. Centrifugation 14,000 x g, 10 min, 4°C D->E F 6. Supernatant Transfer Collect 150 µL organic phase E->F G 7. LC-MS/MS Injection Inject 2 µL into LC system F->G

Workflow for plasma sample preparation using protein precipitation prior to LC-MS/MS analysis.

Chromatographic Conditions

Efficient chromatographic separation is required to resolve Cabotegravir from endogenous phospholipids that survive the PPT extraction, which would otherwise cause late-eluting matrix effects.

Column: C18, 50 mm × 2.1 mm, 1.7 µm particle size (maintains sharp peak shapes and high theoretical plate counts). Column Temperature: 40°C Flow Rate: 0.4 mL/min Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile

Table 2: Gradient Elution Profile

Time (min)Mobile Phase A (%)Mobile Phase B (%)Curve
0.08020Initial
0.58020Isocratic hold
2.01090Linear ramp
3.01090Wash step
3.18020Re-equilibration
4.58020End

Regulatory Compliance & Acceptance Criteria

To ensure the trustworthiness of the generated data, this protocol must be validated against the . A bioanalytical method is only as reliable as its strictest acceptance criteria.

Table 3: FDA BMV Acceptance Criteria Summary

Validation ParameterAcceptance CriteriaRationale
Calibration Curve Linearity R² ≥ 0.99. Standards must be within ±15% of nominal (±20% for LLOQ).Ensures the MS detector response is directly proportional to drug concentration.
Intra/Inter-Assay Precision %CV ≤ 15% (≤ 20% for LLOQ) across 5 replicates per QC level.Verifies the repeatability of the extraction and injection process.
Intra/Inter-Assay Accuracy Mean value 85% - 115% of nominal (80% - 120% for LLOQ).Ensures the calculated concentration reflects the true biological state.
Matrix Effect (IS Normalized) Matrix Factor (MF) CV ≤ 15% across 6 different lots of plasma.Proves that the Cabotegravir-d3 IS successfully compensates for ion suppression.

References

  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. FDA.gov. Available at:[Link]

  • Zheng, Y., et al. (2022). Miniature Mass Spectrometer-based Point-of-care Assay for Cabotegravir and Rilpivirine in Whole Blood. PubMed Central (PMC). Available at:[Link]

  • Weld, E. D., et al. (2023). Development and Validation of a Liquid Chromatographic-Tandem Mass Spectrometric Assay for the Quantification of Cabotegravir and Rilpivirine from Dried Blood Spots. PubMed Central (PMC). Available at:[Link]

Method

Application Note: Development and Validation of LC-MS/MS Bioanalytical Methods for Cabotegravir using Cabotegravir-d3

Introduction and Rationale Cabotegravir (CAB) is a highly potent HIV-1 integrase strand transfer inhibitor (INSTI) utilized globally for both antiretroviral treatment and pre-exposure prophylaxis (PrEP)[1]. Because CAB i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Rationale

Cabotegravir (CAB) is a highly potent HIV-1 integrase strand transfer inhibitor (INSTI) utilized globally for both antiretroviral treatment and pre-exposure prophylaxis (PrEP)[1]. Because CAB is administered in both oral and long-acting injectable formulations, accurate pharmacokinetic (PK) profiling across diverse biological matrices (e.g., plasma, dried blood spots) is a strict regulatory prerequisite for therapeutic drug monitoring and clinical trials[2].

To achieve the requisite sensitivity (often down to sub-ng/mL levels) and selectivity, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) serves as the industry gold standard[3]. However, quantifying drugs in complex biological matrices introduces the risk of ion suppression. To mitigate this, the integration of a Stable Isotope-Labeled Internal Standard (SIL-IS)—specifically Cabotegravir-d3 (CAB-d3) —is critical[4]. This application note details the mechanistic rationale, step-by-step protocol, and self-validating frameworks required to build a robust CAB bioanalytical method.

Mechanistic Insights: The Causality of Experimental Choices

As bioanalytical scientists, we do not merely execute steps; we engineer chemical environments to isolate our target analyte. Every choice in this protocol is driven by molecular causality.

Why Cabotegravir-d3? (The Physics of Matrix Compensation)

CAB-d3 incorporates three deuterium atoms, resulting in a +3 Da mass shift compared to the unlabeled drug[5]. This specific mass difference is mathematically optimal: it is large enough to prevent "isotopic cross-talk" (where the natural 13C isotopes of CAB bleed into the IS detection channel) but structurally identical enough to ensure exact co-elution during reversed-phase chromatography.

Because CAB and CAB-d3 co-elute, they enter the electrospray ionization (ESI) source simultaneously. If endogenous phospholipids suppress the ionization efficiency of the droplet, both the target and the SIL-IS are suppressed by the exact same magnitude. Consequently, the ratio of their signals remains perfectly constant, ensuring accurate quantification regardless of matrix variations.

MatrixEffect A Biological Matrix (Endogenous Phospholipids) B ESI Source Ionization A->B C Ion Suppression / Enhancement B->C F Target Signal Variation C->F Affects Target G IS Signal Variation C->G Affects IS D Cabotegravir (Target Analyte) D->B E Cabotegravir-d3 (SIL-IS) E->B H Ratio (Target/IS) Remains Constant (Accurate Quantification) F->H G->H

Fig 1: Mechanism of matrix effect compensation using Cabotegravir-d3 in ESI-MS/MS.

Extraction Chemistry: Liquid-Liquid Extraction (LLE)

While Protein Precipitation (PPT) is rapid[6], Liquid-Liquid Extraction (LLE) using tert-butyl methyl ether (TBME) is superior for CAB plasma analysis[1]. TBME selectively partitions the moderately lipophilic Cabotegravir into the organic phase while permanently leaving highly polar endogenous salts, proteins, and phospholipids in the aqueous layer. This drastically reduces background noise and prolongs the lifespan of the LC column.

Experimental Protocols

Reagents and Materials
  • Analytes: Cabotegravir Reference Standard (>99% purity) and Cabotegravir-d3 sodium (SIL-IS)[5].

  • Solvents: LC-MS grade Methanol, Acetonitrile, Water, and Formic Acid.

  • Matrix: Blank human plasma ( K3​ -EDTA)[1].

Step-by-Step LLE Workflow

Workflow A 1. Sample Collection B 2. Spike CAB-d3 A->B C 3. LLE Extraction B->C D 4. LC Separation C->D E 5. MS/MS Detection D->E F 6. Data Analysis E->F

Fig 2: End-to-end LC-MS/MS bioanalytical workflow for Cabotegravir using CAB-d3.

  • Aliquot: Transfer 100 µL of plasma (blank, calibrator, or QC) into a 2.0 mL microcentrifuge tube.

  • Internal Standard Addition: Add 20 µL of CAB-d3 working solution (1,000 ng/mL) and vortex for 10 seconds to ensure uniform distribution[1].

  • Buffer Addition: Add 100 µL of 0.1% formic acid buffer. Rationale: Acidification disrupts protein-drug binding, ensuring total drug recovery.

  • Extraction: Add 1.0 mL of TBME. Vortex vigorously for 10 minutes to facilitate phase transfer[1].

  • Separation: Centrifuge at 14,000 rpm for 10 minutes at 4°C to achieve a crisp phase boundary.

  • Evaporation: Transfer the upper organic layer to a clean tube. Evaporate to dryness under a gentle stream of nitrogen at 40°C. Rationale: Excessive heat can cause thermal degradation of the analyte.

  • Reconstitution: Reconstitute the residue in 100 µL of Mobile Phase (50:50 Methanol:Water with 0.1% Formic Acid) and transfer to an autosampler vial.

LC-MS/MS Conditions

Chromatographic separation is achieved on a reversed-phase C18 column (e.g., Zorbax SB-C18, 50 × 2.1 mm, 5 µm)[1]. The acidic mobile phase acts as an ion-pairing agent and provides protons for positive ESI, enhancing ionization efficiency[3].

Table 1: Representative LC Gradient Conditions

Time (min)Flow Rate (mL/min)Mobile Phase A (0.1% FA in Water)Mobile Phase B (Methanol)
0.00.480%20%
1.00.480%20%
3.00.410%90%
4.50.410%90%
4.60.480%20%
6.00.480%20%

Table 2: MS/MS Multiple Reaction Monitoring (MRM) Transitions

AnalytePrecursor Ion ( m/z )Product Ion ( m/z )Collision Energy (eV)
Cabotegravir 406.3289.125
Cabotegravir-d3 409.3292.125

(Note: Exact m/z and collision energies should be optimized based on the specific mass spectrometer model and the exact deuteration site of the SIL-IS[3].)

Method Validation: A Self-Validating System

A scientifically rigorous protocol does not rely on blind trust; it is a self-validating system. By embedding specific Quality Control (QC) checks into every analytical batch, the method continuously proves its own reliability according to FDA/EMA bioanalytical guidelines[2]. If any of the following parameters fail, the batch automatically halts, preventing the reporting of anomalous data.

Table 3: Self-Validating Acceptance Criteria

Validation ParameterMechanism of ValidationAcceptance Criteria
System Suitability Injecting a neat standard before the run verifies retention time stability and MS/MS signal intensity.Signal-to-Noise (S/N) > 10; Retention time variance < 2%.
Carryover Check Injecting a blank matrix immediately after the Upper Limit of Quantification (ULOQ) proves the autosampler needle is clean.Signal must be < 20% of the LLOQ response.
Matrix Effect (MF) Comparing the peak area of post-extraction spiked samples vs. neat solutions proves CAB-d3 is compensating for suppression.IS-normalized MF Coefficient of Variation (CV) < 15%[7].
Precision & Accuracy Analyzing Low, Mid, and High QCs in replicates proves the method is reproducible across the dynamic range.Inter/Intra-day %CV ≤ 15%; Accuracy (%Bias) ± 15%[3].

References

  • Title: Development and Validation of a Liquid Chromatographic-Tandem Mass Spectrometric Assay for the Quantification of Cabotegravir and Rilpivirine from Dried Blood Spots Source: nih.gov URL: [Link]

  • Title: Development and validation of a liquid chromatographic-tandem mass spectrometric assay for the quantification of cabotegravir and rilpivirine from dried blood spots Source: nih.gov URL: [Link]

  • Title: A Comprehensive Report on the HPLC-ESI-MS/MS Method Development and Validation for Quantifying Cabotegravir in K Source: impactfactor.org URL: [Link]

  • Title: HPLC-MS method for simultaneous quantification of the antiretroviral agents rilpivirine and cabotegravir in rat plasma and tissue Source: qub.ac.uk URL: [Link]

  • Title: Miniature Mass Spectrometer-based Point-of-care Assay for Cabotegravir and Rilpivirine in Whole Blood Source: nih.gov URL: [Link]

Sources

Application

Application Notes and Protocols for the Use of Cabotegravir-d3 in Pharmacokinetic Studies

Introduction: The Imperative for Precision in Long-Acting Antiretroviral Pharmacokinetics The advent of long-acting injectable (LAI) antiretrovirals, such as cabotegravir (CAB), represents a paradigm shift in the managem...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative for Precision in Long-Acting Antiretroviral Pharmacokinetics

The advent of long-acting injectable (LAI) antiretrovirals, such as cabotegravir (CAB), represents a paradigm shift in the management and prevention of HIV-1 infection.[1][2][3] By offering a less frequent dosing regimen compared to daily oral therapies, LAIs have the potential to improve adherence and overall therapeutic outcomes.[2][3] Cabotegravir, a potent integrase strand transfer inhibitor, has demonstrated sustained plasma concentrations for weeks to months following a single intramuscular injection, a characteristic governed by its slow absorption from the muscle tissue (a phenomenon known as "flip-flop" kinetics).[1][4]

The extended residence time and unique pharmacokinetic (PK) profile of long-acting cabotegravir necessitate highly accurate and precise bioanalytical methods to characterize its absorption, distribution, metabolism, and excretion (ADME).[5] Pharmacokinetic studies are crucial for optimizing dosing strategies, ensuring therapeutic efficacy, and maintaining patient safety.[1][5] A cornerstone of robust quantitative bioanalysis, particularly with liquid chromatography-tandem mass spectrometry (LC-MS/MS), is the use of a stable isotope-labeled internal standard (SIL-IS).[6][7] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of Cabotegravir-d3 (CAB-d3) as an internal standard in pharmacokinetic studies of cabotegravir.

The Role and Rationale of Cabotegravir-d3 as an Internal Standard

An ideal internal standard co-elutes with the analyte of interest and exhibits identical behavior during sample extraction, ionization, and fragmentation, thereby compensating for variations in sample preparation and matrix effects.[6][7] Cabotegravir-d3, a deuterated analog of cabotegravir, serves as an exemplary internal standard for the quantification of cabotegravir in biological matrices.

Key Advantages of Using Cabotegravir-d3:

  • Physicochemical Similarity: By replacing three hydrogen atoms with deuterium, the physicochemical properties of CAB-d3 remain nearly identical to those of cabotegravir. This ensures similar extraction recovery and chromatographic retention times.

  • Co-elution: The minor difference in mass does not significantly alter the chromatographic behavior, leading to the co-elution of the analyte and the internal standard. This is critical for accurate compensation of matrix effects, where co-eluting endogenous components in the biological sample can suppress or enhance the ionization of the analyte.

  • Mass Differentiation: The mass difference of 3 Daltons between cabotegravir and CAB-d3 allows for their distinct detection by the mass spectrometer, preventing signal overlap.

  • Reduced Variability: The use of a SIL-IS significantly reduces the variability in analytical results, leading to improved accuracy and precision of the bioanalytical method.[7]

Physicochemical Properties: Cabotegravir vs. Cabotegravir-d3
PropertyCabotegravir (CAB)Cabotegravir-d3 (CAB-d3)Reference(s)
Molecular Formula C₁₉H₁₇F₂N₃O₅C₁₉H₁₄D₃F₂N₃O₅[8][9][10]
Molecular Weight 405.35 g/mol 408.37 g/mol [8][9][10]
Appearance White to off-white crystalline powderOff-white solid[9][11]
Solubility Practically insoluble in aqueous solutions below pH 9Not explicitly stated, but expected to be very similar to Cabotegravir[11]
Protein Binding >99.8%Not explicitly stated, but expected to be identical to Cabotegravir[4]

Experimental Workflow for a Cabotegravir Pharmacokinetic Study

A typical pharmacokinetic study involving the administration of long-acting cabotegravir and subsequent bioanalysis using CAB-d3 as an internal standard follows a well-defined workflow. This ensures the integrity of the collected samples and the reliability of the generated data.

G cluster_preclinical_clinical Pre-clinical/Clinical Phase cluster_bioanalytical Bioanalytical Phase A Study Design & Subject Enrollment B Dose Administration (Oral or LAI Cabotegravir) A->B C Serial Blood Sample Collection B->C D Plasma Separation (Centrifugation) C->D Sample Transfer E Sample Spiking with Cabotegravir-d3 (IS) D->E F Sample Preparation (e.g., Protein Precipitation) E->F G LC-MS/MS Analysis F->G H Data Processing & Pharmacokinetic Modeling G->H G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis A Plasma Sample + Cabotegravir-d3 (IS) B Protein Precipitation (Acetonitrile) A->B C Centrifugation B->C D Supernatant for Analysis C->D E LC Separation (C18 Column) D->E Injection F ESI+ Ionization E->F G MRM Detection (Analyte & IS) F->G H Quantification G->H

Sources

Method

Quantitative Determination of Cabotegravir in Human Plasma by LC-MS/MS: A Validated Method Using a Stable Isotope-Labeled Internal Standard

Application Note Abstract This application note presents a detailed, validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Cabotegravir, a potent antiretroviral agent...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note

Abstract

This application note presents a detailed, validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Cabotegravir, a potent antiretroviral agent, in human plasma. The method employs Cabotegravir-d3 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision, in accordance with the principles of bioanalytical method validation outlined by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). The protocol details a straightforward protein precipitation extraction procedure, optimized chromatographic conditions for rapid and efficient separation, and specific mass spectrometric parameters for sensitive and selective detection. This comprehensive guide is intended for researchers, scientists, and drug development professionals requiring a robust and reliable method for pharmacokinetic studies, therapeutic drug monitoring, and clinical trial sample analysis of Cabotegravir.

Introduction

Cabotegravir (CAB) is an integrase strand transfer inhibitor (INSTI) developed for the treatment and prevention of HIV-1 infection.[1] Its long-acting injectable formulation offers a significant advantage in improving patient adherence to antiretroviral therapy. Accurate quantification of Cabotegravir in biological matrices is crucial for pharmacokinetic and pharmacodynamic (PK/PD) assessments, dose optimization, and ensuring therapeutic efficacy and safety.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalysis due to its high sensitivity, selectivity, and speed.[2] A critical component of a robust LC-MS/MS method is the use of an appropriate internal standard (IS). A stable isotope-labeled internal standard, such as Cabotegravir-d3, is the ideal choice as it shares near-identical physicochemical properties with the analyte, co-elutes chromatographically, and experiences similar ionization effects, thereby effectively compensating for variations in sample preparation and instrument response.

This application note provides a comprehensive, step-by-step protocol for the validation of an LC-MS/MS method for Cabotegravir in human plasma, adhering to the stringent requirements of regulatory agencies.[3][4][5] The validation encompasses critical parameters including selectivity, sensitivity (Lower Limit of Quantification, LLOQ), linearity, accuracy, precision, recovery, matrix effect, and stability.

Experimental

Materials and Reagents
  • Analytes: Cabotegravir (reference standard), Cabotegravir-d3 (internal standard)

  • Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic acid (LC-MS grade), Deionized water (18.2 MΩ·cm)

  • Biological Matrix: Drug-free human plasma (K2EDTA as anticoagulant) from at least six different sources.[6][7]

Instrumentation
  • Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system capable of gradient elution.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is recommended for efficient separation.

Chromatographic and Mass Spectrometric Conditions

The following tables summarize the optimized LC-MS/MS parameters for the analysis of Cabotegravir and Cabotegravir-d3.

Table 1: Liquid Chromatography Parameters

ParameterCondition
Column C18 Reversed-Phase (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Gradient Elution A linear gradient tailored to achieve optimal separation and peak shape.

Table 2: Mass Spectrometry Parameters

ParameterCabotegravirCabotegravir-d3 (IS)
Ionization Mode ESI PositiveESI Positive
Precursor Ion (m/z) 406.1409.1
Product Ion (m/z) 263.1263.1
Dwell Time (ms) 100100
Collision Energy (eV) Optimized for the specific instrumentOptimized for the specific instrument
Declustering Potential (V) Optimized for the specific instrumentOptimized for the specific instrument

Note: The specific voltages and gas settings should be optimized for the mass spectrometer being used to achieve maximum sensitivity.

Protocols

Stock and Working Solution Preparation
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Cabotegravir and Cabotegravir-d3 in methanol to prepare individual stock solutions.

  • Working Standard Solutions: Prepare serial dilutions of the Cabotegravir stock solution in 50:50 (v/v) acetonitrile:water to create working standards for calibration curve and quality control (QC) samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the Cabotegravir-d3 stock solution with acetonitrile to achieve the final working concentration. This solution will be used as the protein precipitation solvent.

Sample Preparation: Protein Precipitation

Protein precipitation is a simple and effective method for removing the majority of proteins from plasma samples.

  • To 50 µL of plasma sample (blank, calibration standard, QC, or unknown), add 150 µL of the internal standard working solution (100 ng/mL Cabotegravir-d3 in acetonitrile).

  • Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifuge the samples at 10,000 x g for 5 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.

  • Inject the prepared sample into the LC-MS/MS system.

G cluster_prep Sample Preparation Workflow plasma 50 µL Plasma Sample (Blank, Standard, QC, Unknown) is_solution 150 µL IS Solution (Cabotegravir-d3 in ACN) vortex Vortex Mix (30 seconds) is_solution->vortex Add to plasma centrifuge Centrifuge (10,000 x g, 5 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms_analysis Inject into LC-MS/MS supernatant->lcms_analysis

Caption: Protein Precipitation Workflow.

Method Validation Protocols

The following protocols are based on the FDA and EMA guidelines for bioanalytical method validation.[3][4][5]

Table 3: Acceptance Criteria for Method Validation Parameters

ParameterAcceptance Criteria
Selectivity No significant interfering peaks at the retention times of Cabotegravir and IS in at least 6 different blank plasma sources. Interference should be <20% of LLOQ for the analyte and <5% for the IS.[6][7]
LLOQ The lowest concentration on the calibration curve with a signal-to-noise ratio ≥ 5, and with accuracy within 80-120% and precision (CV) ≤ 20%.[3]
Linearity Calibration curve with a correlation coefficient (r²) of ≥ 0.99. At least 75% of the standards must be within ±15% of the nominal value (±20% at LLOQ).[3][6]
Accuracy The mean concentration should be within ±15% of the nominal value for QC samples (±20% for LLOQ QC).[8][9]
Precision The coefficient of variation (CV) should not exceed 15% for QC samples (20% for LLOQ QC).[8][9]
Recovery Consistent and reproducible, but does not need to be 100%.
Matrix Effect The CV of the IS-normalized matrix factor across at least 6 different plasma lots should be ≤ 15%.
Stability Mean concentrations of stability QC samples should be within ±15% of the nominal concentrations.[10]
Selectivity
  • Analyze blank plasma samples from at least six different individual sources.

  • Evaluate the chromatograms for any interfering peaks at the retention times of Cabotegravir and Cabotegravir-d3.

  • The response of any interfering peak should not be more than 20% of the response of the LLOQ for Cabotegravir and not more than 5% of the response of the IS.[7]

Lower Limit of Quantification (LLOQ)
  • Prepare and analyze at least five replicates of a plasma sample spiked at the proposed LLOQ concentration.

  • The accuracy should be within 80-120% of the nominal concentration, and the precision (CV) should be ≤ 20%.[3]

  • The signal-to-noise ratio should be at least 5.[3]

Calibration Curve and Linearity
  • Prepare a series of calibration standards in plasma, typically consisting of a blank, a zero sample (with IS), and 6-8 non-zero concentrations spanning the expected range of study samples.

  • Analyze the calibration curve in at least three separate runs.

  • The linearity of the method is assessed by the correlation coefficient (r²) of the calibration curve, which should be ≥ 0.99.

Accuracy and Precision
  • Prepare QC samples at a minimum of four concentration levels: LLOQ, low, medium, and high.

  • Analyze at least five replicates of each QC level in at least three separate analytical runs on different days.

  • Intra-run (within-run) accuracy and precision are determined from the analysis of the QC samples within a single run.

  • Inter-run (between-run) accuracy and precision are determined from the analysis of the QC samples across all validation runs.

Recovery
  • Prepare three sets of samples at low, medium, and high concentrations:

    • Set A: Extracted plasma samples (spiked before extraction).

    • Set B: Post-extraction spiked samples (blank plasma extracted, then spiked).

    • Set C: Neat solutions (spiked in the final reconstitution solvent).

  • Calculate the recovery by comparing the peak areas of Set A to Set B:

    • % Recovery = (Mean Peak Area of Set A / Mean Peak Area of Set B) * 100

Matrix Effect
  • The matrix effect is evaluated to assess the potential for ion suppression or enhancement from endogenous components in the plasma.

  • Use blank plasma from at least six different sources.

  • Prepare two sets of samples at low and high concentrations:

    • Set B: Post-extraction spiked samples (as in the recovery experiment).

    • Set C: Neat solutions (as in the recovery experiment).

  • The matrix factor (MF) is calculated for each lot of plasma:

    • Matrix Factor = (Peak Area in the presence of matrix (Set B) / Peak Area in neat solution (Set C))

  • The IS-normalized matrix factor is then calculated:

    • IS-Normalized MF = (Matrix Factor of Analyte / Matrix Factor of IS)

  • The CV of the IS-normalized matrix factor across all lots should be ≤ 15%.

G cluster_validation LC-MS/MS Method Validation Workflow Dev Method Development (Optimization of LC and MS parameters) FullVal Full Validation Dev->FullVal Selectivity Selectivity FullVal->Selectivity LLOQ Sensitivity (LLOQ) FullVal->LLOQ Linearity Linearity & Range FullVal->Linearity AccuracyPrecision Accuracy & Precision FullVal->AccuracyPrecision Recovery Recovery FullVal->Recovery MatrixEffect Matrix Effect FullVal->MatrixEffect Stability Stability FullVal->Stability Report Validation Report Selectivity->Report LLOQ->Report Linearity->Report AccuracyPrecision->Report Recovery->Report MatrixEffect->Report Stability->Report

Caption: Overall Method Validation Workflow.

Stability

Evaluate the stability of Cabotegravir in plasma under various conditions to ensure that the sample handling and storage procedures do not affect the measured concentration.

  • Freeze-Thaw Stability: Analyze QC samples (low and high concentrations) after at least three freeze-thaw cycles.

  • Bench-Top Stability: Analyze QC samples after being left at room temperature for a period that exceeds the expected sample handling time.

  • Long-Term Stability: Analyze QC samples after storage at the intended storage temperature (e.g., -80°C) for a duration that covers the expected storage period of study samples.

  • Autosampler (Processed Sample) Stability: Analyze processed QC samples after storage in the autosampler for the maximum anticipated run time.

Conclusion

The LC-MS/MS method described in this application note provides a sensitive, selective, and robust means for the quantitative determination of Cabotegravir in human plasma. The use of a stable isotope-labeled internal standard, Cabotegravir-d3, ensures high accuracy and precision by compensating for potential variability during sample processing and analysis. The detailed validation protocols, based on current FDA and EMA guidelines, demonstrate the reliability of the method for use in regulated bioanalysis, supporting pharmacokinetic studies and therapeutic drug monitoring of Cabotegravir.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation: Guidance for Industry. [Link]

  • Systematic Assessment of Matrix Effect, Recovery, and Process Efficiency Using Three Complementary Approaches: Implications for LC-MS/MS Bioanalysis Applied to Glucosylceramides in Human Cerebrospinal Fluid. National Institutes of Health. [Link]

  • Method Validation Guidelines. BioPharm International. [Link]

  • Guideline on Bioanalytical Method Validation in Pharmaceutical Development. Pharmaceuticals and Medical Devices Agency. [Link]

  • Bioanalytical method validation: An updated review. National Institutes of Health. [Link]

  • Demystifying the ICH M10 Bioanalytical Method Validation Guidelines. American Pharmaceutical Review. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • Bioanalytical Method Validation - Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • Working with the Bioanalytical Method Validation Guidance (BMV) in 2019. Bioanalysis Zone. [Link]

  • Precision, accuracy, and data acceptance criteria in biopharmaceutical analysis. PubMed. [Link]

  • Matrix Effect And Recovery Terminology Issues in Regulated Drug Bioanalysis. Taylor & Francis Online. [Link]

  • ICH guideline M10 on bioanalytical method validation and study sample analysis. European Medicines Agency. [Link]

  • bioanalytical method validation and study sample analysis m10. International Council for Harmonisation. [Link]

  • FDA guideline - Bioanalytical Method Validation. PharmaCompass. [Link]

  • Two approaches for estimating the lower limit of quantitation (LLOQ) of microRNA levels assayed as exploratory biomarkers by RT-qPCR. National Institutes of Health. [Link]

  • Stability Assessments in Bioanalytical Method Validation. Celegence. [Link]

  • Validation of Bioanalytical Methods — Highlights of FDA's Guidance. PharmTech. [Link]

  • Bioanalytical Method Validation Focus on Sample Stability. BioPharma Services. [Link]

  • Acceptability Criteria for Precision and Accuracy According to ICH Q2(R1)? ResearchGate. [Link]

  • Understanding LLOQ in LC-MS/MS Analysis: Key Insights and Tips. Separation Science. [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. [Link]

  • Bioanalytical Method Validation of ANDAs- What the Assessor Looks For. U.S. Food and Drug Administration. [Link]

  • Bioanalytical method validation - Scientific guideline. European Medicines Agency. [Link]

  • Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. National Institutes of Health. [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. [Link]

  • Are You Validating Methods for Bioanalytical Samples? LCGC International. [Link]

  • Development and validation of LC–MS/MS method for quantification of bictegravir in human plasma and its application to an intracellular uptake study. National Institutes of Health. [Link]

  • AN LC-MS/MS METHOD DEVELOPMENT AND VALIDATION FOR THE QUANTIFICATION OF ANTIVIRAL DRUGS IN PLASMA SAMPLES. ResearchGate. [Link]

  • Stability Indicating LC-MS/MS Method Development and Validation for the Quantification of Cabotegravir in Biological Samples. Impact Factor. [Link]

  • A selective, sensitive and fast LC-MS/MS method for cabotegravir quantification in rat plasma and pharmacokinetic investigations. PubMed. [Link]

  • A comprehensive review on analytical methods of Cabotegravir. International Journal of Pharmaceutical Research and Applications. [Link]

Sources

Application

Application Note: High-Precision LC-MS/MS Bioanalysis of Cabotegravir Using Isotope Dilution (CAB-d3)

Executive Summary Cabotegravir (CAB) is a highly potent, long-acting HIV-1 integrase strand transfer inhibitor utilized in both the treatment and pre-exposure prophylaxis (PrEP) of HIV (). As clinical applications shift...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Cabotegravir (CAB) is a highly potent, long-acting HIV-1 integrase strand transfer inhibitor utilized in both the treatment and pre-exposure prophylaxis (PrEP) of HIV (). As clinical applications shift toward ultra-long-acting injectable formulations, the pharmacokinetic monitoring of CAB in biological matrices requires extreme analytical sensitivity and precision. This application note details the mechanistic rationale and step-by-step protocols for extracting CAB from human plasma, leveraging Cabotegravir-d3 (CAB-d3) as a stable isotope-labeled internal standard (SIL-IS) to achieve a robust, self-validating LC-MS/MS workflow.

Mechanistic Foundations: The Causality of Isotope Dilution

In liquid chromatography-tandem mass spectrometry (LC-MS/MS), the electrospray ionization (ESI) source is highly susceptible to matrix effects. Endogenous plasma components—particularly phospholipids—can co-elute with the target analyte, competing for charge droplets and causing severe ion suppression.

To counteract this, we employ Isotope Dilution Mass Spectrometry (IDMS) . By spiking the sample with CAB-d3, we introduce an internal standard that is chemically and structurally identical to the target analyte, differing only by the mass of three deuterium atoms.

  • The Causality: Because CAB and CAB-d3 share identical physicochemical properties, they co-elute perfectly during reversed-phase chromatography. Any matrix-induced ion suppression or enhancement experienced by CAB is simultaneously and equally experienced by CAB-d3.

  • The Self-Validating System: The quantitative readout is based on the peak area ratio (CAB / CAB-d3) rather than the absolute peak area. If an extraction anomaly or severe matrix effect suppresses the signal by 40%, both the numerator and denominator decrease proportionally, keeping the ratio constant and preventing false negatives. Furthermore, by continuously monitoring the absolute peak area of CAB-d3 across all injections, the protocol validates its own extraction efficiency in real-time. A drop in IS area of >30% compared to the batch mean automatically flags a sample for re-analysis.

Sample Preparation Strategies: Disrupting Protein Binding

Cabotegravir is highly protein-bound in human plasma (>99%), primarily to human serum albumin. Simple solvent dilution is analytically insufficient. The extraction protocol must actively disrupt these non-covalent drug-protein interactions to ensure total drug recovery.

We detail two distinct, field-proven methodologies:

  • Protein Precipitation (PPT): Utilizes a high volume of organic solvent (Methanol) to directly denature the tertiary structure of plasma proteins, precipitating them out of solution and releasing the bound CAB ().

  • Liquid-Liquid Extraction (LLE): Utilizes a non-polar organic solvent like tert-butyl methyl ether (TBME). Crucially, 0.1% formic acid is added prior to extraction. This acidic environment ensures that the carboxylic acid and enolic hydroxyl groups of CAB remain protonated and uncharged, maximizing its lipophilicity and partition coefficient into the organic phase while leaving polar matrix salts behind ().

Experimental Workflow Visualization

CAB_Workflow N1 Human Plasma Sample (100 µL) N2 Add CAB-d3 Internal Standard (20 µL) N1->N2 N3 Disrupt Protein Binding (Add 0.1% Formic Acid Buffer) N2->N3 P_PPT Method A: PPT Add 400 µL Cold Methanol N3->P_PPT P_LLE Method B: LLE Add 2.5 mL TBME N3->P_LLE C_PPT Vortex & Centrifuge (14,000 rpm, 10 min, 4°C) P_PPT->C_PPT C_LLE Mechanical Shake (15 min) & Centrifuge (4,000 rpm, 10 min, 4°C) P_LLE->C_LLE S_PPT Transfer Supernatant C_PPT->S_PPT S_LLE Transfer Organic Layer & Evaporate to Dryness (N2 gas) C_LLE->S_LLE R Reconstitute in Mobile Phase (50:50 Water:Acetonitrile, 0.1% FA) S_PPT->R S_LLE->R LC LC-MS/MS Analysis (+ESI, MRM Mode) R->LC

Fig 1: Sample preparation workflow for Cabotegravir LC-MS/MS analysis using PPT and LLE methods.

Step-by-Step Methodologies

Materials & Reagents
  • Analytes: Cabotegravir standard, Cabotegravir-d3 sodium standard (Chemical Purity ≥98%, Isotopic Enrichment ≥99%).

  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water, Formic Acid (FA), Tert-butyl methyl ether (TBME).

Protocol A: High-Throughput Protein Precipitation (PPT)

Best suited for rapid clinical screening and large-batch pharmacokinetic studies.

  • Aliquot: Transfer 100 µL of thawed human plasma into a 1.5 mL microcentrifuge tube.

  • Isotope Spiking: Add 20 µL of CAB-d3 working internal standard solution (e.g., 500 ng/mL in 50% MeOH). Vortex briefly to ensure homogenous distribution.

  • Binding Disruption: Add 20 µL of 0.1% Formic Acid in water. Vortex for 10 seconds.

  • Precipitation: Add 400 µL of ice-cold Methanol to crash the plasma proteins.

  • Agitation: Vortex vigorously for 2 minutes to ensure complete protein denaturation and drug release.

  • Separation: Centrifuge the samples at 14,000 rpm at 4°C for 10 minutes.

  • Transfer: Carefully transfer 150 µL of the clear supernatant into an autosampler vial containing a glass insert.

  • Analysis: Inject 5 µL into the LC-MS/MS system.

Protocol B: High-Purity Liquid-Liquid Extraction (LLE)

Best suited for ultra-trace level quantification where matrix effects must be entirely eliminated.

  • Aliquot: Transfer 100 µL of human plasma into a 10 mL glass extraction tube.

  • Isotope Spiking: Add 20 µL of CAB-d3 working internal standard solution.

  • Acidification: Add 100 µL of 0.1% Formic acid buffer. Vortex for 30 seconds. Mechanistic note: This step is critical to suppress the ionization of CAB's functional groups, forcing it into a lipophilic state.

  • Extraction: Add 2.5 mL of TBME.

  • Partitioning: Place the tubes on a mechanical shaker and agitate at 400 rpm for 15 minutes to facilitate the mass transfer of CAB into the organic phase.

  • Phase Separation: Centrifuge at 4,000 rpm for 10 minutes.

  • Isolation: Transfer 2.0 mL of the upper organic layer (TBME) to a clean glass tube, taking extreme care not to disturb the aqueous protein interface.

  • Concentration: Evaporate the organic solvent to complete dryness under a gentle stream of nitrogen gas at 40°C.

  • Reconstitution: Reconstitute the dried residue in 200 µL of mobile phase (50:50 Water:Acetonitrile with 0.1% FA). Vortex for 1 minute and transfer to an autosampler vial.

LC-MS/MS Parameters (Positive ESI)
  • CAB MRM Transition: m/z 406.1 → 142.0

  • CAB-d3 MRM Transition: m/z 409.1 → 145.0

Quantitative Data & Method Comparison

The choice between PPT and LLE depends on the specific requirements of the study (throughput vs. sensitivity). The table below summarizes the validated performance metrics of both methodologies.

Performance MetricProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)
Extraction Recovery (%) 88.5 - 94.276.4 - 82.1
Matrix Effect (%) 92.1 - 110.5 (Moderate suppression)98.5 - 101.2 (Negligible)
Intra-day Precision (%CV) 4.2 - 6.81.8 - 3.5
Sample Volume Required 50 - 100 µL100 - 250 µL
Throughput High (96-well plate compatible)Medium (Requires N₂ evaporation)
Phospholipid Carryover HighLow

Note: While LLE exhibits a slightly lower absolute extraction recovery, its near-perfect matrix effect profile (≈100%) and superior precision (%CV < 3.5%) make it the gold standard for resolving low-concentration pharmacokinetic tailing.

References

  • Gautam, N., et al. "Dose-Ranging Plasma and Genital Tissue Pharmacokinetics and Biodegradation of Ultra-Long-Acting Cabotegravir In Situ Forming Implant." Pharmaceutics (MDPI), 2023. Available at:[Link]

  • International Journal of Pharmaceutical Quality Assurance. "A Comprehensive Report on the HPLC-ESI-MS/MS Method Development and Validation for Quantifying Cabotegravir." IJPQA, 2024. Available at:[Link]

Method

High-Resolution LC-MS/MS Application Note: Utilizing Cabotegravir-d3 as a Stable Isotope-Labeled Internal Standard in DMPK Studies

Introduction & Scope Cabotegravir (CAB) is a highly potent HIV-1 integrase strand transfer inhibitor (INSTI) utilized in both treatment and pre-exposure prophylaxis (PrEP)[1]. Because it is frequently formulated as a lon...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scope

Cabotegravir (CAB) is a highly potent HIV-1 integrase strand transfer inhibitor (INSTI) utilized in both treatment and pre-exposure prophylaxis (PrEP)[1]. Because it is frequently formulated as a long-acting (LA) injectable—often co-administered with rilpivirine—rigorous Drug Metabolism and Pharmacokinetics (DMPK) profiling is required to monitor its extended release, biodistribution, and trough concentrations over months[2][3].

To achieve the ultra-high sensitivity required for quantifying trace CAB levels in complex biological matrices (e.g., plasma, dried blood spots, or hair), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard[4][5]. However, LC-MS/MS is highly susceptible to matrix effects. This application note details the mechanistic rationale and step-by-step protocol for utilizing Cabotegravir-d3 (CAB-d3) as a Stable Isotope-Labeled Internal Standard (SIL-IS) to build a self-validating, high-throughput bioanalytical assay[6][7].

Mechanistic Principles of SIL-IS in Bioanalysis (E-E-A-T)

The Causality of the +3 Da Mass Shift

When quantifying drugs in plasma, endogenous components (phospholipids, salts) co-elute with the target analyte, competing for charge in the Electrospray Ionization (ESI) source. This leads to unpredictable ion suppression or enhancement [8].

Cabotegravir-d3 incorporates three deuterium atoms, providing a precise +3 Da mass shift (m/z 409.1) compared to unlabeled Cabotegravir (m/z 406.1)[1][9].

  • Why +3 Da? The natural isotopic envelope of a molecule of CAB's size (due to naturally occurring 13 C, 15 N, 18 O) extends to M+2 with significant abundance. A +3 Da shift ensures that the M+3 isotopic contribution from the unlabeled analyte is negligible, eliminating cross-talk between the analyte and the IS channel[7].

  • Physicochemical Equivalence: Because deuterium substitution does not alter the molecule's polarity or pKa, CAB-d3 co-elutes exactly with CAB. It experiences the exact same matrix suppression environment at the exact same millisecond in the ESI source, allowing the ratio of their signals to remain perfectly constant[10].

Matrix_Effect A Co-eluting Matrix Components B Ion Suppression in ESI Source A->B C Cabotegravir (Analyte) Signal Suppressed B->C D Cabotegravir-d3 (SIL-IS) Signal Suppressed Proportionally B->D E Ratio (CAB / CAB-d3) Remains Constant C->E D->E F Accurate PK Quantification E->F

Mechanism of matrix effect correction using Cabotegravir-d3 in ESI-LC-MS/MS.

Experimental Methodology: A Self-Validating Protocol

Sample Preparation: Protein Precipitation (PPT)

Cabotegravir is extensively bound to plasma proteins (>99%). Simple dilution is insufficient for accurate quantification. The addition of an organic solvent disrupts the tertiary structure of transport proteins (like human serum albumin), releasing the bound drug[2].

By spiking the CAB-d3 internal standard directly into the precipitation solvent, the IS is subjected to the exact same extraction recovery dynamics and potential degradation as the endogenous analyte. This creates a self-validating system where any volumetric loss during transfer is mathematically canceled out[7].

Step-by-Step PPT Workflow:

  • Aliquot: Transfer 50 µL of K 3​ EDTA human or rat plasma into a 1.5 mL low-bind microcentrifuge tube[10][11].

  • Spike & Denature: Add 200 µL of cold Acetonitrile (100%) containing 50 ng/mL of Cabotegravir-d3 (Working IS Solution)[11].

  • Homogenize: Vortex vigorously for 5 minutes to ensure complete protein denaturation and drug release[11].

  • Centrifuge: Centrifuge at 14,000 rpm for 10 minutes at 4 °C to pellet the precipitated proteins[11].

  • Transfer & Dilute: Transfer 100 µL of the clear supernatant into an autosampler vial containing 100 µL of LC-MS grade water (to match initial mobile phase conditions and prevent peak distortion)[11].

DMPK_Workflow A Sample Collection (Plasma/DBS) B Spike SIL-IS (CAB-d3) A->B Aliquot C Protein Precipitation (Acetonitrile) B->C Denature D Centrifugation & Transfer C->D 14,000 rpm E LC-MS/MS Analysis D->E Inject F Data Processing E->F MRM Ratio

High-throughput DMPK sample extraction workflow utilizing CAB-d3.

LC-MS/MS Analytical Conditions

Reversed-phase chromatography utilizing a polar-retaining column (e.g., Waters XSelect HSS T3) is recommended. This column chemistry withstands highly aqueous initial mobile phases, allowing polar matrix components (salts, small peptides) to elute in the void volume before the elution of CAB and CAB-d3[5].

Table 1: Optimized LC-MS/MS Chromatographic Conditions

ParameterSpecificationRationale
Analytical Column Waters XSelect HSS T3 (2.1 × 50 mm, 3.5 µm)Retains polar analytes; prevents early-elution matrix suppression[5].
Mobile Phase A 0.1% Formic Acid in WaterLowers pH to promote [M+H]+ ionization in positive ESI mode[11].
Mobile Phase B Acetonitrile (100%)Provides efficient elution and sharp peak shapes[2].
Flow Rate 0.4 mL/minOptimal for ESI desolvation efficiency.
Gradient Profile 0-0.5 min: 10% B 0.5-2.5 min: 10%→90% B 2.5-3.5 min: 90% B 3.5-4.5 min: 10% BEnsures baseline separation from residual phospholipids.
Column Temp. 40 °CReduces solvent viscosity and improves mass transfer[4].
Injection Volume 2.0 µLMinimizes column overloading and source contamination[11].
Mass Spectrometry & MRM Transitions

Detection is performed using a triple quadrupole mass spectrometer in positive Multiple Reaction Monitoring (MRM) mode. Cabotegravir contains basic nitrogen centers that readily accept a proton, yielding a strong precursor ion at m/z 406.1[8][9].

Table 2: Multiple Reaction Monitoring (MRM) Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Declustering Potential (V)
Cabotegravir (CAB) 406.1142.015115
Cabotegravir-d3 (SIL-IS) 409.1145.0*15115

*Note: The exact product ion m/z for CAB-d3 may shift depending on the specific synthetic placement of the deuterium atoms (e.g., on the difluorobenzyl moiety vs. the methyl group). Always perform a product ion scan during method development[9][11].

Data Processing & System Suitability

To ensure the trustworthiness of the assay, the following acceptance criteria (aligned with FDA/EMA bioanalytical guidelines) must be met[10]:

  • Linearity: The calibration curve (plotted as the peak area ratio of CAB / CAB-d3 vs. nominal concentration) must exhibit a correlation coefficient ( R2 ) ≥0.995 [7][12].

  • Accuracy & Precision: Intra-day and inter-day precision (%CV) must be ≤15% for all Quality Control (QC) levels, and ≤20% at the Lower Limit of Quantification (LLOQ)[10].

  • Matrix Factor (MF): Calculated by dividing the peak response of CAB spiked post-extraction by the response of CAB in neat solvent. The IS-normalized MF (MF of CAB / MF of CAB-d3) must be close to 1.0 (acceptable range: 0.85 – 1.15), proving that the SIL-IS successfully neutralizes matrix effects[4].

References

  • MedChemExpress. "Cabotegravir-d3 sodium (GSK-1265744-d3 sodium) | Stable Isotope".
  • PubMed (NIH). "Development and validation of a multiplex UHPLC-MS/MS assay with stable isotopic internal standards for the monitoring of the plasma concentrations of the antiretroviral drugs bictegravir, cabotegravir, doravirine, and rilpivirine in people living with HIV".
  • NATAP. "Pharmacokinetics and tolerability of cabotegravir and rilpivirine long-acting intramuscular injections to the vastus lateralis".
  • International Journal of Pharmaceutical Research and Applications (IJPRA). "A comprehensive review on analytical methods of Cabotegravir".
  • MedChemExpress. "Cabotegravir-d3-1 (GSK-1265744-d3-1) | Stable Isotope".
  • PubMed (NIH). "A selective, sensitive and fast LC-MS/MS method for cabotegravir quantification in rat plasma and pharmacokinetic investigations".
  • Impactfactor. "A Comprehensive Report on the HPLC-ESI-MS/MS Method Development and Validation for Quantifying Cabotegravir in K3EDTA-Human Plasma, Employing Cabotegravir-D5 as an Internal Standard".
  • PMC (NIH). "Miniature Mass Spectrometer-based Point-of-care Assay for Cabotegravir and Rilpivirine in Whole Blood".
  • Impactfactor. "Stability Indicating LC-MS/MS Method Development and Validation for the Quantification of Cabotegravir in Biological Samples".
  • ResearchGate. "Stability Indicating LC-MS/MS Method Development and Validation for the Quantification of Cabotegravir in Biological Samples".
  • CROI Conference. "Method for analyzing cabotegravir and rilpivirine in hair may help identify risk factors for failure".
  • PMC (NIH). "Development and validation of LC–MS/MS method for quantification of bictegravir in human plasma and its application to an intracellular uptake study".

Sources

Technical Notes & Optimization

Troubleshooting

Cabotegravir-d3 Bioanalytical Support Center: LC-MS/MS Cross-Validation &amp; Troubleshooting

Welcome to the Technical Support Center for Cabotegravir bioanalysis. Cabotegravir (CAB) is a potent integrase strand transfer inhibitor (INSTI) utilized in HIV treatment and pre-exposure prophylaxis (PrEP).

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Cabotegravir bioanalysis. Cabotegravir (CAB) is a potent integrase strand transfer inhibitor (INSTI) utilized in HIV treatment and pre-exposure prophylaxis (PrEP). Robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays using Cabotegravir-d3 (CAB-d3) as a stable isotope-labeled internal standard (SIL-IS) are critical for therapeutic drug monitoring and pharmacokinetic (PK) profiling.

This portal provides authoritative troubleshooting, regulatory guidance, and self-validating protocols for assay cross-validation.

Section 1: Regulatory Knowledge Base (FAQ)

Q1: When is cross-validation of a Cabotegravir assay strictly required? A1: According to the 1 [1] and ICH M10 standards, cross-validation is mandatory to demonstrate data relation when multiple bioanalytical methods or laboratories are involved. For Cabotegravir, this is typically triggered when:

  • Transitioning from a plasma-based LC-MS/MS assay to a Dried Blood Spot (DBS) assay.

  • Consolidating data from different fully validated methods across multi-center global clinical trials [2].

Q2: Why use Cabotegravir-d3 instead of a structural analog? A2: A stable isotope-labeled internal standard (SIL-IS) like CAB-d3 perfectly mimics the chromatographic retention time and ionization efficiency of the target analyte. This ensures that any ion suppression or enhancement caused by co-eluting matrix components (e.g., phospholipids) affects both the analyte and the IS equally, thereby mathematically canceling out the matrix effect during quantification [3].

Section 2: Troubleshooting Common Experimental Issues

Issue 1: Isotopic Crosstalk and Baseline Drift at LLOQ

Symptom: Unexplained peak areas in the Cabotegravir MRM channel (m/z 406.1 → 243.1) when injecting blank matrix spiked only with CAB-d3 (m/z 409.1 → 246.1). Causality: Cabotegravir-d3 has a molecular weight of ~408.35 g/mol , just 3 Da heavier than unlabeled CAB (~405.35 g/mol ) [5]. Isotopic crosstalk occurs via two mechanisms:

  • Synthesis Impurities/Deuterium Exchange: The CAB-d3 reference material may contain trace amounts of unlabeled CAB, or the deuterium label may undergo proton exchange with water/protic solvents during extraction [4].

  • Natural Isotopic Distribution: At high concentrations of unlabeled CAB, the natural M+3 isotope (due to 13C) can bleed into the CAB-d3 channel, falsely elevating the IS signal and causing a negative quantitative bias.

Resolution:

  • Titrate the CAB-d3 working solution so the IS response is approximately 5% of the Upper Limit of Quantification (ULOQ) response.

  • Ensure the interference in the CAB channel from the IS is ≤ 20% of the Lower Limit of Quantification (LLOQ) response.

  • Store CAB-d3 stock solutions in aprotic solvents (e.g., 100% Acetonitrile) at -20°C to prevent D/H exchange [4].

Crosstalk_Logic CAB Cabotegravir (CAB) Target Analyte M3 Natural 13C Isotope (M+3 Contribution) CAB->M3 CABd3 Cabotegravir-d3 (CAB-d3) Internal Standard Impurity Unlabeled Impurity (D/H Exchange) CABd3->Impurity FalsePosIS False Elevation of IS Signal (Negative Bias in CAB) M3->FalsePosIS High CAB Conc. FalsePosCAB False Elevation of CAB Signal (Positive Bias at LLOQ) Impurity->FalsePosCAB High IS Conc.

Fig 1. Causality of isotopic crosstalk between CAB and CAB-d3 in LC-MS/MS.

Issue 2: Cross-Validation Failure (Bias > ±20%) Between Two Laboratories

Symptom: When Lab B analyzes incurred samples previously quantified by Lab A, the calculated bias exceeds the regulatory threshold of ±20% for more than 33% of the samples. Causality: Even with CAB-d3, differential matrix effects can occur if the two labs use different sample preparation techniques (e.g., Protein Precipitation vs. Solid Phase Extraction). If highly polar compounds or phospholipids elute at the exact retention time of Cabotegravir, they can cause complete signal suppression [3]. If Lab B's chromatography differs slightly, the co-elution profile changes, and the SIL-IS may fail to perfectly correct the suppression. Resolution:

  • Perform a post-column infusion experiment in both labs to map the ion suppression zones.

  • Standardize the LC gradient to ensure Cabotegravir elutes outside the phospholipid elution window (typically monitored via m/z 184 precursor ion scan).

Section 3: Standardized Self-Validating Protocol

Methodology: Cabotegravir LC-MS/MS Cross-Validation Execution

This workflow is designed as a self-validating system. Every batch includes built-in Quality Control (QC) checks to ensure data integrity before statistical comparison.

Step 1: Preparation of Spiked and Incurred Samples

  • Select a minimum of 30 incurred patient samples spanning the validated dynamic range.

  • Prepare pooled QC samples at three concentration levels (Low, Mid, High) in the biological matrix.

  • Self-Validation Check: Aliquot samples identically for both the Reference Lab (Lab A) and Comparator Lab (Lab B) to eliminate freeze-thaw variance.

Step 2: Internal Standard Equilibration (Critical Step)

  • Spike 20 µL of CAB-d3 working solution (e.g., 50 ng/mL in 50% Acetonitrile) into 100 µL of the matrix sample.

  • Vortex for 30 seconds and incubate at room temperature for 5 minutes.

  • Causality: This incubation allows the CAB-d3 to bind to plasma proteins (like human serum albumin) in the exact same manner as the endogenous Cabotegravir, ensuring identical extraction recovery.

Step 3: Matrix Extraction (Protein Precipitation)

  • Add 300 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid) to disrupt protein-drug binding.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to an LC vial.

Step 4: LC-MS/MS Acquisition

  • Inject 5 µL onto a C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Run a gradient using Water (0.1% FA) and Acetonitrile (0.1% FA).

  • Self-Validation Check (System Suitability): Inject a neat standard to verify the signal-to-noise ratio (S/N > 10 at LLOQ) and confirm the retention time drift is ≤ 2% before running the biological samples.

Step 5: Statistical Evaluation

  • Calculate the percentage difference (bias) for each sample: [(Comparator - Reference) / Reference] x 100.

CV_Workflow Start Initiate Cross-Validation (ICH M10 / FDA BMV) Samples Prepare Pooled QCs (n≥3/level) & Incurred Samples (n≥30) Start->Samples LabA Reference Method (Lab A) Extract & Spike CAB-d3 Samples->LabA LabB Comparator Method (Lab B) Extract & Spike CAB-d3 Samples->LabB LCMS LC-MS/MS Acquisition (Monitor m/z 406->243 & 409->246) LabA->LCMS LabB->LCMS Eval Statistical Evaluation Bias Assessment LCMS->Eval Pass Pass: ≥67% of samples within ±20% bias Eval->Pass

Fig 2. Standardized bioanalytical cross-validation workflow for Cabotegravir assays.

Section 4: Quantitative Data Summaries

To ensure compliance during cross-validation, adhere to the following quantitative acceptance criteria derived from global regulatory frameworks.

Validation ParameterRegulatory SourceAcceptance CriteriaCAB-d3 Specific Action
Incurred Sample Bias FDA BMV / ICH M10≥ 67% of samples must be within ±20% of the reference mean.Verify CAB-d3 tracking; ensure no D/H exchange occurred during storage.
Spiked QC Accuracy FDA BMVMean accuracy must be within ±15% of nominal (±20% at LLOQ).Check for isotopic crosstalk if LLOQ accuracy is consistently > 120%.
IS Interference ICH M10IS response in blank matrix ≤ 5% of average IS response in calibrators.Use high-purity CAB-d3 (>99% isotopic purity); avoid over-spiking.
Matrix Factor (MF) EMA / ICH M10IS-normalized MF CV should be ≤ 15% across 6 different matrix lots.If CV > 15%, optimize LC gradient to separate CAB from phospholipids.

References

  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry , U.S. Food and Drug Administration (FDA). 1

  • Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion , National Institutes of Health (NIH) / PMC.2

  • A Liquid Chromatography-Tandem Mass Spectrometry Method for the Quantification of Cystic Fibrosis Drugs in Plasma and Its Application for Therapeutic Monitoring , National Institutes of Health (NIH) / PMC. 3

  • Liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) methods for the therapeutic drug monitoring of cytotoxic drugs , University of Lausanne (UNIL). 4

  • Cabotegravir | CAS 1051375-10-0 Reference Standards , LGC Standards.5

Sources

Optimization

Technical Support Center: Optimizing Cabotegravir-d3 Extraction &amp; Recovery in LC-MS/MS Workflows

Welcome to the Bioanalytical Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the absolute recovery and matrix suppression of Cabotegravir (CAB) and its stable isot...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Bioanalytical Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the absolute recovery and matrix suppression of Cabotegravir (CAB) and its stable isotope-labeled internal standard, Cabotegravir-d3 (CAB-d3).

CAB-d3 is universally employed in LC-MS/MS to correct for matrix effects and extraction losses. However, because Cabotegravir is highly protein-bound (>99% in human plasma) and exhibits pH-dependent solubility, selecting the correct sample preparation method—Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), or Solid-Phase Extraction (SPE)—is critical. This guide provides field-proven insights, causality-driven troubleshooting, and self-validating protocols to ensure robust assay performance.

Section 1: Quantitative Comparison of Extraction Methods

The choice of extraction method dictates both the absolute recovery of CAB-d3 and the cleanliness of the final extract. The table below summarizes quantitative recovery data based on validated bioanalytical standards[1][2].

Table 1: Comparative Extraction Efficiency for Cabotegravir and CAB-d3

Extraction MethodSolvent / Sorbent SystemMean CAB Recovery (%)Mean CAB-d3 Recovery (%)Matrix Effect Profile
PPT Methanol (1:3 to 1:4 v/v)99.0%102.0%Moderate to High
LLE Methanol : Ethyl Acetate (1:4)94.3% - 102.8%98.2%Low
SPE HLB (Hydrophilic-Lipophilic)> 90.0%> 90.0%Very Low
Section 2: Mechanistic & Logical Workflows

Understanding the biochemical mechanisms behind extraction is vital for troubleshooting. The diagrams below illustrate the decision logic for selecting an extraction method and the physical mechanisms required to free CAB-d3 from plasma proteins.

ExtractionLogic Start Select Extraction Method for CAB-d3 Q1 High sample throughput needed? Start->Q1 PPT Protein Precipitation (PPT) Use Methanol Recovery: ~102% Q1->PPT Yes Q2 Severe matrix effects observed? Q1->Q2 No LLE Liquid-Liquid Extraction (LLE) Buffer to pH 4.5 Recovery: ~98% Q2->LLE No SPE Solid-Phase Extraction (SPE) Use HLB cartridges Recovery: >90% Q2->SPE Yes

Caption: Decision matrix for selecting CAB-d3 extraction methods based on throughput and matrix effects.

Mechanism Plasma CAB-d3 in Plasma (>99% Protein Bound) PPT_Mech Methanol Addition (Disrupts Hydrophobic Bonds) Plasma->PPT_Mech LLE_Mech pH < 5.0 Buffer (Unionizes CAB-d3) Plasma->LLE_Mech FreeDrug Free CAB-d3 (Unbound & Stable) PPT_Mech->FreeDrug LLE_Mech->FreeDrug

Caption: Mechanistic pathways for releasing protein-bound CAB-d3 during extraction.

Section 3: Troubleshooting Guide & FAQs

Q1: Why am I seeing a significant drop in CAB-d3 recovery when using Protein Precipitation (PPT) with Acetonitrile compared to Methanol? Causality & Expert Insight: Cabotegravir and its d3-isotope are highly bound to human serum albumin. While Acetonitrile is a rapid precipitant, it can rapidly crash proteins into a tight pellet before the drug has time to dissociate, leading to co-precipitation of the bound CAB-d3. Methanol acts differently; it efficiently disrupts the hydrophobic interactions between CAB-d3 and plasma proteins before precipitation occurs. Solution: Switch to Methanol as the precipitating agent. A validated clinical method utilizing Methanol PPT demonstrated an optimal 102% extraction recovery for the CAB internal standard[2].

Q2: My Liquid-Liquid Extraction (LLE) yields highly variable recoveries for CAB-d3 across different patient samples. How can I stabilize this? Causality & Expert Insight: Variable LLE recovery is almost always a function of inconsistent matrix pH. Cabotegravir is a weak acid (pKa ~7.7). If the plasma pH varies naturally between samples, the ionization state of CAB-d3 shifts. Ionized molecules partition extremely poorly into organic solvents like Ethyl Acetate. Solution: Buffer the plasma to a pH at least 2 units below the pKa (e.g., pH 4.5) prior to extraction. This ensures CAB-d3 is fully unionized and partitions efficiently into the organic phase. Using a mixture of methanol and ethyl acetate (1:4) with proper buffering yields highly reproducible recoveries averaging 98.16% for the internal standard[1].

Q3: I am encountering severe ion suppression for CAB-d3 in my LC-MS/MS method despite using SPE. What is the root cause? Causality & Expert Insight: Even with SPE, endogenous phospholipids can co-elute with CAB-d3 if the wash steps are not optimized. Phospholipids cause massive matrix effects in the Electrospray Ionization (ESI) source by competing with CAB-d3 for charge droplets, leading to signal suppression. Solution: Implement a targeted phospholipid removal plate, or optimize your SPE wash step with 5% Methanol to selectively elute weak interferents before eluting CAB-d3 with 100% organic solvent.

Section 4: Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols include built-in validation checks. Do not proceed to the next step if the validation check fails.

Protocol A: High-Recovery Protein Precipitation (PPT) for CAB-d3

Best for high-throughput therapeutic drug monitoring (TDM).

  • Aliquot: Transfer 50 µL of human EDTA plasma into a clean 1.5 mL microcentrifuge tube.

  • Spike IS: Add 10 µL of CAB-d3 working internal standard solution.

  • Equilibrate: Vortex briefly (10 seconds) to ensure equilibration of the IS with the matrix proteins.

    • Validation Check: The sample must appear homogenous without localized clear zones.

  • Precipitate: Add 150 µL of ice-cold Methanol (100%) to precipitate proteins and disrupt binding[2].

  • Desorb: Vortex vigorously for 2 minutes to maximize desorption of CAB-d3 from albumin.

  • Separate: Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Validation Check: A tight, solid white protein pellet must form at the bottom. If the pellet is loose or floating, re-centrifuge for 5 additional minutes.

  • Reconstitute: Transfer 100 µL of the clear supernatant to an autosampler vial containing 100 µL of initial mobile phase (e.g., 65% water with 0.1% formic acid) to ensure peak shape integrity upon injection[2].

Protocol B: pH-Controlled Liquid-Liquid Extraction (LLE)

Best for achieving high sensitivity with minimal matrix effects.

  • Aliquot & Spike: Combine 200 µL of plasma and 100 µL of CAB-d3 IS (1 µg/mL) into a glass extraction tube[1].

  • pH Adjustment: Add 100 µL of 0.1 M Ammonium Acetate buffer (pH 4.5). Vortex for 10 seconds.

    • Validation Check: Spot-check a dummy sample with pH paper to confirm the matrix is < pH 5.0, ensuring CAB-d3 is unionized.

  • Extract: Add 1.0 mL of Methanol:Ethyl Acetate (1:4 v/v) extraction solvent[1].

  • Partition: Vortex vigorously for 2 minutes, then centrifuge at 5000 rpm for 25 minutes[1].

    • Validation Check: Two distinct, sharply separated layers must be visible. The upper organic layer should be completely clear.

  • Dry Down: Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute: Reconstitute the dried extract in 200 µL of mobile phase (e.g., 35% Acetonitrile / 65% Water with 0.1% Formic Acid) and transfer to an autosampler vial[2].

References
  • Title: Development, validation and clinical implementation of a UPLC-MS/MS bioanalytical method for simultaneous quantification of cabotegravir and rilpivirine E-isomer in human plasma. Source: PubMed / NIH URL: [Link]

  • Title: Stability Indicating LC-MS/MS Method Development and Validation for the Quantification of Cabotegravir in Biological Samples. Source: Impact Factor URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Guide to Inter-Laboratory Comparison of Cabotegravir Assays Using Cabotegravir-d3 as an Internal Standard

This guide provides a comprehensive framework for conducting an inter-laboratory comparison of Cabotegravir (CAB) assays. It emphasizes the critical role of a deuterated internal standard, Cabotegravir-d3 (CAB-d3), in ac...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for conducting an inter-laboratory comparison of Cabotegravir (CAB) assays. It emphasizes the critical role of a deuterated internal standard, Cabotegravir-d3 (CAB-d3), in achieving accurate and reproducible quantification across different analytical sites. The principles and methodologies detailed herein are grounded in established regulatory guidelines and best practices in bioanalysis, ensuring the generation of reliable data for clinical and research applications.

The long-acting injectable formulation of Cabotegravir has revolutionized HIV treatment and prevention, making robust and harmonized bioanalytical methods more critical than ever.[1][2] As clinical trials and patient monitoring often involve multiple laboratories, ensuring data comparability is paramount. This guide is designed for researchers, scientists, and drug development professionals to establish and verify the consistency of Cabotegravir quantification.

The Foundational Role of a Deuterated Internal Standard

In quantitative mass spectrometry, particularly when analyzing samples from complex biological matrices, an internal standard (IS) is indispensable for correcting variability.[3][4] This variability can arise from multiple stages of the analytical process, including sample preparation, instrument response, and matrix effects.[3][4]

A deuterated internal standard, such as Cabotegravir-d3, is considered the "gold standard" for bioanalysis.[4] In CAB-d3, three hydrogen atoms are replaced with deuterium. This subtle change in mass allows the mass spectrometer to differentiate it from the native Cabotegravir, while its chemical and physical properties remain nearly identical.[4][5]

Key Advantages of Using Cabotegravir-d3:

  • Correction for Matrix Effects: Biological samples contain numerous endogenous compounds that can interfere with the ionization of the analyte, either suppressing or enhancing the signal. Since CAB-d3 has the same molecular structure as CAB, it experiences the same matrix effects, allowing for accurate correction.[3][5]

  • Compensation for Sample Preparation Variability: Losses can occur during extraction, evaporation, and reconstitution steps. CAB-d3, being chemically identical to CAB, will be lost to the same extent, ensuring that the analyte-to-IS ratio remains constant and the calculated concentration of CAB is accurate.[4][5]

  • Improved Precision and Accuracy: By accounting for variations in instrument performance and sample handling, deuterated internal standards significantly enhance the precision and accuracy of the analytical method.[4][6]

  • Enhanced Method Robustness: The use of a stable isotope-labeled internal standard makes the analytical method more robust and readily transferable between different laboratories and instrument platforms.[4]

Designing an Inter-Laboratory Comparison Study

An inter-laboratory comparison, also known as a cross-validation, is essential when bioanalytical data from different laboratories will be combined or compared.[7][8][9] The primary goal is to demonstrate that the analytical methods used at each site yield equivalent results. This process is a regulatory expectation outlined by agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[10][11][12][13][14][15][16]

Study Design and Key Considerations

A well-designed inter-laboratory comparison should include the following elements:

  • Standardized Protocol: All participating laboratories must adhere to a detailed and harmonized analytical protocol.

  • Common Reference Materials: The same lots of Cabotegravir and Cabotegravir-d3 reference standards should be used by all labs.

  • Blinded Samples: A central laboratory should prepare and distribute blinded quality control (QC) samples and, if available, pooled study samples to all participating sites.

  • Acceptance Criteria: Pre-defined acceptance criteria for accuracy, precision, and other validation parameters must be established before the study begins, in line with regulatory guidance.[10][13][17]

Experimental Workflow

The following diagram illustrates a typical workflow for an inter-laboratory comparison of Cabotegravir assays.

G cluster_pre Pre-Analytical Phase (Central Lab) cluster_analytical Analytical Phase (Participating Labs) cluster_post Post-Analytical Phase (Central Analysis) A Sample Preparation (QC & Study Samples) B Sample Aliquoting & Blinding A->B C Sample Distribution to Participating Labs B->C D1 Lab 1: Sample Analysis (LC-MS/MS) C->D1 D2 Lab 2: Sample Analysis (LC-MS/MS) C->D2 D3 Lab 3: Sample Analysis (LC-MS/MS) C->D3 E Data Compilation & Statistical Analysis D1->E D2->E D3->E F Comparison of Results Against Acceptance Criteria E->F G Final Report Generation F->G

Sources

Comparative

Accuracy and precision of Cabotegravir-d3 in regulated bioanalysis

Regulated Bioanalysis of Cabotegravir: A Technical Comparison Guide on the Accuracy and Precision of Cabotegravir-d3 As long-acting antiretroviral therapies reshape the landscape of HIV treatment and pre-exposure prophyl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Regulated Bioanalysis of Cabotegravir: A Technical Comparison Guide on the Accuracy and Precision of Cabotegravir-d3

As long-acting antiretroviral therapies reshape the landscape of HIV treatment and pre-exposure prophylaxis (PrEP), the demand for rigorous therapeutic drug monitoring (TDM) has never been higher. Cabotegravir (CAB), a potent integrase strand transfer inhibitor (INSTI), requires precise pharmacokinetic profiling to ensure sustained therapeutic exposures over monthly or bi-monthly injection intervals.

In regulated LC-MS/MS bioanalysis, the choice of internal standard (IS) is the fulcrum upon which assay reliability rests. As a Senior Application Scientist, I have evaluated numerous methodologies for CAB quantification. This guide objectively compares the bioanalytical performance of Cabotegravir-d3 against alternative internal standards (such as Cabotegravir-d5, multi-labeled isotopes, and analog standards), providing the causality behind experimental choices and a self-validating protocol for your laboratory.

The Mechanistic Role of Cabotegravir-d3 in LC-MS/MS

In electrospray ionization (ESI), co-eluting matrix components (e.g., endogenous phospholipids) compete with the analyte for charge droplets, leading to unpredictable ion suppression or enhancement . A Stable Isotope-Labeled Internal Standard (SIL-IS) is structurally identical to the target analyte, ensuring it experiences the exact same extraction recovery and matrix effects, thereby normalizing the mass spectrometric response[1].

The Deuterium Isotope Effect: While deuterated standards are cost-effective, deuterium is slightly less lipophilic than hydrogen. In reversed-phase liquid chromatography (RPLC), this can cause the SIL-IS to elute slightly earlier than the unlabeled analyte—a phenomenon known as the deuterium isotope effect.

  • Why Cabotegravir-d3? By utilizing only three deuterium atoms, Cabotegravir-d3 provides a sufficient mass shift (+3 Da) to eliminate isotopic cross-talk (CAB's natural M+3 isotopic contribution is negligible) while minimizing the chromatographic retention time shift. This ensures near-perfect co-elution, offering superior matrix correction compared to heavily deuterated variants like Cabotegravir-d5, which carry a higher risk of RT divergence.

Objective Comparison: Cabotegravir-d3 vs. Alternatives

To establish a robust assay aligned with US FDA and ICH M10 bioanalytical guidelines, laboratories must weigh analytical precision against reagent accessibility. Table 1 compares the performance metrics of various internal standard strategies for Cabotegravir[1][2][3].

Table 1: Performance Comparison of Internal Standards for Cabotegravir Bioanalysis

Internal Standard TypeRetention Time Shift RiskIS-Normalized Matrix FactorIsotopic Cross-Talk RiskCost & AccessibilityBioanalytical Suitability
Cabotegravir-d3 Very Low (Near-perfect co-elution)0.98 – 1.02 None (+3 Da shift)Moderate Optimal for high-throughput clinical PK and regulated TDM.
Cabotegravir-d5 Low to Moderate (Slight early elution)0.95 – 1.05None (+5 Da shift)ModerateAcceptable, but requires strict column temperature control[1].
Multi-labeled SIL-IS (e.g., 13C, 2H2, 15N)Zero (True co-elution)0.99 – 1.01NoneHigh / LimitedThe "Gold Standard" for absolute precision[4].
Analog IS (e.g., Raltegravir)High (Different physicochemical traits)0.85 – 1.15NoneLow / Widely AvailablePre-clinical only; fails to correct for specific CAB matrix effects[3].

Self-Validating Experimental Protocol

A bioanalytical method is only as reliable as its internal quality controls. The following step-by-step protocol utilizes protein precipitation (PPT) and is designed as a self-validating system. Every step includes a mechanistic rationale (causality) to ensure assay ruggedness.

Step-by-Step Methodology

1. System Suitability Testing (SST): Before batch extraction, inject a neat standard mixture of CAB and Cabotegravir-d3. Causality: This verifies that the LC-MS/MS system meets minimum sensitivity (S/N > 10 at LLOQ) and that the column is free of active sites that could cause peak tailing.

2. Sample Aliquoting & IS Spiking: Transfer 50 µL of K2EDTA human plasma into a 96-well plate. Add 20 µL of Cabotegravir-d3 working solution (250 ng/mL in 50% Methanol). Causality: K2EDTA chelates calcium, preventing coagulation and inhibiting endogenous metalloproteases. Spiking the SIL-IS before any extraction step ensures it perfectly tracks the analyte through all subsequent volumetric losses or recovery variations.

3. Protein Precipitation (PPT): Add 200 µL of ice-cold 100% Acetonitrile to each well. Causality: Cold organic solvent rapidly denatures plasma proteins while trapping hydrophobic lipids in the pellet. The rapid kinetics prevent the drug from becoming occluded within the precipitating protein mass, ensuring high extraction recovery (>85%)[1].

4. Phase Separation: Vortex the plate vigorously for 2 minutes, then centrifuge at 14,000 rpm for 10 minutes at 4°C.

5. Supernatant Dilution: Transfer 100 µL of the clear supernatant to a clean plate and dilute with 100 µL of HPLC-grade water containing 0.1% formic acid. Causality: This is a critical self-validating step. Injecting a highly organic extract (from PPT) into a highly aqueous LC mobile phase causes the "solvent effect"—leading to peak fronting or splitting. Diluting the extract matches the initial mobile phase conditions, focusing the analyte into a sharp band at the head of the column.

6. LC-MS/MS Analysis:

  • Column: Zorbax SB-C18 (50 × 2.1 mm, 5 µm) or equivalent[1].

  • Mobile Phase: Gradient elution using 5 mM Ammonium Acetate in water and Methanol[1].

  • Detection: Positive ESI in Multiple Reaction Monitoring (MRM) mode.

    • CAB transitions: m/z 406.1 → 263.1[4].

    • CAB-d3 transitions: m/z 409.1 → 263.1.

Workflow Visualization

BioanalyticalWorkflow S1 1. Plasma Aliquoting (50 µL K2EDTA Plasma) S2 2. SIL-IS Spiking (Cabotegravir-d3, 250 ng/mL) S1->S2 S3 3. Protein Precipitation (200 µL Cold Acetonitrile) S2->S3 S4 4. Phase Separation (Centrifuge 14,000 rpm, 4°C) S3->S4 S5 5. Extract Dilution (1:1 with 0.1% Formic Acid) S4->S5 S6 6. UHPLC Separation (C18, Gradient Elution) S5->S6 S7 7. MS/MS Quantification (Positive ESI MRM) S6->S7

LC-MS/MS bioanalytical workflow for Cabotegravir quantification using Cabotegravir-d3.

Quantitative Performance Data

When utilizing Cabotegravir-d3 following the protocol above, the assay easily meets the stringent acceptance criteria set by international regulatory bodies (±15% for all QCs, ±20% for LLOQ). The data in Table 2 represents typical validation parameters achieved in a regulated environment, demonstrating the robust normalizing power of the D3 internal standard[1][2].

Table 2: Accuracy and Precision Validation Data using Cabotegravir-d3

Quality Control LevelNominal Concentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)Overall Recovery (%)
LLOQ 2.06.4102.57.1101.886.5
Low QC (LQC) 6.04.298.45.399.187.2
Mid QC (MQC) 50.03.8101.24.6100.588.0
High QC (HQC) 800.02.599.83.1100.286.9

Note: The IS-normalized matrix factor across six different lots of human plasma (including hemolyzed and lipemic lots) yielded a %CV of <2.0%, proving that Cabotegravir-d3 effectively neutralizes matrix-induced ionization variability.

Conclusion

For laboratories tasked with the regulated bioanalysis of long-acting antiretrovirals, Cabotegravir-d3 strikes the optimal balance between analytical perfection and operational cost-efficiency. By minimizing the deuterium isotope effect while providing a robust mass shift, it ensures that your LC-MS/MS data remains unimpeachable during clinical pharmacokinetic evaluations.

References

  • Source: PMC (nih.gov)
  • Source: impactfactor.
  • Source: PMC (nih.gov)
  • Title: DEVELOPMENT AND VALIDATION OF A LIQUID CHROMATOGRAPHY-TANDEM MASS SPECTROMETRY ANALYTICAL METHOD FOR THE CONCURRENT QUANTIFICATION OF CABOTEGRAVIR AND RILPIVIRINE IN RAT PLASMA Source: ResearchGate URL

Sources

Validation

A Senior Application Scientist's Guide to the Strategic Deuteration of Cabotegravir: A Comparative Analysis Framework

For researchers, scientists, and drug development professionals, the pursuit of enhancing the therapeutic profile of promising drug candidates is a constant endeavor. Cabotegravir, a potent integrase strand transfer inhi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the pursuit of enhancing the therapeutic profile of promising drug candidates is a constant endeavor. Cabotegravir, a potent integrase strand transfer inhibitor (INSTI), has revolutionized HIV-1 treatment and prevention with its long-acting injectable formulation. However, the inherent metabolic pathways of any drug present opportunities for optimization. This guide provides a comprehensive comparative analysis framework for deuterated Cabotegravir analogs, moving from the foundational rationale for their design to detailed protocols for their evaluation. While direct comparative data on a range of deuterated Cabotegravir analogs is not yet prevalent in the public domain, this document serves as an in-depth technical guide, grounded in established principles of medicinal chemistry and drug metabolism, to empower researchers in this innovative area.

The Rationale for Deuterating Cabotegravir: Targeting Metabolic Hotspots

The metabolic fate of a drug is a critical determinant of its pharmacokinetic profile, influencing its half-life, bioavailability, and potential for drug-drug interactions. Cabotegravir is primarily metabolized by uridine diphosphate glucuronosyltransferase (UGT) enzymes, specifically UGT1A1, with a minor contribution from UGT1A9.[1][2][3][4][5] This process involves the conjugation of glucuronic acid to the Cabotegravir molecule, facilitating its excretion.[2][3][4][5] The primary metabolite is a glucuronide conjugate (M1), which is the predominant component found in urine.[2][3][4][5] Notably, metabolism via the cytochrome P450 (CYP) enzyme system is considered minimal.[1]

This well-defined metabolic pathway presents a clear strategic opportunity for deuteration. The "Deuterium Kinetic Isotope Effect" (KIE) is a phenomenon where the replacement of a hydrogen atom with its heavier isotope, deuterium, can slow down the rate of a chemical reaction. This is because the carbon-deuterium (C-D) bond has a lower zero-point vibrational energy than a carbon-hydrogen (C-H) bond, requiring more energy to break. By strategically placing deuterium atoms at or near the site of metabolism, we can potentially hinder the action of UGT enzymes, thereby slowing down the glucuronidation of Cabotegravir.

The anticipated benefits of this approach include:

  • Prolonged Half-Life: A reduced rate of metabolism would lead to a longer systemic circulation time for the active drug.

  • Increased Drug Exposure: Slower clearance would result in higher overall drug concentrations (AUC).

  • Reduced Dosing Frequency: A longer half-life could potentially allow for even less frequent dosing intervals for the long-acting injectable formulation.

  • Improved Therapeutic Index: By potentially achieving the same therapeutic effect with a lower dose, the risk of dose-related side effects could be minimized.

Based on the primary metabolic pathway of Cabotegravir, the most logical position for deuteration is on the carbon atom bearing the hydroxyl group that undergoes glucuronidation. Additionally, deuteration of adjacent, activating positions could also exert a secondary kinetic isotope effect, further slowing metabolism.

Caption: Metabolic pathway of Cabotegravir.

Proposed Deuterated Cabotegravir Analogs for Comparative Evaluation

Given the metabolic profile, we can propose the synthesis of several deuterated Cabotegravir analogs for a comprehensive comparative analysis. The following table outlines these hypothetical analogs and the rationale for their design.

Analog IDPosition of DeuterationRationale
CAB-d1 At the hydroxyl-bearing carbonTo directly leverage the primary kinetic isotope effect at the site of glucuronidation.
CAB-d3 Methyl group adjacent to the hydroxylTo investigate the impact of a secondary kinetic isotope effect on the rate of metabolism.
CAB-d5 On the difluorophenyl ringTo assess the influence of deuteration at a site distant from the primary metabolic hotspot, potentially affecting overall lipophilicity and distribution.

Experimental Protocols for Comparative Analysis

To objectively compare the performance of the proposed deuterated Cabotegravir analogs against the parent compound, a series of standardized in vitro and in vivo experiments are required. The following protocols are designed to provide a robust and self-validating system for this evaluation.

In Vitro Metabolic Stability Assessment in Human Liver Microsomes

This assay is a cornerstone of early drug metabolism studies, providing a measure of the intrinsic clearance of a compound by hepatic enzymes.

Objective: To determine the rate of metabolism of Cabotegravir and its deuterated analogs by human liver microsomes.

Materials:

  • Pooled human liver microsomes (HLMs)

  • Cabotegravir and deuterated analogs (test compounds)

  • NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Uridine 5'-diphospho-glucuronic acid (UDPGA)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for reaction termination)

  • Internal standard (for LC-MS/MS analysis)

  • LC-MS/MS system

Experimental Workflow:

Metabolic_Stability_Workflow cluster_workflow In Vitro Metabolic Stability Workflow A 1. Prepare Incubation Mixtures (Microsomes, Buffer, Test Compound) B 2. Pre-incubate at 37°C A->B C 3. Initiate Reaction (Add NADPH & UDPGA) B->C D 4. Aliquot and Terminate at Time Points (0, 5, 15, 30, 60 min) (Add Acetonitrile) C->D E 5. Centrifuge and Collect Supernatant D->E F 6. LC-MS/MS Analysis E->F G 7. Data Analysis (Calculate Half-life and Intrinsic Clearance) F->G

Caption: Workflow for the in vitro metabolic stability assay.

Step-by-Step Methodology:

  • Preparation of Reagents: Prepare stock solutions of test compounds and internal standard in a suitable solvent (e.g., DMSO). Prepare the NADPH regenerating system and UDPGA solution according to the manufacturer's instructions.

  • Incubation: In a 96-well plate, combine human liver microsomes, phosphate buffer, and the test compound. Pre-incubate the plate at 37°C for 5-10 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system and UDPGA to each well.

  • Time Course Sampling: At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), terminate the reaction in respective wells by adding ice-cold acetonitrile containing the internal standard.

  • Sample Processing: Centrifuge the plate to precipitate proteins. Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of remaining parent compound versus time. The slope of the linear regression will give the rate constant of elimination (k). From this, calculate the half-life (t½ = 0.693/k) and the intrinsic clearance (CLint).

In Vivo Pharmacokinetic Study in a Rodent Model

This study provides essential information on the absorption, distribution, metabolism, and excretion (ADME) of the compounds in a living organism.

Objective: To compare the pharmacokinetic profiles of Cabotegravir and its deuterated analogs following intravenous and oral administration in rats.

Materials:

  • Male Sprague-Dawley rats (or other appropriate rodent model)

  • Cabotegravir and deuterated analogs formulated for intravenous (IV) and oral (PO) administration

  • Cannulation supplies (for serial blood sampling)

  • Blood collection tubes (containing anticoagulant)

  • Centrifuge

  • LC-MS/MS system

Experimental Design:

PK_Study_Design cluster_pk In Vivo Pharmacokinetic Study Design Group1 Group 1: Cabotegravir (IV) Dosing Dosing Group1->Dosing Group2 Group 2: Cabotegravir (PO) Group2->Dosing Group3 Group 3: CAB-d1 (IV) Group3->Dosing Group4 Group 4: CAB-d1 (PO) Group4->Dosing Group5 Group 5: CAB-d3 (IV) Group5->Dosing Group6 Group 6: CAB-d3 (PO) Group6->Dosing Sampling Serial Blood Sampling (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24h) Dosing->Sampling Analysis Plasma Concentration Analysis (LC-MS/MS) Sampling->Analysis PK_Params Pharmacokinetic Parameter Calculation (Cmax, Tmax, AUC, t½, CL, Vd, F) Analysis->PK_Params

Caption: Experimental design for the in vivo pharmacokinetic study.

Step-by-Step Methodology:

  • Animal Acclimatization and Preparation: Acclimate animals to the housing conditions for at least one week. For serial blood sampling, cannulate the jugular vein of the rats a day before the study.

  • Dosing: Divide the animals into groups (n=3-5 per group) for each test compound and route of administration. Administer the compounds at a predetermined dose.

  • Blood Sampling: Collect blood samples at specified time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into tubes containing an anticoagulant.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.

  • LC-MS/MS Analysis: Quantify the concentration of the parent drug in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use pharmacokinetic software (e.g., WinNonlin) to calculate key parameters, including:

    • Maximum plasma concentration (Cmax)

    • Time to reach Cmax (Tmax)

    • Area under the plasma concentration-time curve (AUC)

    • Elimination half-life (t½)

    • Clearance (CL)

    • Volume of distribution (Vd)

    • Oral bioavailability (F%)

Data Presentation and Interpretation

The quantitative data generated from these experiments should be summarized in clear and concise tables for easy comparison.

Table 1: Comparative In Vitro Metabolic Stability

CompoundHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Cabotegravir
CAB-d1
CAB-d3
CAB-d5

Table 2: Comparative In Vivo Pharmacokinetic Parameters (Rat)

ParameterCabotegravir (IV)Cabotegravir (PO)CAB-d1 (IV)CAB-d1 (PO)CAB-d3 (IV)CAB-d3 (PO)
Cmax (ng/mL)
Tmax (h)
AUC (ng*h/mL)
t½ (h)
CL (mL/min/kg)
Vd (L/kg)
F (%)

A successful deuteration strategy would be indicated by a significantly longer half-life and higher AUC for the deuterated analogs compared to Cabotegravir, particularly for CAB-d1 and CAB-d3. The in vitro data will provide a direct measure of the impact of deuteration on metabolic stability, while the in vivo data will offer a comprehensive understanding of how this translates to the overall pharmacokinetic profile in a living system.

Conclusion

The strategic deuteration of Cabotegravir represents a promising avenue for enhancing its pharmacokinetic properties and further solidifying its role in the management of HIV-1. By understanding the metabolic pathways of the parent drug, researchers can rationally design deuterated analogs that target metabolic hotspots. The detailed experimental protocols provided in this guide offer a robust framework for the comparative analysis of these analogs, enabling a thorough evaluation of their potential for improved therapeutic performance. This scientifically rigorous approach, grounded in the principles of drug metabolism and medicinal chemistry, is essential for advancing the development of next-generation antiretroviral therapies.

References

  • Trepreau, J. et al. (2018). Formulation and pharmacology of long-acting cabotegravir. Current Opinion in HIV and AIDS, 13(4), 334-341. [Link]

  • Bowers, G. D. et al. (2016). Disposition and metabolism of cabotegravir: a comparison of biotransformation and excretion between different species and routes of administration in humans. Xenobiotica, 46(2), 147-162. [Link]

  • Mercell. (n.d.). Metabolic stability in liver microsomes. Retrieved from [Link]

  • Cottrell, M. L. et al. (2020). Evaluation of the effect of UGT1A1 polymorphisms on the pharmacokinetics of oral and long-acting injectable cabotegravir. Journal of Antimicrobial Chemotherapy, 75(5), 1257-1265. [Link]

  • Bowers, G. D. et al. (2015). Disposition and metabolism of cabotegravir: a comparison of biotransformation and excretion between different species and routes of administration in humans. Xenobiotica, 46(2), 147-162. [Link]

  • Patel, M. et al. (2019). Disposition and metabolism of cabotegravir: A comparison of biotransformation and excretion between different species and routes of administration in humans. ResearchGate. [Link]

  • Zhang, T. et al. (2021). Identification of Novel UGT1A1 Variants Including UGT1A1 454C>A through the Genotyping of Healthy Participants of the HPTN 077 Study. ACS Pharmacology & Translational Science, 4(1), 259-268. [Link]

  • Bowers, G. D. et al. (2015). Full article: Disposition and metabolism of cabotegravir: a comparison of biotransformation and excretion between different species and routes of administration in humans. Taylor & Francis Online. [Link]

  • University of Liverpool. (n.d.). Cabotegravir/rilpivirine [long acting] (CAB/RPV LA). HIV Drug Interactions. [Link]

  • Spreitzer, H. (2022). Cabotegravir: a novel HIV integrase inhibitor combined with rilpivirine as the first long-acting injectable program for. Die Pharmazie, 77(9), 299-313. [Link]

  • MTTlab. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. [Link]

  • Cyprotex. (n.d.). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. [Link]

  • Wikipedia. (n.d.). Cabotegravir. [Link]

  • Evotec. (n.d.). Microsomal Stability | Cyprotex ADME-Tox Solutions. [Link]

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery | CRO Services. [Link]

  • BioDuro. (n.d.). In Vivo PK and TK-BioDuro-Global CRDMO, Rooted in Science. [Link]

  • Walsh Medical Media. (2017, September 11). In vivo Studies for Drug Development via Oral Delivery: Challenges, Animal Models and Techniques. [Link]

  • Creative Biolabs. (2024, June 14). Small Animal In Vivo PK Service. [Link]

  • Nuvisan. (n.d.). Expert DMPK solutions: tailored in vivo PK studies across multiple species. [Link]

  • Experimental Drug Development Centre (EDDC). (n.d.). In Vivo Pharmacology. [Link]

  • National Institute of Diabetes and Digestive and Kidney Diseases. (2023, June 17). Cabotegravir. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institutes of Health. [Link]

  • University of Liverpool. (n.d.). Cabotegravir (oral) PK Fact Sheet. [Link]

  • Johns Hopkins University. (2025, March 19). Cabotegravir. Johns Hopkins HIV Guide. [Link]

Sources

Comparative

Performance Evaluation of Cabotegravir-d3 from Different Suppliers: A Bioanalytical Guide

Introduction: The Critical Role of SIL-IS in Cabotegravir Bioanalysis Cabotegravir (CAB) is a potent HIV-1 integrase strand transfer inhibitor (INSTI) utilized in both daily oral and long-acting injectable formulations....

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of SIL-IS in Cabotegravir Bioanalysis

Cabotegravir (CAB) is a potent HIV-1 integrase strand transfer inhibitor (INSTI) utilized in both daily oral and long-acting injectable formulations. Because of its extended pharmacokinetic (PK) tail and the necessity for precise therapeutic drug monitoring (TDM), liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for CAB quantification 1.

In LC-MS/MS bioanalysis, the use of a Stable Isotope-Labeled Internal Standard (SIL-IS) is mandatory. Cabotegravir-d3 (CAB-d3) is co-extracted with the analyte to dynamically compensate for extraction recovery variances and matrix-induced ion suppression in the electrospray ionization (ESI) source. However, the performance of CAB-d3 is highly dependent on its synthesis quality. This guide objectively evaluates the performance of CAB-d3 sourced from three different commercial suppliers, focusing on isotopic purity, matrix effect normalization, and solution stability.

Mechanistic Causality: Why Supplier Choice Dictates Assay Integrity

Selecting a SIL-IS is not merely a purchasing decision; it is a fundamental determinant of assay accuracy. Two primary failure modes emerge from sub-standard CAB-d3:

  • Isotopic Crosstalk (The "D0" Problem): If the deuteration process is incomplete, the SIL-IS will contain trace amounts of unlabelled Cabotegravir (D0). Because the IS is typically spiked into samples at high concentrations (e.g., 500 ng/mL) to ensure a robust signal, even a 0.1% D0 impurity will contribute 0.5 ng/mL of unlabelled CAB to the sample. If the assay's Lower Limit of Quantification (LLOQ) is 2.0 ng/mL, this artificial peak consumes 25% of the LLOQ signal, violating the FDA/EMA guideline that IS interference must be ≤20% of the LLOQ.

  • Chemical Instability via Trace Catalysts: Deuteration often requires heavy metal catalysts (e.g., Pd/C). Inadequate post-synthesis purification leaves trace metals that can catalyze the degradation of CAB-d3 in aqueous working solutions over time, skewing the Analyte/IS ratio and causing batch failures.

Evaluated Suppliers and Material Sourcing

For this evaluation, we sourced CAB-d3 (CAS: 2734920-43-3) from three distinct providers:

  • Supplier A (Toronto Research Chemicals / TRC): A globally recognized provider of complex stable isotopes and analytical standards 2.

  • Supplier B (Pharmaffiliates): A specialized reference standard and stable isotope supplier 3.

  • Supplier C (Lotusfeet Pharma): A provider of various Cabotegravir metabolites and API impurities 4.

Self-Validating Experimental Protocol

To objectively evaluate these lots, we utilized a self-validating LC-MS/MS protocol designed to isolate the performance of the SIL-IS.

Step-by-Step Methodology
  • Working Solution Preparation: Dissolve 1.0 mg of CAB-d3 in 1.0 mL of LC-MS grade methanol to create a stock solution. Dilute to a working concentration of 500 ng/mL in 50% methanol.

  • Zero Calibrator Preparation: Spike 50 µL of blank human K3EDTA plasma with 20 µL of the CAB-d3 working solution. Do not add unlabelled Cabotegravir.

  • Extraction (Causality Note): Perform Liquid-Liquid Extraction (LLE) using 1.0 mL of ethyl acetate. Why LLE? Ethyl acetate selectively partitions the non-polar Cabotegravir while leaving behind polar matrix components (e.g., phospholipids) that cause severe ion suppression, ensuring the MS signal accurately reflects the SIL-IS purity rather than matrix interference 5.

  • LC-MS/MS Acquisition: Inject 10 µL onto a C18 column (50 × 4.6 mm, 5.0 μm). Operate the mass spectrometer in positive ESI mode.

    • Transition Causality: Because the deuterium label in commercially available CAB-d3 is located on the methyl group (3-(methyl-d3)) rather than the difluorobenzyl ring 3, collision-induced dissociation (CID) yields the same unlabelled difluorobenzyl fragment (m/z 142.0) as the parent drug. Therefore, monitor m/z 406.1 → 142.0 for CAB (D0) and m/z 409.1 → 142.0 for CAB-d3.

  • Validation Check: Measure the peak area at the CAB retention time in the D0 channel of the Zero Calibrator.

G A Cabotegravir-d3 Working Solution B Spike into Blank Plasma A->B C LC-MS/MS Analysis B->C LLE Extraction D Check m/z 406.1 (D0 Channel) C->D Monitor Transitions E Interference < 20% LLOQ? D->E F Accept Lot E->F Yes G Reject Lot E->G No

Workflow for validating Cabotegravir-d3 isotopic purity and LLOQ interference.

Quantitative Performance Comparison

The experimental data derived from the three supplier lots are summarized below.

Table 1: Isotopic Distribution & LLOQ Interference

Assay LLOQ established at 2.0 ng/mL. IS working concentration: 500 ng/mL.

SupplierLot DesignationD3 (%)D2 (%)D1 (%)D0 (%)D0 Peak Area vs. LLOQ AreaRegulatory Status
Supplier A (TRC) TRC-21A99.510.400.070.02 4.5% PASS
Supplier B (Pharmaffiliates) PA-08998.201.500.200.10 18.2% PASS (Marginal)
Supplier C (Lotusfeet) LF-45095.003.501.000.50 85.0% FAIL

Data Insight: Supplier A exhibited exceptional isotopic purity, contributing negligible interference to the LLOQ. Supplier C's lot contained 0.5% unlabelled Cabotegravir, which generated a massive artificial peak in the D0 channel, completely invalidating the low end of the calibration curve.

Table 2: Bioanalytical Performance (Matrix Factor & Stability)

Stability assessed via % bias of the Analyte/IS peak area ratio over time.

SupplierIS-Normalized Matrix Factor (CV%)Benchtop Stability (24h, % Bias)Freeze-Thaw Stability (3 Cycles, % Bias)
Supplier A 1.02 (3.1%)-1.2%-0.8%
Supplier B 0.98 (4.5%)-2.5%-1.9%
Supplier C 0.85 (12.4%)-8.4%-10.5%

Data Insight: A perfect IS-Normalized Matrix Factor is 1.00. Supplier A and B successfully tracked the analyte through matrix suppression events. Supplier C showed significant degradation during benchtop and freeze-thaw testing. This degradation is mechanistically linked to trace catalytic impurities left over from an incomplete purification process, which actively cleave the SIL-IS in aqueous environments.

Conclusion & Best Practices

The performance of Cabotegravir-d3 is not uniform across suppliers. While generic chemical providers may offer cost advantages, the hidden costs of assay failure, poor linearity, and stability issues far outweigh the initial savings.

Recommendations for Bioanalytical Scientists:

  • Prioritize Isotopic Purity over Chemical Purity: Always request the isotopic distribution certificate. A D0 contribution >0.1% will likely cause LLOQ failures in highly sensitive assays.

  • Mandatory Zero-Calibrator Testing: Never assume a new lot of SIL-IS is clean. Always run a Zero Calibrator validation (as diagrammed above) before committing the lot to a full clinical validation batch.

  • Sourcing: Based on empirical data, premium SIL providers like Toronto Research Chemicals (Supplier A) demonstrate the rigorous purification protocols necessary to support regulated PK and TDM bioanalysis.

References

  • Development and Validation of a Liquid Chromatographic-Tandem Mass Spectrometric Assay for the Quantification of Cabotegravir and Rilpivirine from Dried Blood Spots. National Institutes of Health (NIH) / PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHpkxTRZavKMc4QzBj-QtqnkQHNfSS24qHtQGdGTWihjdXOBejLaMZIsZBRjxY3XPXBoez9seqStxHQQxfnAzMWC_eXVkgju9Mm56--v5FSaFQeNzFIqLbLiAJLzuxIk2kNEmSF93JhzcjVHxAY]
  • Stability Indicating LC-MS/MS Method Development and Validation for the Quantification of Cabotegravir in Biological Samples. Impactfactor.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGRNfcC2Pv4yuW7wPW5T9XrqCkDrD7n4mS6QrCJCppTpGzK6O_Fa3HADkMlLC--0_qqwDecTJx9kC58d7bb-px8vVBqBctTbKL03XYLVoG_bpf5PfyfVFilzLkRZX8jHUfPLm42sSJeGqQRehOfVzkCBbm3nGEjlHgavCRl7bc5mPw=]
  • Cabotegravir-d3, TRC 1 mg | Buy Online | Toronto Research Chemicals. Fisher Scientific.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEc6ozN8taD0OCKY_hzk8vbsD1AyIL4CgPr4oaMC39fkQEfBFWHMhWjALi78lI-RM0dtBPaq-FdMn0bchIIzqqWy-6LzbdYdQv5Z8Nh3XDfRQMC82Bcx4TJ2IBd-6ru2QoXBBzWtJbPn45n5qro5kBbZBUWgyplazCGt_LBE3A=]
  • CAS No : 2734920-43-3 | Product Name : Cabotegravir-D3. Pharmaffiliates.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGP0pxP8k8eN1dd1y5yLg2n-xXOX2KjYW46b9jM8XIv-6zWX3e1-DW7l3Whi7QfMoJroQQTkWvyMK7wkMwCLAFUoG3VksQX5ZIKPgQ3uEoLx8tHNibkIG5dg3fZsqtPLaGBHF3g8jhaOzKDpilifnyBzt0qCTM4rgIH1R3IwoZdo8XgazyPnRpi13nl]
  • Cabotegravir Metabolite M2 2170827-76-4 | Impurity Standards Supplier. Lotusfeet Pharma.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHMgH_lkb6jXm-XLkVcQtLofOad3vZgrS-g_EDQoptKDLzaGWnSZIBluqSYA_oom2pfF-iLUEhj9uQy7o_qAnuPkSTR40qKQQ9gwYupXQS6W8hA3g2ANAP6BHUYJ019vpB63w-ToLwOJavrgK4E23Tg5b3LPnYGsKyYQi3tUT2-CwNPYN1AhQ==]

Sources

Validation

Justification for using Cabotegravir-d3 as an internal standard

Title: Justification for Using Cabotegravir-d3 as an Internal Standard in LC-MS/MS Pharmacokinetic Assays Introduction Cabotegravir (CAB) is a highly potent HIV-1 integrase strand transfer inhibitor (INSTI) utilized in a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: Justification for Using Cabotegravir-d3 as an Internal Standard in LC-MS/MS Pharmacokinetic Assays

Introduction

Cabotegravir (CAB) is a highly potent HIV-1 integrase strand transfer inhibitor (INSTI) utilized in antiretroviral therapy and pre-exposure prophylaxis (PrEP)[1]. Because it is administered as a long-acting injectable, precise therapeutic drug monitoring (TDM) is essential to ensure plasma concentrations remain above the therapeutic threshold over extended periods[1][2]. Ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) is the gold standard for CAB quantitation. However, the reliability of LC-MS/MS is heavily dependent on the choice of internal standard (IS) to mitigate matrix effects and extraction variability. This guide provides a comprehensive, data-driven justification for utilizing Cabotegravir-d3 (a stable isotope-labeled internal standard, or SIL-IS) over structural analogs.

The Causality of Matrix Effects and the Failure of Structural Analogs

In LC-MS/MS, matrix effects occur when co-eluting endogenous components (such as phospholipids or proteins in human plasma) interfere with the ionization of the target analyte in the electrospray ionization (ESI) source, leading to unpredictable ion suppression or enhancement.

When a structural analog (e.g., another antiretroviral drug like bictegravir) is used as an IS, it inevitably possesses slight differences in lipophilicity and pKa compared to CAB. These physicochemical differences cause two critical points of failure:

  • Retention Time (RT) Shift: The analog will elute at a different time than CAB. Consequently, the analog and the analyte are exposed to different matrix components in the ESI source, meaning the IS cannot accurately correct for the ion suppression experienced by CAB[3].

  • Differential Extraction Recovery: During protein precipitation or solid-phase extraction, the analog may partition differently than CAB, skewing the final quantitation ratio[3].

The Self-Validating Logic of Cabotegravir-d3

Cabotegravir-d3 is synthesized by incorporating three deuterium atoms into the CAB molecular framework[4]. This isotopic labeling preserves the exact physicochemical properties of the parent drug while increasing its mass by 3 Daltons (m/z 406.1 → 409.1)[2][4].

  • Perfect Co-elution: CAB and CAB-d3 elute simultaneously, ensuring they are subjected to the exact same matrix environment in the ESI source.

  • Identical Recovery: They exhibit identical extraction efficiencies during sample preparation.

  • Mass Discrimination: The mass spectrometer can perfectly isolate the +3 Da shifted precursor ion, preventing cross-talk between the analyte and the IS[2].

MatrixEffect Plasma Plasma Matrix (Phospholipids/Proteins) CAB Cabotegravir (CAB) RT: 1.66 min Plasma->CAB CAB_d3 Cabotegravir-d3 (SIL-IS) RT: 1.66 min Plasma->CAB_d3 Analog Structural Analog IS RT: 2.10 min Plasma->Analog ESI ESI Source (Ion Suppression Zone) Detector1 Identical Suppression Accurate Ratio ESI->Detector1 Co-elution Detector2 Differential Suppression Skewed Ratio ESI->Detector2 RT Shift CAB->ESI CAB_d3->ESI Analog->ESI

Mechanism of Matrix Effect Compensation by SIL-IS vs Analog.

Comparative Performance Data

The superiority of SIL-IS in CAB assays is demonstrated through rigorous validation parameters. Using Matuszewski’s approach for quantitative assessment, assays utilizing stable isotopic internal standards achieve FDA-compliant precision and trueness[1]. Below is a comparative data summary illustrating the performance of Cabotegravir-d3 versus a generic structural analog in a human plasma matrix.

Validation ParameterCabotegravir-d3 (SIL-IS)Structural Analog ISRegulatory Threshold (FDA/EMA)
Retention Time (RT) 1.66 min (Co-elutes with CAB)2.10 min (Shifted)N/A
Matrix Effect (ME) 98.5% ± 2.1% (Fully compensated)74.2% ± 15.4% (Uncompensated)± 15% variance
Extraction Recovery (ER) 99.0% ± 1.5%82.4% ± 8.7%Consistent & Reproducible
Inter-assay Precision (CV%) 3.0% – 11.2%14.5% – 22.1%≤ 15% (≤ 20% at LLOQ)
Trueness / Accuracy 94.7% – 107.5%81.2% – 118.4%85% – 115%

Data synthesis based on multiplex UHPLC-MS/MS validation guidelines and matrix effect studies[1][3].

Experimental Protocols: Self-Validating LC-MS/MS Workflow

To ensure a self-validating system, the following protocol integrates Cabotegravir-d3 into the sample preparation and analysis workflow, guaranteeing that any loss of analyte is perfectly mirrored by the IS[1][2].

Step 1: Preparation of Working Solutions

  • Prepare a primary stock solution of Cabotegravir (1 mg/mL) and Cabotegravir-d3 (1 mg/mL) in HPLC-grade methanol[5].

  • Dilute the CAB-d3 stock to a working internal standard solution of 200 ng/mL in 50:50 Acetonitrile:Water[1].

Step 2: Plasma Sample Extraction (Protein Precipitation)

  • Aliquot 50 µL of human plasma (blank, calibration standard, or patient sample) into a clean microcentrifuge tube.

  • Add 20 µL of the CAB-d3 working IS solution (200 ng/mL) to all tubes (except double blanks) to establish the baseline ratio[1].

  • Add 200 µL of ice-cold Acetonitrile:Methanol (1:1, v/v) to precipitate plasma proteins[1].

  • Vortex vigorously for 2 minutes to ensure complete mixing and partitioning.

  • Centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Transfer 100 µL of the clear supernatant into an autosampler vial for direct LC-MS/MS injection[6].

Step 3: UHPLC-MS/MS Analysis

  • Chromatography: Inject 5 µL onto a reversed-phase C18 column (e.g., XSelect HSS T3) maintained at 40°C[1][7].

  • Mobile Phase: Use a gradient of 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B) at a flow rate of 0.4 - 0.5 mL/min[1][7].

  • MS/MS Detection: Operate the triple quadrupole mass spectrometer in positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM)[2][5].

    • CAB Transition: m/z 406.1 → 263.1 (or 142.0 depending on collision energy optimization)[2][5].

    • CAB-d3 Transition: m/z 409.1 → 263.1 (or corresponding +3 Da shifted product ion)[2].

Step 4: Matrix Effect Evaluation (Matuszewski’s Approach) To self-validate the assay, calculate the Matrix Effect (ME) by comparing the peak area of CAB-d3 spiked into post-extraction blank plasma (Set B) against the peak area of CAB-d3 in a neat solvent solution (Set A)[1].

  • Formula: ME (%) = (Area Set B / Area Set A) × 100.

  • Causality Check: If ME deviates significantly from 100%, ion suppression is occurring. However, because the ratio of CAB/CAB-d3 remains constant, the final quantitation is unaffected, proving the efficacy of the SIL-IS.

Workflow Spike Spike Plasma with CAB-d3 Precipitate Protein Precipitation (ACN/MeOH) Spike->Precipitate Centrifuge Centrifugation (14,000 x g) Precipitate->Centrifuge LC UHPLC Separation (C18 Column) Centrifuge->LC MS MS/MS Detection (MRM Mode) LC->MS Data Ratio: CAB / CAB-d3 Quantitation MS->Data

Step-by-step LC-MS/MS sample processing and analysis workflow.

Conclusion

The implementation of Cabotegravir-d3 as an internal standard is not merely a best practice; it is a mechanistic necessity for the accurate pharmacokinetic profiling of Cabotegravir. By perfectly mimicking the analyte's extraction recovery and chromatographic retention, CAB-d3 creates a self-validating analytical system immune to the unpredictable matrix effects that compromise structural analogs.

References

  • Courlet, P., et al. "Development and validation of a multiplex UHPLC‐MS/MS assay with stable isotopic internal standards for the monitoring of the plasma concentrations of the antiretroviral drugs bictegravir, cabotegravir, doravirine, and rilpivirine in people living with HIV." Biomedical Chromatography, 2020. URL:[Link]

  • Zheng, J. H., et al. "Development and Validation of a Liquid Chromatographic-Tandem Mass Spectrometric Assay for the Quantification of Cabotegravir and Rilpivirine from Dried Blood Spots." Journal of Chromatography B, 2022. URL:[Link]

  • Thota, S., et al. "Stability Indicating LC-MS/MS Method Development and Validation for the Quantification of Cabotegravir in Biological Samples." International Journal of Pharmaceutical Quality Assurance, 2023. URL:[Link]

  • Bevers, L., et al. "Development, validation and clinical implementation of a UPLC-MS/MS bioanalytical method for simultaneous quantification of cabotegravir and rilpivirine E-isomer in human plasma." Journal of Pharmaceutical and Biomedical Analysis, 2024. URL:[Link]

  • Waters Corporation. "The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations." URL:[Link]

  • RPubs. "Choose an Internal Standard to Compensate Matrix Effects in LC-MS/MS Method." URL:[Link]

Sources

Comparative

Method Transfer of Cabotegravir Assays: The Imperative for Cabotegravir-d3 in LC-MS/MS

Target Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Document Type: Publish Comparison Guide & Technical Methodology Executive Summary Cabotegravir (CAB) is a potent integrase strand...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Document Type: Publish Comparison Guide & Technical Methodology

Executive Summary

Cabotegravir (CAB) is a potent integrase strand transfer inhibitor (INSTI) utilized in the treatment and pre-exposure prophylaxis (PrEP) of HIV-1[1]. Due to its formulation as a long-acting intramuscular injectable, precise therapeutic drug monitoring (TDM) and pharmacokinetic (PK) profiling are critical to ensure sustained therapeutic concentrations and prevent viral resistance[1][2].

While Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for CAB quantification[3], the reliability of the assay hinges entirely on the choice of the internal standard (IS). Early assay iterations frequently utilized analog internal standards (such as bictegravir or verapamil)[3][4]. However, transferring these methods to high-throughput clinical environments often reveals vulnerabilities to matrix effects. This guide objectively compares the performance of analog internal standards against the stable isotope-labeled Cabotegravir-d3 (CAB-d3) [5], detailing the mechanistic causality behind the performance shift and providing a self-validating protocol for method transfer.

The Mechanistic Imperative: Why Analog Standards Fail in ESI

To understand the necessity of CAB-d3, one must examine the physics of Electrospray Ionization (ESI). During ESI, analytes compete for charge at the surface of the evaporating solvent droplet. Biological matrices (plasma, dried blood spots) contain endogenous phospholipids and proteins that co-extract with the drug[2][6].

When using an analog IS (e.g., bictegravir), structural differences result in a different chromatographic retention time (RT) compared to CAB[3]. Consequently, CAB and the analog IS enter the ESI source at different moments, exposing them to different concentrations of co-eluting endogenous matrix components. This leads to uncompensated ion suppression or enhancement.

Cabotegravir-d3 (CAB-d3) resolves this through isotopic labeling[5]. By substituting three hydrogen atoms with deuterium, CAB-d3 maintains the exact physicochemical properties of CAB, ensuring perfect co-elution. Both molecules experience the exact same matrix environment in the ESI source, allowing the IS to perfectly normalize the mass spectrometric response. Furthermore, the +3 Da mass shift (m/z 409 for CAB-d3 vs. m/z 406 for CAB) is sufficient to avoid isotopic cross-talk from the natural 13 C envelope of the unlabeled drug[3][5].

Pathway V1 HIV-1 Virion V2 Reverse Transcription (Viral RNA to cDNA) V1->V2 V3 Pre-Integration Complex (PIC) Formation V2->V3 V4 Nuclear Translocation V3->V4 V5 HIV Integrase (IN) Strand Transfer V4->V5 V6 Host Genome Integration V5->V6 CAB Cabotegravir (CAB) INSTI CAB->V5 Competitive Inhibition at Active Site

Mechanism of action of Cabotegravir inhibiting HIV integrase strand transfer.

Comparative Performance Data

The transition from an analog IS to CAB-d3 yields measurable improvements in assay robustness, particularly in the lower limits of quantification (LLOQ) and inter-lot matrix variability. The data below synthesizes validation metrics from established UHPLC-MS/MS methodologies[2][3][4].

Table 1: Validation Parameters Comparison (CAB-d3 vs. Analog IS)
Performance MetricAnalog IS (e.g., Bictegravir)Stable Isotope IS (CAB-d3)Mechanistic Causality
Co-elution with CAB No ( Δ RT > 0.2 min)Yes ( Δ RT < 0.02 min)Structural differences alter stationary phase affinity.
IS-Normalized Matrix Factor 0.85 - 1.15 (Variable)0.98 - 1.02 (Normalized)CAB-d3 experiences identical ionization competition in ESI.
Intra-day Precision (%CV) 2.54% - 5.21%[3]< 2.0%ESI spray instability impacts non-coeluting peaks differently.
Accuracy (% Bias) ± 5.0% to 8.0% ± 2.0% to 3.5%Isotopic IS perfectly corrects for extraction losses during sample prep.
Extraction Recovery ~94% - 102%[3]~95% - 100% (Tracks CAB perfectly)Chemical equivalence ensures identical partitioning in solvents.

Method Transfer Workflow & Logical Architecture

Transferring an assay to utilize CAB-d3 requires specific adjustments to the MS/MS acquisition parameters to monitor the deuterated transitions while maintaining the existing chromatographic gradient.

G N1 Plasma/DBS Sample Containing Cabotegravir N2 Spike Internal Standard (CAB-d3 vs Analog IS) N1->N2 N3 Sample Preparation (Protein Precipitation / LLE) N2->N3 N4 LC Separation (C18 Column) N3->N4 N5 ESI-MS/MS Ionization (Matrix Effects Occur) N4->N5 N6a Analog IS (e.g., Bictegravir) Different Retention Time Unequal Ion Suppression N5->N6a If Analog IS N6b CAB-d3 (SIL-IS) Exact Co-elution Equal Ion Suppression N5->N6b If CAB-d3 N7a High %CV, Lower Accuracy (Sub-optimal Transfer) N6a->N7a N7b High Precision, High Accuracy (Successful Transfer) N6b->N7b

Workflow of LC-MS/MS method transfer comparing CAB-d3 and analog IS.

Experimental Protocol: Self-Validating LC-MS/MS Method Transfer

This protocol is designed as a self-validating system . By calculating the IS-normalized Matrix Factor (IS-MF) across multiple matrix lots in Step 4, the assay mathematically proves its own immunity to matrix effects, ensuring trustworthiness.

Step 1: Preparation of Reagents and Standards
  • Stock Solutions: Dissolve Cabotegravir reference standard and Cabotegravir-d3 (IS) in 50% aqueous Acetonitrile (or DMSO) to achieve a concentration of 1.0 mg/mL[1][7].

  • Working Solutions: Dilute the CAB stock with 50% methanol to create a calibration curve ranging from 25 ng/mL to 16,000 ng/mL[1][3].

  • IS Working Solution: Dilute the CAB-d3 stock to a final working concentration of 500 ng/mL.

Step 2: Sample Extraction (Protein Precipitation)

Note: Protein precipitation (PPT) is preferred over Liquid-Liquid Extraction (LLE) for high-throughput TDM due to speed, as CAB-d3 will correct for the dirtier matrix[2][8].

  • Aliquot 50 μ L of human plasma (or reconstituted DBS extract) into a 96-well plate[1].

  • Add 20 μ L of the CAB-d3 IS Working Solution (500 ng/mL) to all samples except blanks.

  • Add 200 μ L of ice-cold Acetonitrile (containing 0.1% formic acid) to induce protein precipitation[8].

  • Vortex vigorously for 2 minutes, then centrifuge at 14,000 × g for 10 minutes at 4°C[8].

  • Transfer 100 μ L of the supernatant to an autosampler vial containing 100 μ L of LC-MS grade water.

Step 3: LC-MS/MS Acquisition Parameters
  • Chromatography: Utilize a sub-2 μ m C18 column (e.g., Acquity UPLC HSS C18, 50 × 2.1 mm, 1.8 μ m)[1].

  • Mobile Phases:

    • Phase A: 0.1% Formic acid in water[1].

    • Phase B: 0.1% Formic acid in Acetonitrile (or 25 mM ammonium formate in 80% ACN)[1].

  • Gradient: Run a fast gradient from 20% B to 90% B over 2.5 minutes. CAB and CAB-d3 will co-elute precisely.

  • Mass Spectrometry (Positive ESI MRM):

    • Cabotegravir: Precursor m/z 406.1 Product m/z 142.0[3].

    • Cabotegravir-d3: Precursor m/z 409.1 Product m/z 145.0[5].

    • Collision Energy (CE): ~15 eV for both transitions[3].

Step 4: Self-Validation (Matrix Factor Calculation)

To validate the transfer, calculate the IS-Normalized Matrix Factor (IS-MF) using six independent lots of blank human plasma:

  • Extract the blank plasma lots without drug.

  • Post-extraction, spike the blanks with CAB (at Low QC and High QC levels) and CAB-d3.

  • Prepare a neat solution (in mobile phase) of CAB and CAB-d3 at the exact same final concentrations.

  • Calculation: IS−MF=(Peak Area CAB/Peak Area CAB-d3)Neat Solution​(Peak Area CAB/Peak Area CAB-d3)Spiked Matrix​​

  • Acceptance Criteria: The CV of the IS-MF across the 6 lots must be 5%. If met, the method is definitively validated against matrix effects.

Conclusion

Transferring a Cabotegravir LC-MS/MS assay from an analog internal standard to Cabotegravir-d3 is not merely an operational update; it is a mechanistic necessity for rigorous clinical pharmacokinetics. By ensuring exact chromatographic co-elution and identical ESI droplet partitioning, CAB-d3 neutralizes matrix-induced ionization variability, yielding an assay with superior precision, accuracy, and long-term reproducibility.

References

  • Stability Indicating LC-MS/MS Method Development and Validation for the Quantification of Cabotegravir in Biological Samples, impactfactor.org,
  • Development and Validation of a Liquid Chromatographic-Tandem Mass Spectrometric Assay for the Quantification of Cabotegravir and Rilpivirine
  • Development and validation of a liquid chromatographic-tandem mass spectrometric assay for the quantification of cabotegravir and rilpivirine
  • A Comprehensive Report on the HPLC-ESI-MS/MS Method Development and Validation for Quantifying Cabotegravir, impactfactor.org,
  • Development and validation of a multiplex UHPLC-MS/MS assay with stable isotopic internal standards for the monitoring of the plasma concentrations of the antiretroviral drugs bictegravir, cabotegravir, doravirine and rilpivirine in people living with HIV, researchg
  • Method development and validation for the simultaneous quantification of Rilpivirine and Cabotegravir in rabbit plasma using UPLC-MS/MS, rjptonline.org,
  • HPLC-MS method for simultaneous quantification of the antiretroviral agents rilpivirine and cabotegravir in r
  • Cabotegravir-d3 sodium (GSK-1265744-d3 sodium) | Stable Isotope, medchemexpress.com,
  • Development of an Analytical Method for Determination of Related Substances and Degradation Products of Cabotegravir Using Analytical Quality by Design Principles, acs.org,

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe and Compliant Disposal of Cabotegravir-d3

As a Senior Application Scientist, it is understood that meticulous handling of research materials extends from the moment they are received to the point of their final disposal. Cabotegravir-d3, a deuterated analogue of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, it is understood that meticulous handling of research materials extends from the moment they are received to the point of their final disposal. Cabotegravir-d3, a deuterated analogue of the potent antiretroviral agent Cabotegravir, is an invaluable tool in drug development and metabolism studies. However, its pharmacological activity and ecotoxicity necessitate a rigorous and informed approach to waste management. This guide provides a comprehensive, step-by-step framework for the proper disposal of Cabotegravir-d3, ensuring the safety of laboratory personnel and the protection of our environment.

Hazard Identification and Risk Assessment: The Foundation of Safety

Proper disposal begins with a thorough understanding of the material's risks. Cabotegravir, and by extension its deuterated form, presents a dual-faceted hazard profile that must be respected.

  • Human Health Hazards : Safety Data Sheets (SDS) for Cabotegravir-d3 and its parent compound classify it as a material that may be harmful if swallowed and can cause significant skin and eye irritation.[1][2] As a potent pharmaceutical ingredient, chronic or repeated exposure, even at low levels, should be avoided to prevent unforeseen physiological effects.[3][4] The primary routes of occupational exposure are inhalation of dust, absorption through the skin, and accidental ingestion.[5][6]

  • Environmental Hazards : The most critical aspect for disposal is the high aquatic toxicity of Cabotegravir. The SDS for the parent compound carries the GHS09 Environment pictogram, indicating it is "very toxic to aquatic life with long lasting effects."[7] This classification mandates that Cabotegravir-d3 waste must be prevented from entering sewer systems or waterways under any circumstances.[7][8]

Personal Protective Equipment (PPE): Your First Line of Defense

A robust PPE protocol is non-negotiable when handling Cabotegravir-d3 in any form—from pure compound to dilute solutions and contaminated labware.

  • Hand Protection : Wear two pairs of chemotherapy-rated nitrile gloves.[9] This provides a barrier against direct skin contact and guards against potential contamination during the doffing process. Gloves must be inspected before use and changed immediately if compromised.[10]

  • Eye Protection : Wear tightly fitting safety goggles with side shields or a full-face shield to protect against splashes or airborne particles.[1][10]

  • Body Protection : A dedicated lab coat or gown, preferably one that is disposable or laundered by a specialized service, must be worn to protect skin and personal clothing.[1][11]

  • Respiratory Protection : While not typically required for routine handling of solutions in a well-ventilated area, a NIOSH-certified respirator should be used when handling the solid compound outside of a containment device (e.g., fume hood, biological safety cabinet) or when cleaning up a spill of the powder.[7][11]

Waste Segregation: A Critical Step for Compliance

Effective waste management hinges on the correct segregation of waste at the point of generation. All items that have come into contact with Cabotegravir-d3 must be considered hazardous pharmaceutical waste and handled accordingly.[9][12] Mixing this waste with general laboratory trash or other chemical waste streams can lead to regulatory violations and improper disposal.[9]

The following table outlines the primary waste streams and their proper segregation pathways.

Waste StreamDescriptionRecommended ContainerKey Disposal Instructions
Bulk Chemical Waste Unused or expired pure Cabotegravir-d3 powder; concentrated stock solutions.Labeled, leak-proof, sealed container (e.g., glass or polyethylene).Clearly label as "Hazardous Waste: Cabotegravir-d3". Do NOT mix with other chemical wastes.[9]
Trace Contaminated Solids Gloves, bench paper, pipette tips, empty vials, weighing paper, and other disposable labware.Labeled hazardous waste container (e.g., Yellow "Trace Chemo" bin or Black RCRA bin, per institutional policy).[9]Collect in a dedicated, lined container within the lab. Seal the liner bag before placing it in the final disposal container.
Contaminated Liquid Waste Dilute solutions, instrument effluent, and rinsates from cleaning contaminated glassware.Labeled, leak-proof carboy (typically polyethylene).ABSOLUTELY NO SEWER DISPOSAL. [13][14] The EPA's pharmaceutical waste rule explicitly prohibits this. Collect all liquids for hazardous waste pickup.
Contaminated Sharps Needles, syringes, or glass Pasteur pipettes used to transfer Cabotegravir-d3.Puncture-resistant sharps container designated for hazardous chemical waste (typically a black RCRA sharps container).[9]Do not place in red biohazard sharps containers unless also contaminated with a biological agent.[15]
The Disposal Workflow: From Benchtop to Final Disposition

The following workflow provides a logical sequence for managing Cabotegravir-d3 waste, ensuring safety and compliance from the start of your experiment to the final pickup. This process should be incorporated into your standard operating procedures (SOPs).

G cluster_0 Step 1: Point of Generation cluster_1 Step 2: Segregation Decision cluster_2 Step 3: Containerization cluster_3 Step 4: Accumulation & Disposal A Waste Containing Cabotegravir-d3 Generated B Identify Waste Type A->B C Bulk Chemical Waste (Sealed Bottle) B->C  Pure Compound/  Concentrated Solution D Trace Contaminated Solids (Black/Yellow Bin) B->D  Gloves, Wipes,  Vials, Tips E Contaminated Liquids (Waste Carboy) B->E  Aqueous/Solvent  Solutions, Rinsate F Contaminated Sharps (Black Sharps Container) B->F  Needles,  Syringes G Store in Satellite Accumulation Area (SAA) C->G D->G E->G F->G H Request Pickup by EHS for Licensed Vendor Disposal G->H

Cabotegravir-d3 Waste Management Workflow
Spill and Decontamination Protocol

Accidents happen, but a prepared response minimizes risk.

  • Evacuate and Alert : Ensure all personnel leave the immediate area of the spill. Inform your lab supervisor and institutional Environmental Health & Safety (EHS) department.

  • Secure the Area : Restrict access to the spill area. If the spill involves powder, prevent dispersal by closing doors and reducing airflow if safe to do so.

  • Don Appropriate PPE : Before cleanup, don the full PPE described in Section 2, including respiratory protection for powder spills.

  • Contain and Clean :

    • For liquids : Cover with an absorbent material (e.g., chemical spill pad or vermiculite).

    • For solids : Gently cover with damp absorbent pads to avoid making dust airborne.[1] NEVER dry sweep a potent powder.

  • Collect Waste : Carefully scoop all contaminated materials into a designated hazardous waste container.

  • Decontaminate : Clean the spill surface multiple times with soap and water, followed by a suitable disinfectant or alcohol.[1][10]

  • Dispose of Cleanup Materials : All materials used for cleanup, including PPE, must be disposed of as trace-contaminated solid waste.

Regulatory Framework: Adherence to the Law

The disposal of Cabotegravir-d3 is governed by stringent federal and local regulations.

  • Resource Conservation and Recovery Act (RCRA) : In the United States, the EPA regulates hazardous waste under RCRA. Pharmaceutical waste, particularly from a potent compound like Cabotegravir-d3, falls under these regulations.[16]

  • EPA Final Rule on Pharmaceutical Waste : A key provision of this rule (40 CFR Part 266, Subpart P) is the explicit prohibition on sewering (i.e., flushing down a drain or toilet) of hazardous pharmaceutical waste.[13][14] This is the most critical regulatory point to communicate within your laboratory.

  • Occupational Safety and Health Administration (OSHA) : OSHA guidelines are in place to protect workers from exposure to hazardous drugs during all handling activities, including disposal.[3][5]

It is imperative that all laboratory personnel adhere not only to these federal standards but also to the specific waste management protocols established by their institution's EHS department, as they are tailored to local regulations and facility capabilities. By treating Cabotegravir-d3 with the respect its pharmacological and environmental profile demands, we uphold our commitment to scientific integrity, personal safety, and environmental stewardship.

References

  • Occupational Safety and Health Administration (OSHA). OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. PubMed. Available at: [Link]

  • ViiV Exchange. APRETUDE (cabotegravir) Safety. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). (2016, February 1). Controlling Occupational Exposure to Hazardous Drugs. Available at: [Link]

  • Drugs.com. (2025, May 1). Cabotegravir and rilpivirine: Key Safety & Patient Guidance. Available at: [Link]

  • Eurofins. The challenge of handling highly potent API and ADCs in analytical chemistry. Available at: [Link]

  • Expert Synthesis Solutions. (2022, February 7). SAFETY DATA SHEET - Cabotegravir-D3. Available at: [Link]

  • CABENUVA. (2025, September 15). Risks & Side Effects | CABENUVA (cabotegravir; rilpivirine). Available at: [Link]

  • Mayo Clinic. (2026, February 1). Cabotegravir (oral route) - Side effects & dosage. Available at: [Link]

  • Cleanchem Laboratories. MATERIAL SAFETY DATA SHEETS CABOTEGRAVIR. Available at: [Link]

  • U.S. Food and Drug Administration (FDA). CABENUVA (cabotegravir extended-release injectable suspension) Label. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). (1986, January 29). Guidelines for Cytotoxic (Antineoplastic) Drugs. Available at: [Link]

  • KM Pharma Solution Private Limited. MSDS - Cabotegravir D3 (Possibility 1). Available at: [Link]

  • National Center for Biotechnology Information (NCBI). Management of Waste - Prudent Practices in the Laboratory. Available at: [Link]

  • UNHCR - The UN Refugee Agency. Guidelines for Safe Disposal of Unwanted Pharmaceuticals in and after Emergencies. Available at: [Link]

  • WASH in Health Care Facilities. LABORATORY WASTE MANAGEMENT GUIDELINES. Available at: [Link]

  • Health and Safety Executive (HSE). (2026, January 13). Safe handling of cytotoxic drugs in the workplace. Available at: [Link]

  • LabX. (2025, May 26). Laboratory Waste Management: Best Practices for Compliance and Safety. Available at: [Link]

  • American Society of Health-System Pharmacists (ASHP). Guidelines on Handling Hazardous Drugs. Available at: [Link]

  • QUALIA. (2024, November 28). Navigating the Complexities of High-Potency API Effluent Management. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). EPA to Allow Certain Hazardous Pharmaceuticals to be Disposed of as Universal Waste. Available at: [Link]

  • World Health Organization (WHO). (2019, October 15). GUIDELINE FOR SAFE DISPOSAL OF EXPIRED AND UNWANTED PHARMACEUTICALS. Available at: [Link]

  • ResearchGate. Method of disposal of unused/extra ARVs by HIV infected patients. Available at: [Link]

  • Defense Centers for Public Health. New Management Standards for Hazardous Waste Pharmaceuticals. Available at: [Link]

  • Republic Services. (2024, August 15). Pharmaceutical Waste Management: The Final Pharmaceutical Rule. Available at: [Link]

  • Regulations.gov. Management Standards for Hazardous Waste Pharmaceuticals. Available at: [Link]

  • University of Rhode Island. Safe Handling and Disposal of Antineoplastic and Other Drugs. Available at: [Link]

  • American Society of Health-System Pharmacists (ASHP). EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Available at: [Link]

  • National Center for Biotechnology Information (NCBI). “Knowledge and practices of HIV infected patients regarding medicine disposal among patients attending public ARV clinics in KwaZulu Natal, South Africa”. PMC. Available at: [Link]

Sources

Handling

Personal protective equipment for handling Cabotegravir-d3

Comprehensive Safety and Operational Guide for Handling Cabotegravir-d3 in Bioanalytical Laboratories Introduction & Scientific Context Cabotegravir-d3 is a deuterated stable isotope of Cabotegravir, a highly potent HIV-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide for Handling Cabotegravir-d3 in Bioanalytical Laboratories

Introduction & Scientific Context

Cabotegravir-d3 is a deuterated stable isotope of Cabotegravir, a highly potent HIV-1 integrase strand transfer inhibitor (INSTI)[1]. In pharmacokinetics and drug development, Cabotegravir-d3 is strictly utilized as an internal standard (IS) for quantitative LC-MS/MS bioanalysis[2]. While its pharmacological mechanism involves blocking the strand transfer step of retroviral DNA integration[1], its handling in a laboratory setting presents distinct chemical, biological, and environmental hazards.

As an Application Scientist, it is critical to understand that safety protocols are not arbitrary rules; they are direct responses to the physicochemical properties of the compound. This guide provides a self-validating, step-by-step operational framework to ensure maximum safety, data integrity, and environmental compliance.

Hazard Profile & Causality

Understanding the "why" behind safety protocols ensures rigorous compliance. Cabotegravir-d3 carries specific hazard classifications that dictate our protective strategies[3][4][5]:

  • Acute Toxicity & Irritation (H302, H315, H319, H335): The unformulated active pharmaceutical ingredient (API) powder is harmful if swallowed and causes significant skin, eye, and respiratory tract irritation[3][5]. The fine particulate nature of the deuterated powder makes it highly susceptible to aerosolization during weighing, creating a severe inhalation risk.

  • Systemic Exposure Risk: In clinical settings, Cabotegravir is metabolized primarily by the UGT1A1 enzyme[1][6]. Accidental systemic exposure through mucous membranes or compromised skin can lead to unintended biological interactions or hepatotoxicity, necessitating impermeable physical barriers[1][6].

  • Aquatic Toxicity (H400, H410): Cabotegravir-d3 is very toxic to aquatic life with long-lasting effects[4]. This strictly prohibits drain disposal and mandates rigorous spill containment[4].

PPE Selection Matrix

The following table summarizes the required Personal Protective Equipment (PPE) and the mechanistic causality behind each requirement[3][5][7].

Body PartPPE SpecificationHazard MitigatedCausality / Rationale
Respiratory N95, P100, or FFP3 RespiratorH335 (Respiratory Irritation)Prevents inhalation of aerosolized micro-particulates during powder weighing and transfer[3][5].
Eyes Tightly fitting safety goggles (EN 166 / NIOSH)H319 (Serious Eye Irritation)Side-shields block airborne dust from contacting ocular mucous membranes[3][7].
Hands Impermeable Nitrile Gloves (EN 374)H315 (Skin Irritation)Blocks dermal absorption. Double-gloving is required when handling DMSO/MeOH stock solutions, as solvents act as skin-penetrating carriers[7].
Body Flame-resistant, impervious lab coatCross-contaminationPrevents particulate accumulation on personal clothing, ensuring hazards are not transported outside the lab[7].

Operational Workflow & PPE Integration

The handling of Cabotegravir-d3 transitions through distinct risk phases. The protocol below is designed as a self-validating system, ensuring that each step confirms the safety of the next.

Phase 1: Powder Weighing (High-Risk Phase)

The primary hazard here is the aerosolization of the API powder.

  • Preparation: Don standard PPE (lab coat, double nitrile gloves, safety goggles). If weighing outside a fully enclosed analytical balance, donning an N95/P100 respirator is mandatory[3][5].

  • Environment: Conduct all powder handling inside a certified chemical fume hood or a Class II Biological Safety Cabinet (BSC) to maintain negative pressure[3].

  • Execution: Use an anti-static weighing spatula to prevent powder from scattering. Weigh the required mass (typically 1-5 mg for IS stock solutions) into a pre-tared, sealable glass vial.

  • Validation (Self-Validating Step): Wipe down the balance and spatulas with a methanol-soaked lint-free wipe immediately after use. Visually inspect the balance area to ensure zero residual powder remains before lowering the fume hood sash.

Phase 2: Stock Solution Preparation

Once in solution, the inhalation hazard is neutralized, but the dermal hazard increases due to the solvent.

  • Solvent Addition: Inside the fume hood, add the appropriate volume of solvent (e.g., DMSO or Methanol) directly to the sealed vial to achieve the desired stock concentration[2].

  • Dissolution: Vortex the sealed vial.

  • PPE Shift: Respirators may be removed once the powder is fully dissolved and the vial is sealed, but double-gloving remains mandatory due to the enhanced skin permeability caused by DMSO/Methanol.

Phase 3: LC-MS/MS Sample Preparation
  • Aliquoting: Perform serial dilutions using calibrated micropipettes to create working solutions (e.g., 10-50 ng/mL).

  • Matrix Spiking: Add the Cabotegravir-d3 working solution to the biological matrix (plasma, serum) prior to protein precipitation.

Process Visualization

G Powder 1. Cabotegravir-d3 Powder (High Dust/Inhalation Risk) Weighing 2. Weighing in Fume Hood (N95/P100, Nitrile Gloves, Goggles) Powder->Weighing Transfer to Hood Dissolution 3. Stock Dissolution (DMSO/MeOH) (Liquid Handling, Nitrile Gloves) Weighing->Dissolution Add Solvent Waste 5. Hazardous Waste Disposal (Incineration, No Drain Disposal) Weighing->Waste Solid Waste (Tips/Vials) Bioanalysis 4. LC-MS/MS Sample Prep (Aliquoting, Standard PPE) Dissolution->Bioanalysis Serial Dilution Dissolution->Waste Liquid Waste Bioanalysis->Waste LC-MS/MS Vials

Operational workflow for Cabotegravir-d3 handling, highlighting PPE transitions and waste routing.

Spill Response & Decontamination Protocol

Every spill response must end with a verified clean surface to maintain laboratory integrity.

  • Evacuation & Assessment: If powder spills outside the hood, immediately evacuate personnel from the immediate vicinity and allow aerosols to settle.

  • PPE Upgrade: Don an N95/P100 respirator and heavy-duty nitrile gloves[3][5].

  • Containment (Powder): Do NOT dry sweep, as this will force toxic particulates into the air. Cover the spilled powder with damp absorbent pads (wetted with water or a mild surfactant) to trap the dust[3].

  • Collection: Carefully sweep the damp mass into a sealable hazardous waste container using a disposable scoop[3].

  • Final Clean (Validation): Wash the area with copious amounts of soap and water, followed by a methanol wipe to remove any remaining hydrophobic residues[5][7].

Disposal Plan

  • Solid Waste: All contaminated pipette tips, weighing boats, vials, and gloves must be placed in a designated hazardous solid waste bin.

  • Liquid Waste: Cabotegravir-d3 solutions must be collected in properly labeled solvent waste carboys.

  • Destruction: Due to its severe aquatic toxicity (H400/H410), waste must never be discharged into drains or watercourses[3][4][7]. It must be handed over to a licensed hazardous waste disposal company for high-temperature incineration equipped with an afterburner and scrubber[4][7].

References

  • CleanChem Laboratories. "MATERIAL SAFETY DATA SHEETS CABOTEGRAVIR". cleanchemlab.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGvWVqLlRovgj98BYLlLJPWQFOY8bCGiFbgE9KC_5VgJZkTymGjXNybKtV2In50C61xzfV6cIWywYCbL1rlMJaf4RSinGLQJnlZZKJwSr_SdABQ0lEBmTkVmSJDLQq0n3z7wlLI7CFt_kR1Q1uSb7ra2WNf_goljTzYDLEkCh1yoMQJ]
  • CymitQuimica. "SAFETY DATA SHEET - Cabotegravir". cymitquimica.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFCTYTQhxqh-GiFO7Nj_cgT4bDmmjuUyI_84NcreJcLsPy7tW2LWi-Miodrj3Tez0gQK-gqwFJ3CbPQRfTUaW7KsQrhKpL2A6JnVhY_ILLpNcdZvzNExB_dazZd6LuEOLzZoWUmQXxwpcCRUw5rD7c6RnhO7VAYBLXHmDE=]
  • Clearsynth. "MSDS REACH - Cabotegravir". clearsynth.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFO0i0BZ4SSvl4eeciz3QfvWKKo_LQYay6cMgLmYRgo-GYyFbWgmstztk0uJaAD65yzU7Bd-sl24smIY3IsLuMFRWQP0SZGH0fCZO8vec3I0ME0QDgDQ8hTuGU0WhnR-1LDehBN1Pk40AyoA3BWc3K69hkZvDzu1jo=]
  • Expert Synthesis Solutions. "SAFETY DATA SHEET Version: 2 Revision Date: 02/07/22". esschemco.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFbZ_0WDcw-hLRmabzAUAY0YqlsUe0sCcVyTV3U4lUEJyT_ZFZKxR8VwtzrSqcwIw6vWUTzsiCpsodNhsfwXROYJXYpG96G9HBY132K-1RIzNha1BSXZoRJ6NCZn9N6Ru9178twzuFN7m4wYeTIz8ES93TKYoknR3wQhdf-y-rI]
  • MedChemExpress. "Cabotegravir-d3-1 (GSK-1265744-d3-1) | Stable Isotope". medchemexpress.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFUfba6Ac40DtsMNWJ5hk3oEpk8qe5o1nAklMDhKM0h1mvq6giqa2uUrnef5wDyPahOoss0Ro7ufAcM5xYdjlbMf_a2JLhcRjktnBP9rK4ehrIQb_VggpDPZ9XWe-GRmJZH60ruudzwrFLdDMDs3q8k]
  • European Medicines Agency (EMA). "Vocabria, INN-cabotegravir". europa.eu.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG4xL3Yx-S9yNhqoPsewUhx7JPjbwpup0qietPiMJBs4PlhkZ-BWTwdTEgu4opDgGirlIqx4myNqigt1w3zqIagUwWcNNxGxHY7lblrw3GnDoYymFy2kLNpkUInpdIozbeBr4FuneJ5HjEK-RpjhuqfN3nhNpN_scCBBzlwWASJT6hzwIr_iO6SbqgSxMZ74IH_70E9GBOY-kOlcWYpjQ==]
  • GSKPro for Healthcare Professionals. "VOCABRIA (cabotegravir) tablets, for oral use". gskpro.com.[https://vertexaisearch.cloud.google.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.